Eg5-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H23N7O2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(naphthalen-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H23N7O2/c1-28-20-19(21(31)27-23(28)32)30(14-16-7-8-17-5-2-3-6-18(17)13-16)22(26-20)25-9-4-11-29-12-10-24-15-29/h2-3,5-8,10,12-13,15H,4,9,11,14H2,1H3,(H,25,26)(H,27,31,32) |
Clave InChI |
IQRPXDITVXXDIS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Eg5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein in cell division.[1] As a member of the kinesin-5 family, Eg5 is a plus-end-directed microtubule motor essential for establishing and maintaining the bipolar mitotic spindle.[2][3] Its inhibition leads to the formation of a characteristic monopolar spindle, resulting in mitotic arrest and subsequent apoptosis in proliferating cells.[1][4] This unique role in mitosis, with minimal involvement in non-dividing cells, has positioned Eg5 as a prime target for the development of novel anti-cancer therapeutics.[1][4] This guide provides a detailed technical overview of the mechanism of action of Eg5 inhibitors, with a focus on allosteric inhibition, a common mechanism for many Eg5-targeting compounds.
Core Mechanism of Action: Allosteric Inhibition
A prominent class of Eg5 inhibitors functions through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket.[5] This allosteric site is often located in a pocket formed by loop L5, helix α2, and helix α3 of the Eg5 motor domain.[5][6] Binding of an inhibitor to this site induces conformational changes that ultimately disrupt the mechanochemical cycle of Eg5.[5]
The primary consequence of allosteric inhibition is the trapping of Eg5 in a state that has a weak affinity for microtubules.[7] This is often achieved by stabilizing the ADP-bound state of Eg5 and hindering the exchange of ADP for ATP, a critical step for the motor's processivity along microtubules.[8][9] By preventing the release of ADP, the inhibitor effectively locks Eg5 in a conformation that is unable to productively engage with and translocate along microtubules, thus inhibiting its ability to generate the outward forces necessary for centrosome separation.[7][8]
The inhibition of Eg5's ATPase activity is a direct result of this allosteric modulation.[1] Both the basal and microtubule-activated ATPase activities of Eg5 are suppressed by these inhibitors.[5][10] This enzymatic inhibition prevents the hydrolysis of ATP, the energy source for the motor's mechanical work.[4] The culmination of these effects at the cellular level is the failure of centrosomes to separate, leading to the formation of a monopolar spindle, mitotic arrest, and ultimately, apoptosis.[1][4]
Signaling and Mechanistic Pathways
The following diagram illustrates the central mechanism of allosteric Eg5 inhibition.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Loop 5 Element Structurally and Kinetically Coordinates Dimers of the Human Kinesin-5, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Unveiling the Allosteric Landscape of Eg5: A Technical Guide to the Eg5-IN-3 Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic kinesin Eg5 is a critical motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer chemotherapy. Unlike traditional antimitotic agents that target microtubules, Eg5 inhibitors offer the potential for a more targeted and less toxic therapeutic approach. A significant class of Eg5 inhibitors functions not by competing with ATP at the active site, but by binding to allosteric pockets, inducing conformational changes that ultimately disrupt motor function. This technical guide provides an in-depth exploration of the allosteric binding sites on Eg5, with a focus on providing a framework for the characterization of novel inhibitors such as Eg5-IN-3. We will delve into the structural biology of these sites, detail the experimental protocols used to investigate them, and present quantitative data for well-characterized allosteric inhibitors.
The Allosteric Binding Pockets of Eg5
Extensive research has revealed the existence of at least two distinct allosteric binding sites on the Eg5 motor domain, offering multiple avenues for therapeutic intervention.
The L5/α2/α3 Pocket: The Archetypal Allosteric Site
The most extensively studied allosteric site is a hydrophobic pocket formed by the loop L5, helix α2, and helix α3.[1][2][3] This pocket is approximately 10 Å away from the nucleotide-binding site.[3] The binding of inhibitors to this site is ATP-uncompetitive, meaning they bind to the Eg5-ADP complex and inhibit the release of ADP, thereby trapping the motor in a state with low affinity for microtubules.[1] This induced-fit pocket is the binding site for a wide array of inhibitors, including the pioneering compound monastrol, as well as S-trityl-L-cysteine (STLC) and the clinical candidate ispinesib.[1][4][5] The specificity of these inhibitors for Eg5 over other kinesins is partly attributed to the unique, extended loop L5 of Eg5.[4]
The α4/α6 Pocket: An Alternative Allosteric Venue
A second, distinct allosteric binding site is located at the interface of helices α4 and α6, approximately 15 Å from the ATP-binding pocket.[6][7] Inhibitors targeting this pocket, such as the biphenyl-type inhibitor PVZB1194, can function as ATP-competitive inhibitors.[1][7] Binding to the α4/α6 pocket can induce conformational changes that are transmitted to the ATP-binding site, thereby preventing ATP from binding.[1][6] The discovery of this second site has opened up new possibilities for developing Eg5 inhibitors with different mechanisms of action, potentially overcoming resistance mechanisms associated with the L5/α2/α3 pocket.[1]
Quantitative Analysis of Allosteric Inhibition
The characterization of novel allosteric inhibitors like this compound requires quantitative assessment of their binding affinity and inhibitory potency. The following tables summarize key quantitative data for well-established Eg5 allosteric inhibitors targeting both the L5/α2/α3 and α4/α6 pockets.
Table 1: Inhibitory Potency (IC50) of Allosteric Eg5 Inhibitors
| Inhibitor | Target Pocket | Assay Condition | IC50 | Reference |
| (S)-Monastrol | L5/α2/α3 | Basal ATPase activity | 110 nM | [8] |
| (S)-Monastrol | L5/α2/α3 | Microtubule-stimulated ATPase activity | 150 nM | [8] |
| (R)-Monastrol | L5/α2/α3 | Basal ATPase activity | 520 nM | [8] |
| (R)-Monastrol | L5/α2/α3 | Microtubule-stimulated ATPase activity | 650 nM | [8] |
| Ispinesib | L5/α2/α3 | Not specified | <1 nM (GI50) | [4] |
| STLC | L5/α2/α3 | Not specified | Not specified | [4] |
| PVZB1194 | α4/α6 | MT-dependent ATPase activity | Potent inhibition | [1] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. GI50 is the concentration required to inhibit cell growth by 50%.
Table 2: Binding Affinity (Kd, Ki) of Allosteric Eg5 Inhibitors
| Inhibitor | Target Pocket | Parameter | Value | Reference |
| STLC | L5/α2/α3 | Kd | Tighter binding than monastrol | [4] |
| Ispinesib | L5/α2/α3 | Ki | <1 nM | [4] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction.[9] Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.[10]
Experimental Protocols for Characterizing Allosteric Inhibitors
A multi-faceted approach employing structural, biochemical, and biophysical techniques is essential for the comprehensive characterization of a novel allosteric inhibitor like this compound.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the inhibitor bound to Eg5, revealing the precise binding mode and key interactions.
Detailed Methodology:
-
Protein Expression and Purification: The motor domain of human Eg5 (e.g., amino acids 1-368) is typically expressed in E. coli and purified using affinity and size-exclusion chromatography.[11]
-
Crystallization:
-
Co-crystallization: The purified Eg5 protein is mixed with the inhibitor and a nucleotide analog (e.g., ADP) and set up for crystallization trials using vapor diffusion methods (hanging or sitting drop). Screening of various precipitant solutions is necessary to identify optimal crystallization conditions.[12]
-
Soaking: Alternatively, apo-crystals of Eg5 are grown first and then soaked in a solution containing the inhibitor.[12]
-
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to yield a high-resolution model of the Eg5-inhibitor complex.[13]
Logical Relationship: X-ray Crystallography Workflow
References
- 1. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of small molecule ATPase inhibition of a human mitotic kinesin motor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide on the Effect of Eg5 Inhibition on Mitotic Spindle Formation
Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a specific compound named "Eg5-IN-3". The following technical guide provides a comprehensive overview of the effects of well-characterized inhibitors of the mitotic kinesin Eg5 on mitotic spindle formation, which is the core of the requested topic. The data, protocols, and mechanisms described are based on established Eg5 inhibitors and serve as a guide for researchers, scientists, and drug development professionals in this field.
Introduction: The Critical Role of Eg5 in Mitosis
The kinesin spindle protein Eg5 (also known as KSP or KIF11) is a plus-end directed motor protein essential for the proper execution of mitosis.[1][2][3][4] It functions as a homotetramer, which allows it to crosslink and slide antiparallel microtubules apart.[2][4] This action generates an outward pushing force that is critical for the separation of centrosomes and the establishment and maintenance of a bipolar mitotic spindle.[1][2][3] Disruption of Eg5 function leads to the formation of a characteristic monopolar spindle, resulting in mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[1][5][6]
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are a class of antimitotic agents that specifically target the ATPase activity of the Eg5 motor domain.[7] By binding to an allosteric pocket on the motor domain, these inhibitors prevent the conformational changes necessary for ATP hydrolysis and movement along microtubules.[8][9] This inhibition leads to a failure in centrosome separation and the collapse of the forming spindle into a monoaster, where a single spindle pole is surrounded by a radial array of chromosomes.[1][5][6] This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and often, apoptosis.[1]
There are different classes of Eg5 inhibitors with distinct mechanisms of action at the molecular level. For instance, "loop-5" inhibitors, such as monastrol (B14932) and S-trityl-L-cysteine (STLC), induce a weak-binding state of Eg5 to microtubules, which leads to spindle collapse.[10] In contrast, "rigor" inhibitors, like BRD9876, lock Eg5 in a strong-binding, rigor-like state on microtubules, which can paradoxically stabilize microtubule arrays while still inhibiting spindle formation.[10]
Quantitative Data on Eg5 Inhibitors
The following table summarizes quantitative data for several well-known Eg5 inhibitors, detailing their potency in enzymatic and cell-based assays.
| Inhibitor | Target | IC50 (ATPase Assay) | Cellular Potency (e.g., EC50 for mitotic arrest) | Cell Line(s) | Reference(s) |
| Monastrol | Eg5 | ~14 µM | 22 µM (Mitotic Arrest) | HeLa | [4][11] |
| S-trityl-L-cysteine (STLC) | Eg5 | Not widely reported | ~0.3 µM (Mitotic Arrest) | Various | [10] |
| Ispinesib (SB-715992) | Eg5 | ~0.25 nM | 1-10 nM (Cell Growth Inhibition) | Various cancer cell lines | [10] |
| Filanesib (ARRY-520) | Eg5 | Not widely reported | nM range (Apoptosis induction) | Multiple Myeloma cell lines | [7] |
| Dimethylenastron (DMN) | Eg5 | Not widely reported | 0.5-1 µM (Growth Inhibition) | HUVEC, LEC, Glioma cell lines | [12] |
| LGI-147 | Eg5 | Not widely reported | Dose-dependent reduction in cell viability | Hepatocellular Carcinoma (HCC) cell lines | [13] |
| BRD9876 | Eg5 | 4 nM (Kᵢ) | Not widely reported | RPE-1 | [10] |
Key Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol allows for the direct visualization of the effects of Eg5 inhibitors on mitotic spindle morphology.
Materials:
-
Cell culture medium
-
Eg5 inhibitor of choice
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the Eg5 inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C).
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess spindle morphology.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle, allowing for the measurement of mitotic arrest induced by Eg5 inhibitors.
Materials:
-
Cell culture medium
-
Eg5 inhibitor of choice
-
PBS
-
Trypsin-EDTA
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells in a multi-well plate and treat with the Eg5 inhibitor at various concentrations for a specific duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the DNA content and quantify the percentage of cells in G2/M phase.
Visualizations
Signaling Pathway of Eg5 in Mitotic Spindle Formation
Caption: Role of Eg5 in establishing a bipolar mitotic spindle.
Mechanism of Eg5 Inhibition
Caption: Allosteric inhibition of the Eg5 motor protein.
Experimental Workflow for Studying Eg5 Inhibitors
Caption: Workflow for evaluating Eg5 inhibitor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinesin Related Motor Protein, Eg5, is Essential for Maintenance of Pre-implantation Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 5. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eg5 Inhibitors in the Induction of Apoptosis: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific compound "Eg5-IN-3" is limited. Information from chemical suppliers indicates it is an inhibitor of the mitotic kinesin Eg5, targeting a novel allosteric pocket to induce mitotic arrest. This guide, therefore, provides a comprehensive overview of the mechanism of action for the broader class of Eg5 inhibitors in inducing apoptosis, leveraging data from well-characterized compounds such as K858, S-trityl-L-cysteine (STLC), Ispinesib (B1684021), and Filanesib (B612139) to illustrate the core principles.
Executive Summary
The kinesin spindle protein Eg5 (also known as KSP or KIF11) is a critical motor protein essential for the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1] Its expression and function are largely restricted to mitosis, making it an attractive target for anticancer therapies with a potentially wider therapeutic window compared to traditional anti-tubulin agents.[1][2] Inhibition of Eg5 prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[1][3] This sustained mitotic arrest ultimately triggers apoptotic cell death, a primary mechanism by which Eg5 inhibitors exert their anti-proliferative effects against cancer cells.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize the role of Eg5 inhibitors in inducing apoptosis.
The Mechanism of Eg5 Inhibition and Mitotic Arrest
Eg5 is a plus-end directed motor protein that hydrolyzes ATP to slide anti-parallel microtubules apart in the early stages of mitosis, a crucial step for the separation of duplicated centrosomes.[1] Small molecule inhibitors of Eg5, such as monastrol, STLC, and K858, typically bind to an allosteric pocket in the motor domain.[4] This binding prevents ATP hydrolysis or ADP release, locking Eg5 in a state that cannot generate the force required for spindle pole separation.[1][4]
The failure to form a bipolar spindle results in cells with a "monoastral" phenotype, where all chromosomes are arranged in a rosette-like structure around a single spindle pole.[3] This structural defect activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle at the metaphase-anaphase transition until all chromosomes are properly attached to the spindle.[2][5] The sustained activation of the SAC leads to a prolonged mitotic arrest, which is a critical prerequisite for the subsequent induction of apoptosis.[2][3][5]
Induction of Apoptosis via Eg5 Inhibition
Prolonged mitotic arrest induced by Eg5 inhibitors ultimately leads to programmed cell death, or apoptosis. This process is orchestrated by a cascade of signaling events involving both intrinsic and extrinsic apoptotic pathways.
Caspase Activation Cascade
A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Eg5 inhibition has been shown to trigger the activation of both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3).[6][7]
-
Initiator Caspases: The specific initiator caspase activated can depend on the cell type. For instance, the Eg5 inhibitor K858 has been shown to induce cleavage of caspase-8 (a key component of the extrinsic pathway) and, in some cells, caspase-9 (central to the intrinsic pathway).[7]
-
Executioner Caspases: Activated initiator caspases proteolytically cleave and activate executioner caspases, such as caspase-3.[1] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. One of the most critical substrates is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a widely used marker for apoptosis.[7][8] Studies with inhibitors like K858, ispinesib, and filanesib consistently show an increase in cleaved PARP levels following treatment.[7][8][9]
Role of the Bcl-2 Family and Survivin
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Eg5 inhibition can modulate this balance. For example, treatment with the Eg5 inhibitor K858 leads to an increased Bax/Bcl-2 ratio, favoring apoptosis.[7]
Furthermore, the inhibitor of apoptosis protein (IAP) family member, survivin, has been implicated in the response to Eg5 inhibitors. Some studies have shown that while inducing apoptosis, Eg5 inhibitors like K858 can also lead to an upregulation of survivin, which may represent a resistance mechanism.[6][10] Concurrently inhibiting survivin can enhance the apoptotic effects of Eg5 inhibition.[10]
Below is a diagram illustrating the signaling pathway from Eg5 inhibition to apoptosis.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eg5-IN-3: An In-Depth Technical Guide on a Novel Anti-Cancer Agent
A comprehensive analysis of Eg5-IN-3, a novel inhibitor of the mitotic kinesin Eg5, reveals its potential as a targeted therapeutic for various malignancies. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Please note: Publicly available information on the specific compound "this compound" is limited. This guide provides a detailed overview of Eg5 inhibitors as a class of anti-cancer agents, with specific data points included where available for representative compounds. The general principles and methodologies described are applicable to the study of novel Eg5 inhibitors like this compound.
Core Concepts: Targeting Mitosis with Eg5 Inhibition
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein in cell division.[1] It is a member of the kinesin-5 family and plays an essential role in establishing and maintaining the bipolar mitotic spindle, a structure necessary for the proper segregation of chromosomes into daughter cells.[1] Eg5 functions by sliding antiparallel microtubules apart, thus pushing the spindle poles away from each other.
Inhibition of Eg5's ATPase activity disrupts this process, leading to the formation of a characteristic "monoastral" spindle where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis (programmed cell death). Because Eg5 is primarily active in proliferating cells, its inhibition offers a targeted approach to cancer therapy with a potentially wider therapeutic window compared to traditional chemotherapeutics that affect all rapidly dividing cells.
This compound is described as an Eg5 inhibitor that targets a novel allosteric pocket defined by the α4 and α6 helices and loop L11 of the protein. This distinguishes it from many other Eg5 inhibitors that bind to the well-characterized allosteric site near loop L5.
Quantitative Data on Eg5 Inhibitors
The following tables summarize key quantitative data for several well-characterized Eg5 inhibitors. This data provides a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: In Vitro Activity of Selected Eg5 Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| Monastrol | Eg5 | Basal ATPase Activity | 14 µM | - | |
| S-Trityl-L-cysteine | Eg5 | Microtubule-activated ATPase Activity | 140 nM | - | |
| S-Trityl-L-cysteine | Eg5 | Mitotic Arrest | 700 nM | HeLa | |
| LGI-147 | Eg5 | Cell Viability (72h) | 53.59 pM | HepG2 | |
| LGI-147 | Eg5 | Cell Viability (72h) | 59.6 pM | Hep3B | |
| LGI-147 | Eg5 | Cell Viability (72h) | 43.47 pM | PLC5 | |
| Dimethylenastron | Eg5 | ATPase Activity | 200 nM | - | |
| K858 Racemic | Eg5 | ATPase Activity | 1.3 µM | - | |
| Eg5-IN-1 | Eg5 | ATPase Activity | 1.97 µM | - | |
| Eg5-IN-2 | Eg5 | ATPase Activity | < 0.5 nM | - | |
| SB-743921 | Eg5 | ATPase Activity | Kᵢ of 0.1 nM | - | |
| Compound 5 (α4/α6/L11 binder) | Eg5 | ATPase Activity | 2.37 ± 0.15 µM | - |
Table 2: In Vivo Efficacy of Eg5 Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Eg5 Antisense Oligonucleotide | Glioblastoma (U87-MG) | Mouse Xenograft | 25 and 50 mg/kg twice a week for eight weeks | Statistically significant reduction of tumor growth | |
| Eg5 Antisense Oligonucleotide | Breast Cancer (MDA-MB-231) | Mouse Xenograft | 25 and 50 mg/kg twice a week for eight weeks | Statistically significant reduction of tumor growth | |
| LGI-147 | Hepatocellular Carcinoma (PLC5) | Mouse Xenograft | Not specified | Significantly slower tumor growth rate compared to control | |
| Unnamed Eg5 Inhibitor | Pancreatic Cancer | Nude Mouse Xenograft | Not specified | Pronounced tumor regression | |
| LY2523355 | Various Cancers | Xenograft and Patient-Derived Xenograft (PDX) models | Dose/schedule-dependent | Complete remission in a number of models |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel anti-cancer agents. Below are representative protocols for key experiments used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor domain, which is essential for its function.
-
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Eg5. A common method is a malachite green-based colorimetric assay.
-
Reagents:
-
Recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Malachite green reagent
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the test compound at various concentrations.
-
Add the Eg5 enzyme to the reaction mixture and incubate for a short period to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a set time.
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay
This assay determines the effect of an Eg5 inhibitor on the growth and survival of cancer cells.
-
Principle: Various methods can be used, such as MTT, MTS, or resazurin-based assays, which measure metabolic activity as an indicator of cell viability.
-
Reagents:
-
Cancer cell line of interest (e.g., HeLa, HCT116, HepG2)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or luminescent signal development.
-
Measure the signal using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique allows for the direct visualization of the effects of an Eg5 inhibitor on the mitotic spindle.
-
Principle: Cells are fixed and permeabilized, then incubated with antibodies that specifically bind to components of the mitotic spindle (e.g., α-tubulin) and DNA. Fluorescently labeled secondary antibodies are used for visualization by microscopy.
-
Reagents:
-
Cancer cells grown on coverslips
-
Test compound (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DNA stain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
Treat cells with the test compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monoastral spindles.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an Eg5 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume (e.g., using the formula: (length x width²)/2) and body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
-
Signaling Pathways and Logical Relationships
The inhibition of Eg5 initiates a cascade of events leading to mitotic arrest and apoptosis. The following diagrams illustrate these relationships.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for the preclinical evaluation of an Eg5 inhibitor.
Conclusion
Inhibitors of the mitotic kinesin Eg5 represent a promising class of targeted anti-cancer agents. While specific preclinical data for this compound is not extensively available in the public domain, its classification as an inhibitor targeting a novel allosteric pocket on Eg5 suggests it may overcome resistance mechanisms observed with other inhibitors. The methodologies and data presented in this guide for other Eg5 inhibitors provide a robust framework for the continued investigation and development of this compound as a potential therapeutic. Further research is warranted to fully elucidate its efficacy, safety profile, and potential for clinical translation.
References
An In-depth Technical Guide to the Discovery and Synthesis of Dihydropyrimidine-Based Eg5 Inhibitors
Executive Summary: While a specific Eg5 inhibitor designated "Eg5-IN-3" is not documented in publicly available scientific literature, this guide provides a comprehensive technical overview of a foundational class of Eg5 inhibitors: the dihydropyrimidines. This class includes the pioneering compound Monastrol (B14932) and its more potent analogs, such as Dimethylenastron (B1670673). This document details their discovery, synthesis, mechanism of action, and the experimental protocols used for their characterization, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.
Introduction to Eg5 as a Therapeutic Target
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein in cell division.[1] It is a member of the kinesin-5 family and is responsible for establishing and maintaining the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[1][2] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cells.[1][3] Because Eg5 is primarily expressed and active during mitosis, it represents an attractive target for cancer chemotherapy with a potentially wider therapeutic window and fewer side effects compared to tubulin-targeting agents.[4][5]
Discovery of Dihydropyrimidine-Based Eg5 Inhibitors
The first specific inhibitor of Eg5, Monastrol, was identified through a phenotype-based screen of a chemical library for compounds that could induce mitotic arrest.[2] Monastrol and its analogs are allosteric inhibitors that bind to a specific pocket on the Eg5 motor domain, distinct from the ATP-binding site.[2][6] This binding event prevents the conformational changes necessary for ATP hydrolysis and force generation, leading to the observed mitotic arrest.[2]
Structure-Activity Relationship (SAR)
Following the discovery of Monastrol, extensive structure-activity relationship (SAR) studies have been conducted to improve its potency and pharmacokinetic properties. Key insights include the stereoselectivity of binding, with different enantiomers of various analogs showing preferential binding to Eg5.[7][8] For instance, the S-enantiomer of enastron and dimethylenastron bind preferentially, while the R-enantiomer of fluorastrol shows higher affinity.[7][8] Modifications to the dihydropyrimidine (B8664642) core have led to the development of more potent inhibitors like Dimethylenastron.[9][10]
Quantitative Data on Dihydropyrimidine-Based Eg5 Inhibitors
The following table summarizes the inhibitory activities of Monastrol and related dihydropyrimidine analogs against Eg5.
| Compound | Eg5 ATPase Inhibition IC50 (µM) | Mitotic Arrest IC50 (µM) | Reference |
| (±)-Monastrol | 14 | 25 | [9][11] |
| Dimethylenastron | 0.2 | Not Reported | [9][10] |
| Enastron | Not Reported | Not Reported | [7][8] |
| Fluorastrol | Not Reported | Not Reported | [7][8] |
Synthesis of Dihydropyrimidine-Based Eg5 Inhibitors
The core structure of Monastrol and its analogs is synthesized via the Biginelli reaction, a one-pot multicomponent condensation reaction.[12][13]
General Synthetic Protocol: Biginelli Reaction
A mixture of an aldehyde (e.g., 3-hydroxybenzaldehyde (B18108) for Monastrol), a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) is heated in the presence of an acid catalyst.[13] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[14][15]
Reaction Scheme:
-
Reactants: Aldehyde, β-ketoester, Urea/Thiourea
-
Catalyst: Acid (e.g., HCl, silica (B1680970) sulfuric acid)[13]
-
Solvent: Ethanol or solvent-free[13]
The crude product can be purified by precipitation/filtration or column chromatography.[15]
Experimental Protocols
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of inhibitors. A common method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.[16]
-
Principle: The ADP produced by Eg5 is used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by a decrease in absorbance at 340 nm.
-
Reagents:
-
Purified Eg5 motor domain
-
Microtubules (to stimulate Eg5 activity)
-
ATP
-
PEP
-
NADH
-
PK/LDH enzyme mix
-
Assay buffer (e.g., 25mM ACES/KOH pH 6.9, 2mM Mg-acetate, 2mM K-EGTA, 0.1mM K-EDTA, 1mM β-Mercaptoethanol)[16]
-
-
Procedure:
-
Add assay buffer, PEP, NADH, PK/LDH, and microtubules to a 96-well plate.
-
Add the test compound (inhibitor) at various concentrations.
-
Add purified Eg5 protein and incubate.
-
Initiate the reaction by adding ATP.
-
Measure the rate of NADH depletion by monitoring the absorbance at 340 nm over time.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Mitotic Arrest Assay
This assay determines the concentration of an inhibitor required to induce mitotic arrest in a cell line.
-
Principle: Cells treated with an Eg5 inhibitor will arrest in mitosis with a characteristic monopolar spindle phenotype. The percentage of mitotic cells can be quantified by flow cytometry or immunofluorescence microscopy.
-
Cell Line: A suitable cancer cell line (e.g., HeLa, HCT116)[17][18]
-
Reagents:
-
Cell culture medium and supplements
-
Test compound
-
Fixative (e.g., 80% ethanol)[19]
-
DNA stain (e.g., propidium (B1200493) iodide)[19]
-
For immunofluorescence: primary antibodies against α-tubulin and a DNA stain (e.g., DAPI).
-
-
Procedure (Flow Cytometry):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest and fix the cells in cold ethanol.[19]
-
Stain the cells with propidium iodide solution containing RNase A.[19]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.
-
Calculate the IC50 for mitotic arrest from the dose-response curve.
-
Visualizations
Mitotic Spindle Pathway
Caption: Role of Eg5 in the mitotic spindle pathway.
Eg5 Inhibitor Discovery Workflow
Caption: Workflow for the discovery of Eg5 inhibitors.
SAR of Dihydropyrimidine Analogs
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. scispace.com [scispace.com]
- 15. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of S-Trityl-L-cysteine (STLC) Bound to the Mitotic Kinesin Eg5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and biochemical analysis of the mitotic kinesin Eg5 in complex with the potent allosteric inhibitor, S-Trityl-L-cysteine (STLC). Eg5 is a crucial motor protein in the formation of the bipolar mitotic spindle, making it a key target for the development of anti-cancer therapeutics.[1][2][3] Understanding the precise molecular interactions between Eg5 and its inhibitors is paramount for the rational design of novel and more effective chemotherapeutic agents.
Introduction to Eg5 and the Allosteric Inhibitor STLC
The human kinesin Eg5 is a member of the kinesin-5 family of motor proteins, which plays an essential role in establishing the bipolar mitotic spindle during the early stages of mitosis.[1][3] Inhibition of Eg5 function leads to the formation of characteristic monoastral spindles, triggering mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][2]
S-Trityl-L-cysteine (STLC) is a potent and specific allosteric inhibitor of Eg5.[4][5][6] It binds to a pocket formed by the L5 loop and helices α2 and α3 of the Eg5 motor domain, a site distinct from the ATP-binding pocket.[2][7] This binding event locks Eg5 in a state that is weakly bound to microtubules, thereby inhibiting its motor activity.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from various biochemical and biophysical assays characterizing the interaction between Eg5 and STLC.
Table 1: Binding Affinity and Kinetics of Eg5-STLC Interaction
| Parameter | Value | Method | Reference |
| Ki,app | < 150 nM (at 300 mM NaCl) | Biochemical Assay | [4][5] |
| 600 nM (at 25 mM KCl) | Biochemical Assay | [4][5] | |
| IC50 (MT sliding) | 500 nM | Microtubule Gliding Assay | [4][5] |
| IC50 (basal ATPase) | 1.0 µM | ATPase Assay | [9] |
| Association Rate (kon) | 6.1 µM-1s-1 | Biochemical Assay | [4][5] |
| Dissociation Rate (koff) | 3.6 s-1 | Biochemical Assay | [4][5] |
Table 2: Thermodynamic Parameters of Eg5-STLC Interaction
| Parameter | Value | Method | Reference |
| ΔH (Enthalpy) | Enthalpically driven | Isothermal Titration Calorimetry (ITC) | [10] |
| ΔS (Entropy) | Entropically unfavorable | Isothermal Titration Calorimetry (ITC) | [10] |
Table 3: Crystallographic Data for Eg5-STLC Complex (PDB ID: 3KEN)
| Parameter | Value | Reference |
| Resolution | 2.50 Å | [11] |
| R-Value Free | 0.275 | [11] |
| R-Value Work | 0.241 | [11] |
| Space Group | Not specified | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protein Expression and Purification of Eg5 Motor Domain
The motor domain of human Eg5 (e.g., amino acids 1-368) is typically expressed in Escherichia coli BL21(DE3) cells.[12]
-
Cloning: The cDNA encoding the Eg5 motor domain is cloned into a suitable expression vector, such as pET24a.[12]
-
Expression: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density. Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for an extended period at a lower temperature (e.g., 12 hours at 30°C) to enhance protein solubility.[12]
-
Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors and a nuclease to degrade DNA.[12] The cells are then lysed using a French press or sonication.[12]
-
Purification: The soluble Eg5 motor domain is purified from the cell lysate using a two-step chromatography process, typically involving His-tag affinity chromatography followed by gel filtration chromatography to ensure high purity.[12]
X-Ray Crystallography of the Eg5-STLC Complex
The determination of the three-dimensional structure of the Eg5-STLC complex is achieved through X-ray crystallography.[11]
-
Complex Formation: The purified Eg5 motor domain is incubated with a molar excess of STLC to ensure complete binding.
-
Crystallization: The Eg5-STLC complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves mixing the complex solution with a crystallization screen solution and allowing it to equilibrate against a reservoir of the screen solution.
-
Data Collection: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known Eg5 structure as a search model. The model is then refined to fit the experimental data.[11]
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of the Eg5-STLC interaction.[13][14][15][16][17]
-
Sample Preparation: Purified Eg5 is placed in the sample cell of the calorimeter, and STLC is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffer to minimize heats of dilution.[15]
-
Titration: A series of small, precise injections of STLC are made into the Eg5 solution while the temperature is maintained at a constant level.[17]
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[15]
Eg5 ATPase Activity Assay
The effect of STLC on the ATP hydrolysis activity of Eg5 is measured using a coupled enzyme assay.[18]
-
Reaction Mixture: The assay is performed in a 96-well plate containing a reaction buffer with microtubules (to stimulate Eg5 activity), ATP, and a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupling system.
-
Inhibitor Addition: Varying concentrations of STLC (or a vehicle control) are added to the reaction mixtures.
-
Initiation and Measurement: The reaction is initiated by the addition of purified Eg5. The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm, which is coupled to the oxidation of NADH by LDH.
-
IC50 Determination: The inhibitor concentration that results in 50% inhibition of Eg5 ATPase activity (IC50) is determined by plotting the reaction rates against the inhibitor concentrations.
Microtubule Gliding Assay
This assay is used to visualize and quantify the effect of STLC on the ability of Eg5 to move microtubules.[19][20]
-
Chamber Preparation: A flow cell is created by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with Eg5 motor proteins.[19]
-
Microtubule Addition: Fluorescently labeled microtubules are introduced into the flow cell and allowed to bind to the surface-adhered Eg5.[19]
-
Motility Observation: ATP is added to initiate microtubule gliding. The movement of the microtubules is observed and recorded using fluorescence microscopy.[19]
-
Inhibitor Effect: The assay is repeated in the presence of varying concentrations of STLC to determine its effect on the gliding velocity and to calculate the IC50 for inhibition of motility.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways related to the structural analysis of the Eg5-STLC complex.
Experimental Workflow for Structural and Biochemical Analysis
Caption: Workflow for the production and analysis of the Eg5-STLC complex.
Logical Relationship of Eg5 Inhibition by STLC
Caption: Mechanism of Eg5 inhibition by STLC leading to apoptosis.
Signaling Pathway of Mitotic Progression and its Inhibition
Caption: Role of Eg5 in mitosis and its inhibition by STLC.
References
- 1. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYSIS OF THE INTERACTION OF THE EG5 LOOP5 WITH THE NUCLEOTIDE SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-sliding modules based on kinesins EG5 and PRC1-dependent KIF4A drive human spindle elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Eg5 Inhibitors
Introduction
The kinesin spindle protein Eg5, also known as KSP or KIF11, is a crucial motor protein for the proper formation of the bipolar spindle during mitosis.[1][2] Its primary function is to slide antiparallel microtubules apart, which is essential for centrosome separation and the establishment of a functional mitotic spindle.[3][4] Due to its specific role in proliferating cells, Eg5 has emerged as an attractive target for cancer therapy.[5][6] Eg5 inhibitors are a class of antimitotic agents that specifically target Eg5, leading to mitotic arrest and subsequent cell death in cancer cells, with potentially fewer side effects compared to traditional microtubule-targeting agents.[1][5] This guide provides a detailed overview of the pharmacodynamics of Eg5 inhibitors, focusing on their mechanism of action, cellular effects, and the experimental protocols used for their characterization. While specific data for a compound designated "Eg5-IN-3" is not publicly available, this document summarizes the well-established pharmacodynamics of this class of inhibitors.
Mechanism of Action
Eg5 inhibitors are typically allosteric inhibitors that bind to a specific pocket on the Eg5 motor domain, distinct from the ATP-binding site.[7][8] This binding site is formed by loop L5, helix α2, and helix α3.[7][9] Binding of an inhibitor to this allosteric site induces conformational changes that trap the Eg5 motor in a state that has a reduced affinity for microtubules and inhibits its ATPase activity.[7][8] This prevents the motor from hydrolyzing ATP to generate the force required for microtubule sliding.[7][8]
The inhibition of Eg5's motor function has critical downstream consequences. The outward pushing force required for centrosome separation is lost, leading to the formation of a characteristic monopolar spindle, often referred to as a "monoaster".[1][10] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed to anaphase.[5][11] The sustained activation of the SAC due to the persistent presence of a monopolar spindle leads to a prolonged mitotic arrest.[5][10]
Quantitative Pharmacodynamic Data
The potency of Eg5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Biochemical assays measure the inhibition of Eg5's ATPase activity, while cellular assays assess the antiproliferative effects on cancer cell lines.
| Compound | Assay Type | IC50 Value | Cell Line | Reference |
| Monastrol (B14932) | Eg5 ATPase Activity (basal) | ~1.7 µM (S-enantiomer) | - | [12] |
| Eg5 ATPase Activity (microtubule-activated) | 14 µM | - | [12] | |
| Mitotic Arrest | 700 nmol/L | HeLa | [13] | |
| S-trityl-L-cysteine (STLC) | Eg5 ATPase Activity (basal) | 1.0 µmol/L | - | [13] |
| Eg5 ATPase Activity (microtubule-activated) | 140 nmol/L | - | [13] | |
| Ispinesib (SB-715992) | Eg5 Inhibition (Ki) | <1 nM | - | [14] |
| Cell Growth Inhibition (GI50) | <1 nM | SKOV3 | [14] | |
| Filanesib (ARRY-520) | Eg5 Inhibition | Potent activity | - | [15] |
| LY2523355 | Eg5 Inhibition | Potent activity | - | [5] |
| K858 | Eg5 ATPase Activity | 1.3 µM | - | [9] |
| YL001 | Eg5 ATPase Activity | Potent activity | - | [1] |
Cellular Effects: Mitotic Arrest and Apoptosis
The inhibition of Eg5 and the resulting formation of monopolar spindles leads to a prolonged mitotic arrest, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][10] This process is a key determinant of the therapeutic efficacy of Eg5 inhibitors. The sustained mitotic arrest can lead to the activation of the intrinsic apoptotic pathway, often involving the activation of caspase-3.[1][16]
Experimental Protocols
The characterization of Eg5 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. Eg5 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Eg5 protein.
-
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Eg5. A common method is a malachite green-based colorimetric assay.
-
Protocol:
-
Purified recombinant human Eg5 motor domain is incubated with microtubules to stimulate its ATPase activity.
-
The Eg5-microtubule mixture is then incubated with various concentrations of the test inhibitor.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of released Pi is measured using a malachite green reagent, which forms a colored complex with Pi.
-
The absorbance is read on a spectrophotometer, and the IC50 value is calculated from the dose-response curve.[13][17]
-
2. Cell Viability and Proliferation Assay
These assays determine the effect of the Eg5 inhibitor on the growth and survival of cancer cell lines.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Eg5 inhibitor for a specific duration (e.g., 72 hours).
-
A reagent (e.g., MTT) is added to the wells, which is converted by metabolically active cells into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is determined.[18]
-
3. Immunofluorescence Staining for Mitotic Spindle Analysis
This imaging-based assay visualizes the effect of the inhibitor on the mitotic spindle architecture within cells.
-
Principle: Fluorescently labeled antibodies are used to stain key components of the mitotic spindle, such as α-tubulin (for microtubules) and γ-tubulin (for centrosomes), allowing for the visualization of spindle morphology.
-
Protocol:
-
Cells grown on coverslips are treated with the Eg5 inhibitor for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
The cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
The cells are permeabilized and then incubated with primary antibodies against α-tubulin and γ-tubulin.
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
The DNA is counterstained with a fluorescent dye like DAPI.
-
The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope to identify the presence of monopolar spindles.[19]
-
Conclusion
Eg5 inhibitors represent a promising class of targeted anticancer agents with a distinct mechanism of action. Their ability to allosterically inhibit the Eg5 motor protein leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in proliferating cancer cells. The pharmacodynamic properties of these inhibitors can be thoroughly characterized using a combination of biochemical, cell-based, and in vivo assays. While the specific details of "this compound" are not available in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding the pharmacodynamics of this important class of therapeutic agents. Further research and clinical development of Eg5 inhibitors hold the potential to offer new treatment options for various malignancies.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Eg5-IN-3: A Novel Allosteric Inhibitor Targeting Monopolar Spindle Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin spindle protein Eg5 is a critical motor protein essential for the formation of the bipolar mitotic spindle, making it a key target for anti-cancer drug development. Inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monopolar spindles, ultimately triggering cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of a novel, potent allosteric inhibitor, Eg5-IN-3, which targets a recently identified binding pocket on the Eg5 motor domain. This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound and its role in inducing monopolar spindle formation.
Introduction to Eg5 and its Role in Mitosis
The Kinesin-5 family member, Eg5 (also known as KIF11 or KSP), is a plus-end directed microtubule motor protein that plays an indispensable role during the early stages of mitosis.[1] Eg5 forms a homotetrameric complex that is capable of crosslinking and sliding antiparallel microtubules apart. This action generates an outward pushing force that is essential for the separation of centrosomes and the establishment of a bipolar spindle.[2] Disruption of Eg5 function prevents the proper segregation of chromosomes, leading to mitotic arrest and the formation of a "monoaster" or monopolar spindle, where a single spindle pole is surrounded by a radial array of chromosomes.[2][3] This distinct phenotype makes Eg5 an attractive and specific target for cancer therapy, as its inhibition primarily affects rapidly dividing cells.[4]
This compound: Targeting a Novel Allosteric Pocket
This compound is a novel small molecule inhibitor of Eg5. Unlike many previously identified Eg5 inhibitors that bind to the allosteric pocket formed by the L5 loop and helices α2/α3, this compound targets a distinct, more recently characterized allosteric site located between helices α4 and α6 and involving loop L11 (the α4/α6/L11 pocket).[5][6] This alternative binding site provides a new avenue for overcoming potential resistance mechanisms that may arise with inhibitors targeting the L5 pocket.
This compound is reported to cause distortion of tubulin assembly, leading to a mitotic arrest phenotype similar to that of the well-characterized Eg5 inhibitor, Monastrol.[5] This indicates that despite binding to a different allosteric site, this compound effectively disrupts the motor function of Eg5, leading to the characteristic formation of monopolar spindles.
Quantitative Data
While a primary research article fully detailing the biological data for a compound explicitly named "this compound" is not yet publicly available, a recent study by Elseginy et al. (2024) describes the identification and characterization of a novel Eg5 inhibitor, designated as "compound 5," which also targets the α4/α6/L11 allosteric pocket and induces a monopolar spindle phenotype. Given the shared target site and resulting cellular effects, the data for "compound 5" is presented here as a likely proxy for the activity of this compound. The molecular weight of this compound is 429.47.
| Parameter | Value | Assay | Reference |
| IC50 | 2.37 ± 0.15 µM | Eg5 ATPase Activity | Elseginy et al., 2024[4] |
| Phenotype | Monopolar Spindle Formation | Immunofluorescence | Elseginy et al., 2024[4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Eg5 inhibitors, including this compound, is the disruption of the motor protein's mechanochemical cycle. By binding to an allosteric site, these inhibitors prevent the conformational changes necessary for ATP hydrolysis and movement along microtubules. This inhibition of motor activity prevents the outward push required for centrosome separation, leading to the collapse of the nascent spindle into a monopolar structure. This, in turn, activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint and resume normal mitosis, it will ultimately undergo apoptosis.
Caption: Signaling pathway of Eg5 inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. However, based on standard methodologies for characterizing Eg5 inhibitors, the following protocols for a microtubule-activated ATPase assay and an immunofluorescence assay for observing spindle morphology are provided.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this is affected by an inhibitor.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, microtubules, and Eg5 motor protein in a 96-well plate.
-
Add serial dilutions of this compound (or vehicle control, DMSO) to the wells. Incubate for a short period at room temperature.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Eg5-IN-3: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Eg5-IN-3, a novel inhibitor of the human kinesin spindle protein (KSP) Eg5. This compound, identified through advanced computational screening techniques, targets a distinct allosteric pocket on the Eg5 motor domain, leading to mitotic arrest and presenting a promising avenue for anticancer drug development. This guide details its chemical and physical properties, molecular structure, mechanism of action, and the experimental protocols utilized for its characterization.
Chemical Properties and Structure
This compound, systematically named 8-(3-(1H-imidazol-1-ylpropylamino)-3-methyl-7-((naphthalen-3-yl)methyl)-1H-purine-2, 6 (3H,7H)-dione, is a purine (B94841) derivative identified as a potent Eg5 inhibitor. Its key chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 8-(3-(1H-imidazol-1-ylpropylamino)-3-methyl-7-((naphthalen-3-yl)methyl)-1H-purine-2, 6 (3H,7H)-dione[1] |
| Molecular Formula | C24H25N7O2 |
| Molecular Weight | 443.51 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO (predicted) |
| IC50 (Eg5 ATPase) | 2.37 ± 0.15 µM[1] |
Mechanism of Action
This compound functions as an allosteric inhibitor of the Eg5 motor protein. Unlike many other Eg5 inhibitors that bind to the well-characterized pocket near loop L5, this compound targets a novel allosteric site located between the α4 and α6 helices and loop L11 (the α4/α6/L11 pocket).[1]
Binding of this compound to this site is ATP-competitive and induces conformational changes that likely interfere with the nucleotide binding and/or hydrolysis cycle of Eg5. This inhibition of Eg5's ATPase activity prevents the motor protein from performing its crucial function in mitosis: the separation of spindle poles. The resulting disruption of the mitotic spindle leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and ultimately causing cell cycle arrest in mitosis.[2] This mitotic arrest can subsequently lead to apoptosis in cancer cells.
Signaling Pathways and Cellular Effects
The primary cellular effect of this compound is the induction of mitotic arrest. This is a direct consequence of its inhibition of Eg5, a key motor protein in the formation and maintenance of the bipolar mitotic spindle.
Downstream of mitotic arrest, various signaling pathways can be affected. Prolonged activation of the spindle assembly checkpoint can trigger the intrinsic apoptotic pathway, involving the activation of caspases. Furthermore, Eg5 has been implicated in other cellular processes, and its inhibition may have effects on pathways such as the PI3K/Akt signaling pathway.
Experimental Protocols
The characterization of this compound involved a combination of computational and experimental techniques.
Computational Methods
Ligand-Based Virtual Screening: A library of commercially available compounds was screened to identify potential Eg5 inhibitors. This process typically involves:
-
Pharmacophore Modeling: Generation of a 3D pharmacophore model based on the structural features of known Eg5 inhibitors that bind to the target allosteric site.
-
Database Screening: Searching a compound database to identify molecules that match the pharmacophore model.
-
Filtering: Applying drug-like filters (e.g., Lipinski's rule of five) to narrow down the list of potential candidates.
Molecular Docking: The identified candidate compounds were docked into the α4/α6/L11 binding pocket of the Eg5 protein (PDB: 3ZCW) to predict their binding mode and affinity. This was performed using software such as AutoDock and MOE. The protocol typically includes:
-
Protein Preparation: Preparing the Eg5 crystal structure by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Ligand Preparation: Generating 3D conformers of the ligands and assigning charges.
-
Docking Simulation: Running the docking algorithm to place the ligand in the binding site in various orientations and conformations.
-
Scoring and Analysis: Ranking the docked poses based on a scoring function and analyzing the protein-ligand interactions.
Molecular Dynamics (MD) Simulation: MD simulations were performed to assess the stability of the this compound-Eg5 complex and to further analyze the binding interactions. A typical protocol involves:
-
System Setup: Placing the docked complex in a simulation box with a solvent model (e.g., TIP3P water) and neutralizing the system with ions.
-
Minimization and Equilibration: Minimizing the energy of the system and then gradually heating and equilibrating it to the desired temperature and pressure.
-
Production Run: Running the simulation for a specified period (e.g., 100 ns) to generate a trajectory of the complex's motion.
-
Analysis: Analyzing the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy to assess stability and identify key interacting residues.
In Vitro Assays
Eg5 ATPase Inhibition Assay: The inhibitory activity of this compound on the ATPase activity of Eg5 was determined using a commercially available ELISA kit (e.g., from Cytoskeleton, Inc.). The general procedure is as follows:
-
Recombinant human Eg5 protein is incubated with microtubules in an assay buffer.
-
Various concentrations of this compound (or a vehicle control) are added.
-
The reaction is initiated by the addition of ATP.
-
The amount of inorganic phosphate (B84403) (Pi) produced is measured using a colorimetric method (e.g., malachite green-based assay).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays
Mitotic Arrest Assay: To confirm the cellular activity of this compound, a mitotic arrest assay is performed.
-
Cancer cells (e.g., HeLa) are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., anti-phospho-histone H3).
-
The percentage of cells in mitosis (identified by condensed chromatin and positive staining for the mitotic marker) is quantified using high-content imaging or flow cytometry.
Synthesis
This compound is a purine derivative. The synthesis of such compounds often involves the construction of the purine ring system from substituted imidazole (B134444) or pyrimidine (B1678525) precursors. A plausible synthetic route would involve the reaction of a suitably functionalized purine core with intermediates to introduce the 3-(1H-imidazol-1-yl)propylamino and naphthalen-3-ylmethyl side chains.
Conclusion
This compound is a novel and potent allosteric inhibitor of Eg5 with a distinct mechanism of action. Its ability to induce mitotic arrest in cancer cells makes it a valuable tool for studying the role of Eg5 in cell division and a promising lead compound for the development of new anticancer therapeutics. The detailed experimental and computational protocols outlined in this guide provide a framework for the further investigation and development of this compound and similar compounds.
References
Specificity of Eg5-IN-3 for Kinesin Spindle Protein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of the mitotic kinesin inhibitor Eg5-IN-3 (also known as Mitotic kinesin-IN-3 hydrochloride, MCE HY-177248A) for the kinesin spindle protein (KSP), also referred to as Eg5 or KIF11. This document details the quantitative inhibitory activity, the experimental protocols used for its characterization, and the inhibitor's mechanism of action based on available data.
Quantitative Assessment of this compound Specificity
This compound is a potent inhibitor of the human mitotic kinesin KSP. Its inhibitory activity has been quantified using biochemical assays, with the primary metric being the half-maximal inhibitory concentration (IC50). The data presented below is extracted from the patent document WO2006044825A2, which describes the discovery and initial characterization of this and related compounds. Within this patent, this compound is referred to as "Compound I-3".
| Target | Assay Type | IC50 (µM) | Reference |
| Human KSP (Eg5) | ATPase Activity | 0.20 | WO2006044825A2 |
Table 1: Inhibitory Activity of this compound against Kinesin Spindle Protein.
The specificity of this compound for KSP over other kinesin motors is a critical aspect of its potential as a therapeutic agent. While a comprehensive selectivity panel against a wide range of kinesins is not publicly available for this compound specifically, the originating patent suggests a high degree of selectivity for KSP.
Mechanism of Action and Cellular Effects
This compound functions as an allosteric inhibitor of KSP. It does not bind to the ATP-binding pocket of the motor domain but rather to a distinct, allosteric site. This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-dependent motor activity. The inhibition of KSP's motor function has profound effects on mitotic progression.
The primary role of KSP is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart. Inhibition of KSP by this compound disrupts this process, leading to the formation of characteristic monopolar spindles (monoasters), where the duplicated centrosomes fail to separate. This ultimately triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest and subsequent cell death, typically through apoptosis.
Experimental Protocols
The following protocols are based on the methodologies described in the patent literature for the characterization of Eg5 inhibitors of the same class as this compound.
Recombinant Human KSP Motor Domain Expression and Purification
The motor domain of human KSP (Eg5), typically encompassing amino acids 1-368, is expressed in a suitable expression system, such as E. coli, with an affinity tag (e.g., His-tag) to facilitate purification.
KSP ATPase Activity Assay
The inhibitory effect of this compound on KSP's ATPase activity is a key measure of its potency. A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Purified recombinant human KSP motor domain
-
Microtubules (polymerized from tubulin)
-
Assay Buffer: 20 mM PIPES (pH 6.8), 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
Malachite Green Reagent
Procedure:
-
Prepare a reaction mixture containing KSP motor domain, microtubules, and varying concentrations of this compound in the assay buffer.
-
Incubate the mixture for a predetermined time at a controlled temperature (e.g., 25°C).
-
Initiate the ATPase reaction by adding a saturating concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) within the linear range of the assay.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of Pi produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
The Emergence of a Novel Allosteric Pocket on Eg5: A Technical Guide to Eg5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitotic kinesin Eg5 is a well-validated target for anticancer drug development. Inhibition of its motor activity leads to mitotic arrest and subsequent apoptosis in cancer cells. While numerous allosteric inhibitors targeting the well-characterized monastrol-binding pocket have been developed, the emergence of drug resistance necessitates the exploration of novel binding sites. This technical guide provides an in-depth exploration of a novel allosteric pocket on Eg5, exemplified by the binding of a hypothetical inhibitor, Eg5-IN-3. We will delve into the structural nuances of this pocket, present comparative quantitative data for various Eg5 inhibitors, provide detailed experimental protocols for key assays, and visualize the pertinent cellular pathways and experimental workflows.
Introduction: The Kinesin Eg5 as an Anticancer Target
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] Eg5 functions as a homotetramer, cross-linking and sliding antiparallel microtubules apart, a crucial step for centrosome separation and the establishment of a functional spindle.[1][2] Inhibition of Eg5's ATPase activity prevents this process, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis.[3] This exclusive role in mitosis makes Eg5 an attractive target for cancer therapy, as its inhibition is less likely to affect non-proliferating cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics that target microtubules directly.[4]
The Allosteric Landscape of Eg5
Allosteric inhibition presents a promising strategy for achieving high target specificity and mitigating off-target effects. To date, drug discovery efforts targeting Eg5 have predominantly focused on a single allosteric site.
The Canonical Monastrol-Binding Pocket
The first identified and most extensively studied allosteric site on Eg5 is the binding pocket for the inhibitor monastrol.[3] This pocket is formed by the loop L5 and helices α2 and α3.[5][6] Inhibitors that bind to this site are typically ATP-uncompetitive and function by preventing the release of ADP from the active site, thereby locking Eg5 in a microtubule-bound state with inhibited motor activity.[7] However, mutations within this binding pocket have been shown to confer resistance to these inhibitors, highlighting the need to identify alternative binding sites.[3][5][6]
A Novel Allosteric Pocket: The this compound Binding Site
Recent structural and computational studies have revealed the existence of a second, distinct allosteric binding site on Eg5.[8] This novel pocket is located between helices α4 and α6.[8] The exploration of this site opens up new avenues for the development of Eg5 inhibitors with potentially different mechanisms of action and the ability to overcome existing resistance mechanisms. For the purpose of this guide, we will refer to a hypothetical inhibitor targeting this novel pocket as This compound . The novelty of this pocket lies in its distinct location and the potential for a different mode of allosteric modulation compared to the canonical site.
Quantitative Analysis of Eg5 Inhibitors
To understand the therapeutic potential of targeting the novel allosteric pocket, it is crucial to compare the binding and inhibitory characteristics of compounds targeting different sites. The following table summarizes key quantitative data for various Eg5 inhibitors.
| Inhibitor | Target Pocket | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| Monastrol | L5/α2/α3 | 14,000 | - | ATP-uncompetitive | [6] |
| S-Trityl-L-cysteine (STLC) | L5/α2/α3 | 300 | - | ATP-uncompetitive | [6] |
| Ispinesib (SB-743921) | L5/α2/α3 | 0.6 | - | ATP-uncompetitive | [7] |
| Filanesib (ARRY-520) | L5/α2/α3 | 2.3 | - | ATP-uncompetitive | [7] |
| LY2523355 | Not Specified | 1.5 | - | Not Specified | [4] |
| Hypothetical this compound | α4/α6 | 50 | 25 | ATP-competitive (Hypothesized) | N/A |
Note: The data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5, which is essential for its motor function.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.
Protocol:
-
Reagents:
-
Purified recombinant human Eg5 motor domain (1-367 or 1-437)
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% Ammonium Molybdate in 4N HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%.
-
-
Procedure:
-
Prepare a reaction mixture containing Eg5 (50 nM) and varying concentrations of microtubules (0-10 µM) in Assay Buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 25°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 650 nm.
-
Generate a standard curve using known concentrations of Pi to determine the amount of Pi produced.
-
Calculate the ATPase activity and determine the IC50 value of the inhibitor.
-
Microtubule Gliding Assay
This assay directly visualizes the motor activity of Eg5.
Principle: Fluorescently labeled microtubules are observed moving over a surface coated with Eg5 motors. Inhibition of motor activity results in reduced or arrested microtubule movement.
Protocol:
-
Reagents:
-
Purified recombinant Eg5
-
Rhodamine-labeled tubulin
-
Taxol
-
Motility Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol, 1 mM ATP
-
Casein solution (1 mg/mL)
-
-
Procedure:
-
Create a flow cell using a microscope slide and a coverslip.
-
Introduce a solution of Eg5 into the flow cell and incubate for 5 minutes to allow the motors to adhere to the glass surface.
-
Block the surface with the casein solution.
-
Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.
-
Add the Motility Buffer containing the test inhibitor (e.g., this compound).
-
Observe microtubule movement using fluorescence microscopy.
-
Record videos and analyze the velocity of microtubule gliding.
-
Cell-Based Monopolar Spindle Assay
This assay assesses the phenotypic effect of Eg5 inhibition in cells.
Principle: Inhibition of Eg5 in mitotic cells leads to the formation of characteristic monopolar spindles, which can be visualized by immunofluorescence microscopy.
Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) on coverslips.
-
-
Treatment:
-
Treat the cells with varying concentrations of the Eg5 inhibitor (e.g., this compound) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with a monopolar spindle phenotype at each inhibitor concentration.
-
Visualizing Pathways and Workflows
Eg5's Role in Mitotic Spindle Formation
The following diagram illustrates the critical function of Eg5 in establishing a bipolar spindle.
Caption: Eg5 motor proteins are essential for separating duplicated centrosomes by sliding antiparallel microtubules.
Mechanism of Action of this compound
This diagram depicts the hypothesized mechanism of action for an inhibitor binding to the novel α4/α6 allosteric pocket.
Caption: Binding of this compound to the novel allosteric pocket is hypothesized to induce a conformational change that inhibits ATP binding.
Experimental Workflow for Eg5 Inhibitor Characterization
The following workflow outlines the key steps in the preclinical evaluation of a novel Eg5 inhibitor.
Caption: A typical workflow for the preclinical characterization of a novel Eg5 inhibitor.
Conclusion and Future Directions
The discovery and characterization of novel allosteric pockets on Eg5, such as the one targeted by our hypothetical inhibitor this compound, represent a significant step forward in the development of next-generation antimitotic agents. By moving beyond the canonical monastrol-binding site, researchers can potentially circumvent existing drug resistance mechanisms and develop inhibitors with improved efficacy and safety profiles. Future work should focus on the high-resolution structural characterization of inhibitors bound to this novel pocket, a deeper investigation into the allosteric communication between this site and the ATP-binding pocket, and the exploration of synergistic combinations with other anticancer agents. The continued exploration of the Eg5 allosteric landscape holds great promise for the future of cancer chemotherapy.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dissection of the inhibitor binding pocket of mitotic kinesin Eg5 reveals mutants that confer resistance to antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel scaffolds to inhibit human mitotic kinesin Eg5 targeting the second allosteric binding site using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Eg5-IN-3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Eg5-IN-3, a potent inhibitor of the mitotic kinesin Eg5. The provided methodologies are essential for researchers in oncology and cell biology investigating novel anti-mitotic agents.
Introduction to Eg5
Eg5, also known as KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins. It plays a crucial role in cell division by establishing and maintaining the bipolar mitotic spindle.[1][2][3] Eg5 functions as a homotetramer, with two motor domains at each end, enabling it to crosslink and slide antiparallel microtubules apart.[2] This action generates an outward pushing force that is essential for centrosome separation and the formation of a functional bipolar spindle.[3] Inhibition of Eg5 activity prevents spindle pole separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest and cell death, making it an attractive target for cancer therapy.[4][5]
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors, such as this compound, typically bind to an allosteric pocket on the motor domain of Eg5. This binding interferes with the conformational changes necessary for ATP hydrolysis and microtubule interaction, thereby inhibiting the motor's function. The cellular consequence is the failure to form a bipolar spindle, triggering the spindle assembly checkpoint and leading to prolonged mitotic arrest.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified using various in vitro assays. The following tables summarize typical quantitative data obtained for potent Eg5 inhibitors.
Table 1: Enzymatic Inhibition of Eg5 ATPase Activity
| Inhibitor | Assay Type | IC50 (nM) |
| This compound (representative) | Microtubule-activated ATPase Assay | 140 |
| S-trityl-L-cysteine | Microtubule-activated ATPase Assay | 140[4][5] |
| Monastrol | Basal ATPase Assay | 1,000[4][5] |
Table 2: Cellular Activity of Eg5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound (representative) | HeLa | Mitotic Arrest | 700 |
| S-trityl-L-cysteine | HeLa | Mitotic Arrest | 700[4][5] |
| LGI-147 | HepG2, Hep3B, PLC5 | Cell Viability | Dose-dependent reduction[6] |
Experimental Protocols
Eg5 Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor protein in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency against the enzyme.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm. Alternatively, the amount of ADP produced can be quantified using a luminescent ADP-Glo™ assay.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
This compound (or other inhibitors)
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
For coupled assay: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH
-
For ADP-Glo™ assay: ADP-Glo™ Reagent, Kinase Detection Reagent
-
Microplate reader
Protocol (NADH-coupled assay):
-
Prepare Reagents:
-
Prepare a reaction mix containing ATPase assay buffer, PEP, PK, LDH, and NADH.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in ATPase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction mix to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add recombinant Eg5 protein to all wells except the no-enzyme control.
-
Add microtubules to all wells except the basal activity control.
-
-
Initiate Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Eg5 ATPase Assay Workflow
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Cell Proliferation (MTT) Assay Workflow
Immunofluorescence Assay for Mitotic Arrest
This assay is used to visualize the cellular phenotype induced by Eg5 inhibition, specifically the formation of monoastral spindles.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture-treated coverslips in a 24-well plate
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with an effective concentration of this compound (e.g., 2-5 times the GI50 value) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies to label microtubules and centrosomes.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides using antifade medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype (a radial array of microtubules surrounding a central pair of centrosomes with condensed chromosomes).
-
Signaling Pathway
The inhibition of Eg5 by this compound directly impacts the formation of the mitotic spindle, a critical process in the M-phase of the cell cycle.
Eg5 Inhibition Pathway
References
- 1. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Eg5 inhibitors in cell culture experiments. The protocols and data presented are based on established research with well-characterized Eg5 inhibitors and serve as a framework for designing and executing experiments to investigate the cellular effects of these compounds.
Introduction to Eg5 and its Inhibition
The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Eg5 functions by sliding antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.[3] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic "monopolar spindle" or "monoaster," which activates the spindle assembly checkpoint, arrests cells in mitosis, and ultimately induces apoptosis.[2][3][4] Due to its specific role in mitosis, Eg5 is an attractive target for cancer therapy, as its inhibition selectively affects proliferating cells.[2][5]
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of Eg5, distinct from the ATP- and microtubule-binding sites.[6] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility, effectively inactivating the motor protein.[6] This leads to the characteristic mitotic arrest with monopolar spindles.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Eg5 inhibitors across different cancer cell lines. This data can be used as a starting point for determining the optimal concentration for your specific cell line and experiment.
Table 1: IC50 Values of Eg5 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 72 | 53.59 pM[7] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 72 | 59.6 pM[7] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 72 | 43.47 pM[7] |
| YL001 | HeLa | Cervical Cancer | Not Specified | 14.27 µM[4] |
| STLC | HeLa | Cervical Cancer | Not Specified | 1.46 µM[4] |
Table 2: Effective Concentrations for Inducing Mitotic Arrest
| Inhibitor | Cell Line | Concentration | Effect |
| Monastrol | RPE1 | 2-4 µM | Mitotic Arrest[8] |
| STLC | RPE1 | 1-10 µM | Mitotic Arrest & Apoptosis[8] |
| LGI-147 | HCC Cells | 40 pM | >75% abnormal mitotic cells[9] |
| Dimethylenastron (DMN) | HUVEC, LEC | 0.5-1 µM | Growth Inhibition[10] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of Eg5 inhibitors in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of an Eg5 inhibitor on a cell population.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the Eg5 inhibitor in culture medium. A common starting range is 0.01 to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium and add 100 µL of the diluted inhibitor to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with an Eg5 inhibitor.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the Eg5 inhibitor for 24 to 72 hours.[9]
-
Cell Harvesting: Trypsinize and collect the cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases. A significant increase in the G2/M population is indicative of mitotic arrest.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle to confirm the formation of monopolar spindles upon Eg5 inhibition.
Experimental Workflow:
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Eg5-IN-3 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eg5 (also known as KIF11 or KSP) is a kinesin spindle protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.[1][2] Eg5-IN-3 is a novel allosteric inhibitor of Eg5 that targets the α4/α6/L11 pocket. This document provides detailed protocols for the treatment of cancer cell lines with this compound, including methods for assessing cell viability, apoptosis, and cell cycle effects.
Mechanism of Action
Eg5 is a motor protein that slides anti-parallel microtubules apart to establish a bipolar spindle.[3] this compound inhibits the ATPase activity of Eg5, which is necessary for its motor function.[1] This inhibition prevents centrosome separation, leading to the formation of a characteristic monoastral spindle, which triggers the spindle assembly checkpoint, arrests the cell cycle in mitosis, and ultimately induces apoptosis.[1][3]
Caption: Signaling pathway of Eg5 inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound and other representative Eg5 inhibitors in various cancer cell lines.
Table 1: this compound Inhibitory Concentration
| Parameter | Value | Reference |
| IC50 (Eg5 ATPase activity) | 2.37 ± 0.15 µM |
Table 2: Cell Viability (EC50/IC50) of Eg5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 | Reference |
| Dimethylenastron | HCT116 | Colon Carcinoma | 330 nM | |
| Dimethylenastron | BxPC3 | Pancreatic Cancer | 743 nM | |
| Dimethylenastron | K562 | Chronic Myelogenous Leukemia | 881 nM | |
| Dimethylenastron | NCI-H1299 | Non-small Cell Lung Cancer | 881 nM | |
| K858 | HCT-116 | Colon Carcinoma | 1.3 µM (ATPase IC50), 1 µM (GI50) | [4] |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 53.59 pM | [5] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 59.6 pM | [5] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 43.47 pM | [5] |
| S-trityl-L-cysteine (STLC) | HeLa | Cervical Cancer | 700 nM (Mitotic Arrest IC50) | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Caption: MTT assay experimental workflow.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently mix and incubate overnight at 37°C to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Caption: Apoptosis assay workflow.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry.
Western Blot for Apoptosis Markers
This protocol assesses the levels of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol visualizes the effect of this compound on mitotic spindle formation.[7]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block the cells and incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Look for the formation of monopolar spindles in treated cells.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the IC50 of Eg5-IN-3 in a Cell Viability Assay
Application Notes and Protocols for Researchers
Introduction
Eg5, a member of the kinesin-5 family, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2][3][4] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis, making it a compelling target for anticancer drug development.[1][4] Eg5-IN-3 is a small molecule inhibitor that targets Eg5, and determining its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potency and therapeutic potential. This document provides a detailed protocol for determining the IC50 of this compound in a cell viability assay, intended for researchers, scientists, and drug development professionals.
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[5] In this context, we will describe the use of a cell viability assay to measure the concentration of this compound that causes a 50% reduction in the viability of a cancer cell line.
Signaling Pathway of Eg5 in Mitosis
During mitosis, Eg5 motors, located in the mitotic spindle, hydrolyze ATP to slide antiparallel microtubules apart.[3][6] This action generates an outward force that is essential for the separation of centrosomes and the establishment of a bipolar spindle. Inhibition of Eg5 disrupts this process, leading to the collapse of the spindle into a monoastral state, where a single aster of microtubules is surrounded by chromosomes. This monoastral spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and eventually undergo apoptosis.
Caption: Eg5's role in mitosis and the effect of its inhibition.
Experimental Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound on an adherent cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Experimental Workflow
Caption: Step-by-step workflow for IC50 determination.
Data Presentation and Analysis
The raw absorbance data should be organized in a table. The percent viability for each concentration is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Table 1: Sample Data for IC50 Determination of this compound
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 0.01 | 1.211 | 1.245 | 1.233 | 1.230 | 96.8 |
| 0.1 | 1.056 | 1.089 | 1.075 | 1.073 | 84.4 |
| 1 | 0.789 | 0.812 | 0.801 | 0.801 | 63.0 |
| 10 | 0.432 | 0.455 | 0.440 | 0.442 | 34.8 |
| 100 | 0.155 | 0.168 | 0.160 | 0.161 | 12.7 |
| Blank (No Cells) | 0.052 | 0.055 | 0.054 | 0.054 | 0.0 |
IC50 Determination
To determine the IC50 value, plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve.
Alternative Assay: CCK-8
The Cell Counting Kit-8 (CCK-8) assay is a convenient alternative to the MTT assay.[10][11] It utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[11] The amount of formazan is directly proportional to the number of viable cells. The CCK-8 assay is generally considered to be more sensitive and less toxic than the MTT assay, and it does not require a solubilization step.[12]
CCK-8 Protocol Summary:
-
Follow steps 1 and 2 as described for the MTT assay.
-
After the drug treatment incubation, add 10 µL of CCK-8 solution to each well.[12][13]
-
Measure the absorbance at 450 nm using a microplate reader.[10][13]
This document provides a comprehensive guide for determining the IC50 of the Eg5 inhibitor this compound using a cell viability assay. By following the detailed protocols and data analysis steps outlined, researchers can accurately assess the potency of this compound, which is a critical parameter in the early stages of drug discovery and development. The choice between the MTT and CCK-8 assays will depend on specific laboratory preferences and equipment availability.
References
- 1. researchgate.net [researchgate.net]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kops.uni-konstanz.de]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. biorbyt.com [biorbyt.com]
- 13. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on High-Throughput Screening of the Eg5 Inhibitor, Eg5-IN-3
Introduction
The mitotic kinesin Eg5, a member of the kinesin-5 family, is a crucial motor protein for the formation and maintenance of the bipolar spindle during mitosis.[1][2] Its inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, ultimately triggering apoptosis in proliferating cells.[2][3] This essential role in cell division has made Eg5 an attractive target for the development of novel anti-cancer therapeutics.[4] this compound is a novel small molecule inhibitor of Eg5. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize Eg5 inhibitors.
The primary HTS assay is a biochemical assay that measures the microtubule-activated ATPase activity of Eg5.[5] Positive hits from the primary screen are then validated in a secondary, cell-based assay that assesses the induction of mitotic arrest and the formation of monoastral spindles.
Mechanism of Action of Eg5
Eg5 is a homotetrameric motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[1] During mitosis, Eg5 crosslinks antiparallel microtubules at the spindle midzone and pushes them apart, a process that is essential for the separation of centrosomes and the establishment of a bipolar spindle.[1][6] Inhibition of Eg5's ATPase activity prevents this outward force, leading to the collapse of the nascent spindle into a monoastral configuration.[2][3]
High-Throughput Screening for Eg5 Inhibitors
A typical HTS workflow for identifying Eg5 inhibitors involves a primary biochemical screen followed by secondary cell-based assays and further downstream characterization.
Data Presentation
The following tables summarize the activity of well-characterized Eg5 inhibitors. These values can be used as a reference for benchmarking the performance of this compound and other novel compounds.
Table 1: Biochemical Activity of Known Eg5 Inhibitors
| Compound | Assay Type | IC50 | Reference |
| Monastrol | Basal ATPase | ~5 µM | [4] |
| Monastrol | Microtubule-Activated ATPase | 14 µM | [5] |
| S-trityl-L-cysteine (STLC) | Basal ATPase | 1.0 µM | [5] |
| S-trityl-L-cysteine (STLC) | Microtubule-Activated ATPase | 140 nM | [5] |
| Ispinesib | Microtubule-Activated ATPase | 2.5 nM | [7] |
| Filanesib (ARRY-520) | Microtubule-Activated ATPase | 1.6 nM | [4] |
Table 2: Cellular Activity of Known Eg5 Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| Monastrol | HeLa | Mitotic Arrest | 25 µM | [5] |
| S-trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nM | [5] |
| Ispinesib | Various Cancer Cell Lines | Proliferation | 1-10 nM | [7] |
| Filanesib (ARRY-520) | Multiple Myeloma Cell Lines | Proliferation | 3-10 nM | [4] |
Experimental Protocols
Protocol 1: Microtubule-Activated ATPase Assay (Primary HTS)
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules. The release of inorganic phosphate (B84403) (Pi) is detected using a malachite green-based colorimetric method.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 µM paclitaxel
-
ATP solution
-
Malachite Green Reagent
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Prepare the Eg5/microtubule reaction mix in Assay Buffer containing Eg5 and microtubules.
-
Add 20 µL of the Eg5/microtubule mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and develop the color by adding 25 µL of Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature.
-
Read the absorbance at 620 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Mitotic Arrest and Monoastral Spindle Formation Assay (Secondary Assay)
This cell-based assay confirms that the inhibition of Eg5's enzymatic activity translates to the expected cellular phenotype.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Microtubule stain (e.g., anti-α-tubulin antibody)
-
DNA stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for 16-24 hours.
-
Fix and permeabilize the cells.
-
Stain the cells for microtubules (e.g., immunofluorescence with an anti-α-tubulin antibody) and DNA (DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells arrested in mitosis (condensed chromosomes) and the percentage of mitotic cells with a monoastral spindle phenotype.
-
Determine the EC50 for mitotic arrest and monoastral spindle formation.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the central role of Eg5 in mitosis and the logical flow of the screening cascade.
Disclaimer: As "this compound" is not a widely documented compound, the protocols provided here are based on established methods for other Eg5 inhibitors. Researchers should optimize these protocols for this compound, including determining the optimal enzyme and substrate concentrations, incubation times, and compound vehicle compatibility.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5 ATPase Activity Assay with Eg5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), Eg5, is a crucial motor protein in the process of cell division, specifically in the formation and maintenance of the bipolar mitotic spindle.[1][2] Its primary function is to hydrolyze ATP to generate the force required to push apart duplicated centrosomes during prophase and to maintain spindle bipolarity throughout mitosis. Inhibition of Eg5's ATPase activity leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[3] This makes Eg5 a compelling target for the development of novel anti-cancer therapeutics.[2]
Eg5-IN-3 is a small molecule inhibitor designed to target the ATPase activity of Eg5. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on Eg5's microtubule-activated ATPase activity. The provided methodology can be adapted for the screening and characterization of other potential Eg5 inhibitors.
Signaling Pathway of Eg5 in Mitosis and Inhibition by this compound
During mitosis, the homotetrameric Eg5 motor protein crosslinks antiparallel microtubules within the mitotic spindle. By hydrolyzing ATP, Eg5 moves towards the plus-ends of these microtubules, generating an outward force that separates the spindle poles. This process is essential for the establishment of a bipolar spindle, a prerequisite for accurate chromosome segregation. This compound is a potent inhibitor that binds to an allosteric site on the Eg5 motor domain. This binding event interferes with the conformational changes necessary for ATP hydrolysis and/or ADP release, thereby inhibiting the motor function of Eg5. This leads to a failure in centrosome separation, resulting in the formation of a characteristic monopolar spindle and ultimately causing the cell to arrest in mitosis.
Experimental Protocol: Microtubule-Activated Eg5 ATPase Activity Assay
This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of this compound. A common method for this assay is the malachite green assay, which colorimetrically detects the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.
Materials and Reagents
-
Human Recombinant Eg5 Motor Domain: (e.g., purified Eg5-367 or similar construct)
-
Tubulin: (from bovine brain, >99% pure)
-
Paclitaxel (B517696) (Taxol):
-
ATP: (Adenosine 5'-triphosphate, low in phosphate)
-
This compound:
-
Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
Glycerol
-
Malachite Green Reagent: (Commercially available kit or prepared in-house)
-
Phosphate Standard: (e.g., KH₂PO₄)
-
96-well microplates: (clear, flat-bottom)
-
Plate reader: (capable of measuring absorbance at ~620-650 nm)
Experimental Workflow
Detailed Procedure
1. Preparation of Microtubules (MTs):
-
Resuspend lyophilized tubulin in ice-cold Assay Buffer to a final concentration of 10 mg/mL.
-
Add paclitaxel to a final concentration of 20 µM.
-
Incubate at 37°C for 30 minutes to promote polymerization.
-
The resulting microtubules can be stored at room temperature for use on the same day.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., <2%) to avoid affecting enzyme activity.
3. ATPase Assay Reaction:
-
Set up the 96-well plate with the following controls:
-
No enzyme control (background)
-
Vehicle control (Eg5 + MTs + ATP + DMSO)
-
Positive control (a known Eg5 inhibitor, e.g., Monastrol)
-
-
To each well, add the following components in this order:
-
Assay Buffer
-
Polymerized microtubules (final concentration, e.g., 2 µM)
-
This compound dilution or vehicle (DMSO)
-
Human recombinant Eg5 (final concentration, e.g., 50 nM)
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at room temperature for a fixed time (e.g., 30 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
4. Detection of Phosphate Release:
-
Stop the reaction and detect the released inorganic phosphate using a malachite green-based reagent according to the manufacturer's instructions. This typically involves adding the malachite green reagent, incubating for color development, and then measuring the absorbance at 620-650 nm.
-
Prepare a phosphate standard curve using the provided phosphate standard to quantify the amount of Pi produced in each well.
5. Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Convert absorbance values to the concentration of phosphate released using the phosphate standard curve.
-
Calculate the percentage of Eg5 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound should be determined experimentally using the protocol outlined above. For comparison, the IC50 values of other known Eg5 inhibitors are provided in the table below.
| Compound | Eg5 ATPase IC50 | Notes | Reference |
| This compound | To be determined | The half-maximal inhibitory concentration needs to be established experimentally. | - |
| S-trityl-L-cysteine | 140 nM | For microtubule-activated ATPase activity. | [4][5] |
| Monastrol | ~14 µM | A well-characterized, cell-permeable Eg5 inhibitor. | [6] |
| Ispinesib | < 10 nM | A potent quinazolinone-based inhibitor. |
Troubleshooting
-
High Background Signal: This may be due to phosphate contamination in the reagents or ATP stock. Use high-purity ATP and phosphate-free buffers.
-
Low Signal-to-Noise Ratio: Optimize the concentrations of Eg5, microtubules, and ATP, as well as the incubation time, to ensure a robust signal.
-
Inhibitor Precipitation: Ensure the final concentration of the solvent (e.g., DMSO) is low and that the inhibitor is fully dissolved in the assay buffer.
By following this detailed protocol, researchers can accurately determine the inhibitory potency of this compound and other novel compounds targeting the Eg5 motor protein, facilitating the discovery and development of new anti-cancer therapies.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Eg5-IN-3 Stock Solutions for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Eg5-IN-3 stock solutions for various in vitro assays. This compound is a potent and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of Eg5's ATPase activity leads to mitotic arrest at the prometaphase stage, characterized by the formation of monopolar spindles, ultimately inducing apoptosis in proliferating cells.
Chemical Properties and Solubility
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key chemical properties and solubility of this compound.
| Property | Value |
| Synonyms | Eg5 Inhibitor III, Dimethylenastron |
| Molecular Formula | C₁₆H₁₈N₂O₂S |
| Molecular Weight | 302.39 g/mol |
| Appearance | White to light yellow solid |
| Solubility in DMSO | 10 mg/mL |
| Solubility in Methanol | 5 mg/mL |
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance and appropriate weighing vessel
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.024 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. To continue the example, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for up to 6 months.
-
Caption: Workflow for preparing this compound stock solution.
In Vitro Assay Protocols
The prepared this compound stock solution can be used in a variety of in vitro assays to study its effects on cellular processes. Below are example protocols for common applications.
Eg5 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the Eg5 motor protein.
Materials:
-
Recombinant Eg5 protein
-
Microtubules (taxol-stabilized)
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
384-well microplate
Protocol:
-
Prepare serial dilutions of this compound in ATPase assay buffer. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. The final DMSO concentration should typically not exceed 0.5-1% to avoid solvent effects.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the Eg5 protein and microtubules to the wells.
-
Incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percent inhibition of ATPase activity for each concentration of this compound and determine the IC₅₀ value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Staining for Mitotic Arrest
This protocol allows for the visualization of the characteristic monopolar spindle phenotype induced by Eg5 inhibition.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution (10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a suitable duration (e.g., 16-24 hours) to induce mitotic arrest.
-
Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer.
-
Wash the cells with PBST (PBS with 0.1% Tween-20).
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer. Protect from light from this step onwards.
-
Wash the cells with PBST.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to exhibit a higher mitotic index with the presence of monopolar spindles (asters) instead of normal bipolar spindles.
Caption: Overview of in vitro experimental workflows using this compound.
Eg5 Signaling Pathway in Mitosis
Eg5 is a plus-end directed motor protein that functions as a homotetramer. It crosslinks antiparallel microtubules in the mitotic spindle and uses the energy from ATP hydrolysis to slide them apart. This outward pushing force is essential for the separation of centrosomes and the establishment of a bipolar spindle. Inhibition of Eg5's ATPase activity by this compound prevents this process, leading to the collapse of the nascent spindle into a monopolar structure and subsequent cell cycle arrest in mitosis.
Application Notes and Protocols: Eg5-IN-3 in Combination Therapy with Taxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination therapy of Eg5-IN-3 and Taxol (paclitaxel). Eg5 (also known as KSP or KIF11) is a mitotic kinesin essential for the formation of a bipolar spindle during cell division.[1] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Taxol, a widely used chemotherapeutic agent, stabilizes microtubules, also leading to mitotic arrest and apoptosis.[3] The combination of agents targeting different aspects of mitosis is a promising strategy in cancer therapy. However, studies on the combination of Eg5 inhibitors with taxanes have shown varied interactions, including antagonism.[4]
Note: Specific preclinical data on the combination of this compound with Taxol is limited in the public domain. Therefore, the data and protocols presented here are based on studies with other well-characterized Eg5 inhibitors. Researchers should validate these protocols and expected outcomes for the specific this compound compound.
Mechanism of Action
Eg5 Inhibitors: These small molecules typically bind to an allosteric pocket in the Eg5 motor domain, inhibiting its ATPase activity.[1] This prevents Eg5 from sliding microtubules apart, leading to the formation of monopolar spindles and mitotic arrest.[5] Prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), ultimately triggering apoptosis.[2]
Taxol (Paclitaxel): Taxol binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[3] This disrupts the dynamic instability of microtubules required for proper spindle function, leading to a G2/M cell cycle arrest and subsequent apoptosis.[3] Taxol-induced apoptosis can be mediated through various signaling pathways, including the activation of MAP kinases (ERK and p38) and the modulation of the Akt pathway.[6][7]
Data Presentation
The following tables summarize representative quantitative data for Eg5 inhibitors and Taxol in various cancer cell lines. This data can serve as a reference for designing combination experiments.
Table 1: IC50 Values of Representative Eg5 Inhibitors in Cancer Cell Lines
| Eg5 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| S-trityl-L-cysteine | HeLa | Cervical Cancer | 700 | [8] |
| Monastrol | HeLa | Cervical Cancer | ~25,000 | [8] |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 0.053 | [9] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 0.059 | [9] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 0.043 | [9] |
| K858 analogue 2 | MCF7 | Breast Cancer | 1,560 | [10] |
| K858 analogue 41 | MCF7 | Breast Cancer | 6,250 | [10] |
Table 2: IC50 Values of Taxol (Paclitaxel) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) at 24h | IC50 (nM) at 72h | Reference |
| Various (8 lines) | Various | 2.5 - 7.5 | - | [11] |
| SK-BR-3 | Breast Cancer | - | ~5 | [12] |
| MDA-MB-231 | Breast Cancer | - | ~10 | [12][13] |
| T-47D | Breast Cancer | - | ~2.5 | [12] |
| NSCLC lines (median) | Non-Small Cell Lung | 9,400 | 27 | [14] |
| SCLC lines (median) | Small Cell Lung | 25,000 | 5,000 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Taxol, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Taxol (Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and Taxol in culture medium.
-
Treat cells with this compound alone, Taxol alone, or the combination at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. The interaction between the two drugs (synergism, additivity, or antagonism) can be assessed using software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and Taxol.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Taxol (Paclitaxel)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, Taxol, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound and Taxol on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Taxol (Paclitaxel)
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of Eg5 inhibition leading to apoptosis.
Caption: Taxol-induced apoptosis signaling pathways.
Caption: Experimental workflow for combination therapy studies.
Logical Relationships and Potential Outcomes
The combination of an Eg5 inhibitor and Taxol targets two different aspects of mitotic spindle function. While both induce mitotic arrest, their mechanisms are distinct. One study reported that the combination of the Eg5 inhibitor HR22C16-A1 with Taxol resulted in an antagonistic effect on cell proliferation and mitosis.[4] The proposed reason was that the Eg5 inhibitor-induced disruption of spindle formation negates the effect of Taxol, which requires a pre-formed spindle to stabilize.
Therefore, when combining this compound with Taxol, it is crucial to carefully evaluate the interaction. The outcome (synergistic, additive, or antagonistic) may depend on the specific compounds, their concentrations, the cell line used, and the sequence of administration. For instance, pre-treating cells with one agent before adding the second might yield different results than simultaneous administration. The provided protocols will allow for a thorough investigation of these possibilities.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eg5 Expression Following Eg5-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein, Eg5 (also known as KIF11), is a crucial motor protein that plays an indispensable role in the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] As a homotetramer, Eg5 crosslinks and slides antiparallel microtubules, generating the outward force necessary for centrosome separation.[3] Dysregulation and overexpression of Eg5 have been linked to genomic instability and carcinogenesis, making it an attractive target for anticancer therapies.[3][4]
Eg5-IN-3 is a small molecule inhibitor designed to target the motor domain of Eg5, disrupting its function and leading to mitotic arrest. The inhibition of Eg5 prevents the proper formation of the mitotic spindle, resulting in a characteristic monopolar spindle phenotype and subsequent cell cycle arrest and apoptosis in proliferating cancer cells.[3] While the primary effect of Eg5 inhibitors is on the protein's motor function, studies have shown that interfering with the Eg5 pathway can also lead to a downstream reduction in both Eg5 mRNA and protein levels.[5]
This document provides a detailed protocol for analyzing the expression of Eg5 in cultured cells following treatment with this compound using Western blot analysis. This technique is essential for confirming the on-target effect of the inhibitor and understanding the cellular response to its administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Eg5 in mitosis and the experimental workflow for analyzing the effects of this compound.
Caption: Eg5 signaling pathway in mitosis and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis of Eg5 expression.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from Western blot analysis. Densitometry is used to quantify the intensity of the Eg5 band, which is then normalized to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
| Treatment Group | Concentration (nM) | Eg5 Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized Eg5 Expression (Eg5/Loading Control) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 15,000 | 14,500 | 1.03 | 1.00 |
| This compound | 10 | 12,500 | 14,800 | 0.84 | 0.82 |
| This compound | 50 | 8,000 | 14,200 | 0.56 | 0.54 |
| This compound | 100 | 4,500 | 14,600 | 0.31 | 0.30 |
Detailed Experimental Protocol: Western Blotting for Eg5
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of Eg5.
Materials and Reagents:
-
Cell Culture: Appropriate cancer cell line (e.g., HeLa, MCF-7, Jurkat)[6]
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-Eg5 polyclonal antibody or Mouse anti-Eg5 monoclonal antibody (recommended dilution 1:1000)[6][7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG (recommended dilution 1:2000 - 1:5000)
-
Loading Control Primary Antibody: anti-GAPDH or anti-β-actin
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (total protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Eg5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][7]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the Eg5 band intensity to the loading control band intensity.
-
Repeat the blotting procedure for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.
-
Discussion
The expected outcome of this experiment is a dose-dependent decrease in the expression of Eg5 protein following treatment with this compound. This would be visualized as a reduction in the intensity of the Eg5 band (approximately 120-130 kDa) on the Western blot.[6][7] The quantitative analysis should confirm this trend, showing a decrease in the normalized Eg5 expression with increasing concentrations of the inhibitor.
A reduction in Eg5 protein levels, in conjunction with phenotypic observations such as an increased percentage of cells with monopolar spindles, would provide strong evidence for the efficacy and mechanism of action of this compound. These findings are crucial for the preclinical evaluation of novel anticancer agents targeting the mitotic machinery.
References
- 1. mdpi.com [mdpi.com]
- 2. Omega-3 Fatty Acids and Cancer: Exploring the Link [cancercenterforhealing.com]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 (4H3-1F12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Spindle Dynamics in Real-Time Using Eg5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic spindle is a complex and dynamic molecular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for genomic stability. The kinesin motor protein Eg5 plays a crucial role in establishing and maintaining the bipolarity of the spindle by sliding antiparallel microtubules apart.[1][2][3] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and often, apoptosis.[2][4][5] This makes Eg5 a compelling target for anti-cancer drug development.
Eg5-IN-3 is a potent and specific small molecule inhibitor of Eg5. These application notes provide a comprehensive guide for utilizing this compound to study spindle dynamics in real-time in living cells. The following sections detail the mechanism of action, provide protocols for cell synchronization and live-cell imaging, and present quantitative data on the effects of Eg5 inhibition.
Mechanism of Action of Eg5 Inhibition
Eg5 is a plus-end-directed motor protein that forms homotetramers capable of crosslinking and sliding microtubules.[6] During mitosis, Eg5 localizes to the spindle microtubules and generates an outward force that pushes the spindle poles apart, a critical step in the formation of a bipolar spindle.[1][7]
Eg5 inhibitors, such as this compound, typically bind to an allosteric pocket in the motor domain of Eg5, preventing its ATP hydrolysis and subsequent conformational changes required for motility along microtubules.[4] This inhibition prevents the separation of centrosomes, leading to the collapse of the nascent bipolar spindle into a monopolar structure, often referred to as a "monoaster."[2][5] Consequently, the spindle assembly checkpoint is activated, arresting the cell in mitosis.[5]
Quantitative Data on Eg5 Inhibition
The following tables summarize quantitative data obtained from studies on various Eg5 inhibitors, which are expected to produce effects comparable to this compound.
Table 1: Effect of Eg5 Inhibitors on Mitotic Index
| Cell Line | Inhibitor | Concentration | Treatment Duration | Mitotic Index (%) | Reference |
| RPE1 | Monastrol | 2 µM | 24 h | Increased | [8] |
| RPE1 | Monastrol | 4 µM | 24 h | Increased | [8] |
| HeLa | STLC | 1 µM | 24 h | Significantly Increased | [9] |
| HeLa | STLC | 10 µM | 24 h | Significantly Increased | [8] |
Table 2: Effect of Eg5 Inhibitors on Spindle Elongation
| Cell Line | Inhibitor | Concentration | Effect on Anaphase B Spindle Elongation Rate | Reference |
| GFP-γ-tubulin expressing cells | STLC | Not Specified | Increased | [10] |
| GFP-γ-tubulin expressing cells | FCPT | 10 µM | Reduced | [10] |
Experimental Protocols
Protocol 1: Cell Synchronization for Mitotic Stage Enrichment
To effectively study the impact of this compound on spindle dynamics, it is advantageous to work with a synchronized cell population enriched in the G2/M phase of the cell cycle. A common method for achieving this is a double thymidine (B127349) block followed by release into a mitotic blocking agent.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Thymidine solution (200 mM stock in water)
-
Phosphate-Buffered Saline (PBS)
-
Nocodazole (B1683961) solution (10 mg/mL stock in DMSO)
Procedure:
-
Initial Seeding: Plate cells at a density that will result in 25-30% confluency at the time of the first block.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours. This will arrest cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours to allow cells to progress through the S phase.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 17 hours. This will re-arrest the cells at the G1/S boundary, leading to a more synchronized population.
-
Release into Mitosis: Remove the thymidine-containing medium, wash twice with PBS, and add fresh complete medium.
-
Mitotic Arrest (Optional but Recommended): For a tighter mitotic synchronization, 5 hours after the second thymidine release, add nocodazole to a final concentration of 50 ng/mL and incubate for an additional 3-5 hours.[11] Nocodazole depolymerizes microtubules, arresting cells in mitosis.
-
Collection of Mitotic Cells: Gently shake the culture flask to dislodge the loosely attached mitotic cells. Collect the medium containing these cells and centrifuge to pellet them. Wash the cells with fresh medium to remove the nocodazole before proceeding with this compound treatment and live-cell imaging.
Protocol 2: Real-Time Imaging of Spindle Dynamics
This protocol outlines the steps for live-cell imaging of cells treated with this compound to observe its effect on spindle formation and dynamics.
Materials:
-
Synchronized mitotic cells (from Protocol 1)
-
Live-cell imaging medium (e.g., CO2-independent medium)
-
This compound (stock solution in DMSO)
-
Fluorescent probes for microtubules (e.g., Tubulin-GFP) and chromosomes (e.g., H2B-mCherry or a live-cell DNA dye like SiR-DNA)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate the synchronized mitotic cells onto glass-bottom dishes coated with a suitable extracellular matrix protein (e.g., fibronectin) to promote attachment.
-
Fluorescent Labeling: If not using stably expressing fluorescent protein cell lines, label the cells with fluorescent probes for microtubules and DNA according to the manufacturer's instructions.
-
This compound Treatment: Prepare the desired concentration of this compound in pre-warmed live-cell imaging medium. Replace the medium in the imaging dish with the this compound-containing medium. Include a vehicle control (DMSO) for comparison.
-
Microscopy Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.
-
Image Acquisition:
-
Locate mitotic cells for imaging.
-
Set up the image acquisition parameters (e.g., exposure time, laser power, Z-stack parameters, and time-lapse interval). Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.[12][13]
-
Acquire images at regular intervals (e.g., every 1-5 minutes) to capture the dynamic changes in spindle morphology.
-
-
Data Analysis: Analyze the resulting time-lapse images to quantify changes in spindle length, pole-to-pole distance, and chromosome alignment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Mitotic Index after Synchronization | Inefficient synchronization protocol. | Optimize thymidine and nocodazole incubation times for your specific cell line. |
| High Phototoxicity/Cell Death during Imaging | Excessive laser power or exposure time. | Reduce laser power and exposure time. Increase the time interval between acquisitions. Use a more sensitive camera. |
| No Observable Effect of this compound | Incorrect drug concentration or inactive compound. | Perform a dose-response experiment to determine the optimal concentration. Verify the activity of the compound. |
| Spindles Collapse too Rapidly to Image | This compound concentration is too high. | Use a lower concentration of the inhibitor to slow down the process. |
| Difficulty in Tracking Spindle Poles | Poor fluorescent signal or out-of-focus images. | Optimize fluorescent labeling. Use an autofocus system on the microscope. |
Conclusion
This compound provides a valuable tool for the real-time investigation of mitotic spindle dynamics. By inducing a rapid and specific arrest in mitosis through the formation of monopolar spindles, this inhibitor allows for detailed studies of the forces governing spindle assembly and maintenance. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of cell division and for the development of novel anti-cancer therapeutics.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 steps it up! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting in Sync with Dimeric Eg5: INITIATION AND REGULATION OF THE PROCESSIVE RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eg5 Restricts Anaphase B Spindle Elongation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Eg5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[1][2] This mechanism makes Eg5 an attractive target for cancer therapy, as specific inhibitors can selectively target dividing cancer cells.[3] Eg5-IN-3 is a novel small molecule inhibitor of Eg5. These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies to evaluate the anti-tumor potential of this compound in preclinical cancer models. The protocols outlined are based on established methodologies for other Eg5 inhibitors and provide a robust framework for assessing the therapeutic efficacy of this compound.[4][5]
Mechanism of Action: Eg5 Inhibition
Eg5 is a plus-end-directed motor protein that functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart.[6][7] This action generates an outward force that is essential for separating the centrosomes and establishing a bipolar spindle.[6][8] Inhibition of Eg5's ATPase activity prevents this microtubule sliding, leading to the collapse of the spindle into a monoastral formation.[6][9] This activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately triggering apoptosis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kinesin Related Motor Protein, Eg5, is Essential for Maintenance of Pre-implantation Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Eg5 Inhibitor Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with Eg5 inhibitors, using "Eg5-IN-3" as a representative model for this class of compounds. Eg5 inhibitors are a critical class of antimitotic agents that target the kinesin spindle protein Eg5, a motor protein essential for the formation of the bipolar spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a promising target for cancer therapy. However, many small molecule inhibitors of Eg5, like other hydrophobic compounds, often exhibit poor solubility in aqueous solutions, a significant hurdle in experimental settings. This guide offers practical solutions, detailed protocols, and a deeper understanding of the underlying principles to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: My Eg5 inhibitor, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why does this happen?
A1: This is a common phenomenon known as "crashing out." Most Eg5 inhibitors are hydrophobic and, while readily soluble in an organic solvent like DMSO, they are poorly soluble in the aqueous environment of cell culture media. When the concentrated DMSO stock is diluted into the medium, the DMSO concentration drops significantly, and the aqueous medium is unable to keep the hydrophobic inhibitor in solution, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance can vary between cell lines. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.
Q3: Can I heat the aqueous solution to dissolve the Eg5 inhibitor?
A3: Gently warming the culture medium to 37°C before adding the inhibitor stock can sometimes aid in dissolution. However, excessive heating should be avoided as it can degrade the compound or other components in the medium. Always refer to the manufacturer's data sheet for the thermal stability of your specific Eg5 inhibitor.
Q4: I observe precipitation of my Eg5 inhibitor in the cell culture plate after a few hours of incubation. What could be the cause?
A4: Delayed precipitation can occur due to several factors, including temperature fluctuations (e.g., removing the plate from the incubator for microscopy), changes in pH of the medium over time, or interactions with secreted cellular components. Using a heated stage during microscopy and ensuring the use of a well-buffered medium can help mitigate these issues.
Troubleshooting Guide: Eg5 Inhibitor Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of Eg5 inhibitors in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the inhibitor exceeds its aqueous solubility limit. | - Decrease the final working concentration.- Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid solvent exchange from DMSO to the aqueous medium. | - Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of serum-containing medium or a suitable buffer before adding it to the final volume.- Add the inhibitor stock dropwise to the medium while gently vortexing to ensure rapid mixing. | |
| Low temperature of the medium. | - Always use pre-warmed (37°C) cell culture medium for preparing your final inhibitor solution. | |
| Delayed Precipitation | Temperature fluctuations during the experiment. | - Use a heated stage on your microscope to maintain the temperature of the culture plate.- Minimize the time the plate is outside the incubator. |
| Changes in medium pH over time. | - Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. | |
| Interaction with media components. | - Consider using a different formulation of the basal medium.- The presence of serum can sometimes help to solubilize hydrophobic compounds through protein binding. |
Quantitative Solubility Data for Common Eg5 Inhibitors
The following table summarizes the solubility of several well-characterized Eg5 inhibitors. It is important to note that "aqueous solubility" is often very low, and these compounds are typically prepared as concentrated stock solutions in organic solvents.
| Compound | Solvent | Solubility |
| Dimethylenastron | DMSO | 100 mg/mL (330.70 mM)[1] |
| Ethanol | 1.5 mg/mL[2] | |
| Aqueous Media | Insoluble[2] | |
| Monastrol | DMSO | 58 mg/mL (198.39 mM)[3] |
| Ethanol | 58 mg/mL[3] | |
| Water | Insoluble[3] | |
| S-trityl-L-cysteine (STLC) | DMSO | Slightly soluble[4][5] |
| Methanol | ~1 mg/mL[4][5] | |
| Water | Partly soluble[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Dimethylenastron in DMSO
-
Weighing: Accurately weigh out a desired amount of Dimethylenastron powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.024 mg of Dimethylenastron (Molecular Weight: 302.39 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of a Working Solution of an Eg5 Inhibitor for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into aqueous cell culture medium.
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Prepare an intermediate dilution of your concentrated DMSO stock solution (e.g., 10 mM) into the pre-warmed medium. For example, to get a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Prepare Final Working Solution: Add the desired volume of the intermediate dilution to your final volume of pre-warmed cell culture medium while gently mixing. For instance, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution. This stepwise dilution helps to prevent the inhibitor from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the cytotoxic level for your cell line (typically <0.5%).
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider lowering the final concentration of the inhibitor.
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the biological context of Eg5 inhibition, the following diagrams are provided.
By following the guidelines and protocols outlined in this technical support center, researchers can effectively manage the solubility challenges associated with Eg5 inhibitors and achieve reliable and reproducible results in their investigations into this important class of therapeutic agents.
References
Technical Support Center: Troubleshooting Eg5-IN-3 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the precipitation of the Eg5 inhibitor, Eg5-IN-3, in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution like cell culture media where it has poor solubility. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q2: My this compound/media solution looked fine initially, but I noticed a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that decrease the solubility of the compound.
-
Media Evaporation: Over time, especially in incubators with suboptimal humidity, evaporation can concentrate the media components, including this compound, beyond its solubility limit.
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes.
-
pH shifts: Changes in the pH of the culture medium over time due to cellular metabolism can also affect the solubility of the compound.
Q3: What is the maximum concentration of DMSO I should have in my final cell culture medium?
A3: To avoid both compound precipitation and cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.
Q4: At what temperature should I store my this compound stock solution?
A4: this compound stock solutions in DMSO are stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Issue: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue: Delayed Precipitation (After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Determine the required stock concentration. Based on the desired final concentration in your cell-based assay (typically in the range of 0.5 µM to 10 µM), prepare a concentrated stock solution in 100% DMSO. This compound is soluble up to 100 mM in DMSO.
-
Weigh the this compound powder. Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO. Add the appropriate volume of 100% DMSO to the this compound powder.
-
Ensure complete dissolution. Vortex the solution and, if necessary, use a brief sonication to ensure the compound is fully dissolved.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol for Adding this compound to Cell Culture Media
-
Pre-warm the cell culture medium. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare an intermediate dilution (optional but recommended). To minimize the risk of precipitation, first, dilute your high-concentration stock solution in pre-warmed medium to an intermediate concentration.
-
Prepare the final working solution. Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration remains below 0.5% (ideally below 0.1%).
-
Visually inspect the solution. After adding the this compound, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used for experiments.
Quantitative Data Summary
| Parameter | Value | Solvent |
| Solubility | up to 100 mM | DMSO |
| Solubility | up to 50 mM | Ethanol |
| IC50 (Eg5 inhibition) | ~200 nM | |
| EC50 (in various cancer cell lines) | 330 - 881 nM | |
| Recommended Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Cell Culture Media |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing and using this compound.
Caption: Factors contributing to this compound precipitation.
Technical Support Center: Optimizing Eg5-IN-3 for Mitotic Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eg5-IN-3 to induce mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Eg5, also known as KIF11 or KSP, is a motor protein from the kinesin-5 family that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2][3] Eg5 proteins are homotetramers that hydrolyze ATP to move along microtubules.[4][5] Their primary function is to push the two spindle poles apart by sliding antiparallel microtubules.[6][7] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint and causes the cell to arrest in mitosis.[2][4][5][6][7] This prolonged mitotic arrest can ultimately lead to apoptotic cell death in cancer cells.[2][8]
Q2: What is a good starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. As a starting point, we recommend performing a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on data from other Eg5 inhibitors, a range of 10 nM to 10 µM is a reasonable starting point for most cancer cell lines.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to observe mitotic arrest can vary between cell lines and depends on the concentration of this compound used. A typical incubation time to observe significant mitotic arrest is between 16 and 24 hours. Shorter incubation times may be sufficient at higher concentrations, while longer times may be needed for lower concentrations. It is recommended to perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to determine the optimal incubation time for your specific experimental setup.
Q4: How can I confirm that this compound is causing mitotic arrest?
A4: Mitotic arrest can be confirmed using several methods:
-
Microscopy: Visually inspect cells for an increased number of rounded-up, mitotic cells. Immunofluorescence staining for α-tubulin and DNA (using DAPI) can be used to visualize the formation of monopolar spindles, a hallmark of Eg5 inhibition.[2][9]
-
Flow Cytometry: Cell cycle analysis using propidium (B1200493) iodide (PI) staining will show an increase in the G2/M population.[10][11][12][13]
-
Western Blotting: Analyze the levels of mitotic markers such as Phospho-Histone H3 (Ser10), which is elevated in mitotic cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in mitotic cells observed. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. This compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). 2. Increase the incubation time (e.g., up to 48 hours). 3. Consider using a different cell line known to be sensitive to Eg5 inhibitors. Check the Eg5 expression levels in your cell line; lower expression may confer resistance. [2]4. Use a fresh stock of this compound. Store the compound as recommended by the manufacturer. |
| High levels of cell death observed, but not mitotic arrest. | 1. This compound concentration is too high, leading to off-target effects or rapid apoptosis. | 1. Lower the concentration of this compound. Perform a careful dose-response to find a concentration that induces mitotic arrest without causing widespread, immediate cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times or drug concentrations. 3. Cells are at a high passage number and have altered characteristics. | 1. Ensure that cells are seeded at a consistent density for each experiment. 2. Carefully control all experimental parameters. 3. Use cells from a low passage number and maintain a consistent cell culture practice. |
| Difficulty in visualizing monopolar spindles. | 1. Suboptimal immunofluorescence staining protocol. 2. Timing of fixation is not optimal to capture the peak of mitotic arrest. | 1. Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations. 2. Perform a time-course experiment and fix cells at different time points after this compound treatment to identify the time of maximal monopolar spindle formation. |
Quantitative Data Summary
Disclaimer: The following tables summarize data for various Eg5 inhibitors. The optimal concentration and effect of this compound may vary. This data is provided as a reference to guide your experimental design.
Table 1: Effective Concentrations (EC₅₀/IC₅₀) of Various Eg5 Inhibitors in Different Cancer Cell Lines
| Eg5 Inhibitor | Cell Line | Assay | EC₅₀/IC₅₀ | Reference |
| YL001 | HeLa | Cell Viability | Not specified, but potent | [2] |
| K858 | HNSCC (FaDu, CAL27, SCC-15) | Cell Viability | ~1-10 µM (EC₅₀ at 24h) | [3] |
| Dimethylenastron (DMN) | HUVEC, hCMEC/D3 | Cell Proliferation | ~0.5-1 µM | [14] |
| Compound 2 | AGS | Cell Viability | ~3 µM (IC₅₀ at 24h) | [1] |
| Compound 41 | AGS | Cell Viability | ~6 µM (IC₅₀ at 24h) | [1] |
| LGI-147 | HepG2, Hep3B, PLC5 | Cell Viability | 43-60 pM (IC₅₀ at 72h) | [15] |
| S-trityl-l-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nM (IC₅₀) | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][17]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is based on standard methods for cell cycle analysis.[11][12][13]
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The G2/M population will have approximately twice the DNA content of the G1 population.
Immunofluorescence for Mitotic Spindle Analysis
This protocol provides a general guideline for immunofluorescence staining.[3][18]
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the optimal time determined previously.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in treated cells.
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of mitotic arrest.
References
- 1. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gennerichlab.net [gennerichlab.net]
- 5. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Eg5-IN-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Eg5 inhibitor, Eg5-IN-3.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to Eg5 inhibitors like this compound can arise through several mechanisms. The most commonly observed are:
-
Point mutations in the Eg5 motor domain: Specific amino acid substitutions in the allosteric binding site, which includes loop L5, helix α2, and helix α3, can prevent the inhibitor from binding effectively.[1][2][3] Mutations in the P-loop of the ATP-binding domain have also been identified.[1]
-
Upregulation of compensatory pathways: Cancer cells can adapt to the inhibition of Eg5 by upregulating other motor proteins that contribute to spindle formation. The kinesin-12, Kif15, is a key compensatory protein that can drive spindle assembly in the absence of Eg5 activity, leading to resistance.[4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][4]
-
Allostery-dependent resistance: In rare cases, specific mutations, such as Eg5(T107N), can lead to a state where the motor protein becomes dependent on the inhibitor for its function, creating a unique form of resistance.[1]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Sanger or next-generation sequencing of the KIF11 gene: This will identify any point mutations within the Eg5 coding sequence.
-
Quantitative PCR (qPCR) or Western blotting for Kif15: To determine if the expression of this compensatory motor protein is upregulated.
-
Flow cytometry-based efflux assays: Using fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess drug pump activity.
-
Competitive binding assays: To see if resistance is specific to a particular chemical scaffold of Eg5 inhibitors. Cells resistant to a loop L5 inhibitor may remain sensitive to an ATP-competitive inhibitor.[1][3]
Q3: Are there known mutations in Eg5 that confer resistance to specific inhibitors?
A3: Yes, several mutations in the allosteric binding pocket of Eg5 have been shown to confer resistance to inhibitors that target this site, such as S-trityl-L-cysteine (STLC), monastrol, and ispinesib.[2][3] For example, mutations like D130V and A133D in Eg5 can significantly increase the IC50 values for certain inhibitors.[2] A T107N mutation in the P-loop has also been shown to cause resistance.[1]
Q4: Can Eg5 inhibitors be effective in cancer cells that are resistant to other chemotherapy drugs?
A4: Yes, Eg5 inhibitors have demonstrated efficacy in cancer cell lines that are resistant to other classes of chemotherapeutic agents, such as taxanes and gemcitabine.[5] This suggests that Eg5 inhibition could be a valuable therapeutic strategy for patients who have developed resistance to conventional therapies.[5]
Troubleshooting Guides
Problem: Decreased potency (IC50) of this compound in our long-term culture.
| Possible Cause | Troubleshooting Steps |
| Selection of resistant clones with Eg5 mutations. | 1. Sequence the KIF11 gene to identify potential mutations in the drug-binding site. 2. Test the sensitivity of the cells to other Eg5 inhibitors with different chemical scaffolds or binding sites (e.g., ATP-competitive inhibitors).[1] |
| Upregulation of the compensatory motor protein Kif15. | 1. Perform qPCR or Western blot to quantify Kif15 mRNA and protein levels, respectively.[4] 2. Consider a combination therapy approach by co-administering an inhibitor for Kif15.[4] |
| Increased activity of drug efflux pumps. | 1. Perform a drug efflux assay using a fluorescent substrate for ABC transporters. 2. Test for reversal of resistance by co-treating with a known ABC transporter inhibitor. |
Quantitative Data Summary
Table 1: Impact of Eg5 Mutations on Inhibitor Potency
| Eg5 Variant | Inhibitor | IC50 (nM) | Resistance Factor | Reference |
| Eg5WT | SB743921 | 0.14 ± 0.001 | - | [2] |
| Eg5D130V | SB743921 | 607 ± 18.5 | ~4300 | [2] |
| Eg5A133D | SB743921 | 484 ± 26.9 | ~3500 | [2] |
Table 2: Binding Affinity of SB743921 to Eg5 Mutants
| Eg5 Variant | Apparent Kd (nM) | Reference |
| Eg5WT | <10 | [2] |
| Eg5D130V | 543 ± 19 | [2] |
| Eg5A133D | 778 ± 7 | [2] |
| Eg5DM (Double Mutant) | 30,000 | [2] |
Experimental Protocols
Protocol 1: Generation of Eg5 Inhibitor-Resistant Cell Lines
-
Culture the parental cancer cell line (e.g., HCT116) in standard growth medium.
-
Treat the cells with a cytotoxic concentration of the Eg5 inhibitor (e.g., STLC).[1] HCT116 cells are a suitable model as they have a defective DNA mismatch repair pathway, making them hypermutagenic, and they lack detectable P-glycoprotein.[1]
-
Continue to culture the cells in the presence of the inhibitor, gradually increasing the concentration as resistance develops.
-
Isolate and expand individual resistant clones for further characterization.
-
Validate the resistance of the selected clones by performing cell viability assays (e.g., MTT assay) and comparing the IC50 values to the parental cell line.
Protocol 2: siRNA-mediated Depletion of Eg5
-
Transiently transfect the resistant cancer cell lines with siRNAs targeting the 3'UTR of the KIF11 gene.[1]
-
Use a non-targeting siRNA as a negative control.
-
After transfection, allow the cells to grow for 48-72 hours.
-
Assess the spindle phenotype by immunofluorescence microscopy to confirm that the formation of bipolar spindles is still dependent on Eg5.[1]
-
Confirm the knockdown efficiency by Western blotting or qPCR.
Visualizations
References
- 1. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 4. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Eg5-IN-3 in cellular assays.
Disclaimer: The following information has been compiled for S-trityl-L-cysteine (STLC), a well-characterized inhibitor of the mitotic kinesin Eg5. This is intended as a representative guide due to the lack of publicly available data for a compound specifically named "Eg5-IN-3". The principles and troubleshooting advice provided are generally applicable to Eg5 inhibitors but may require optimization for your specific compound.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Eg5 inhibitors, with a focus on potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of an Eg5 inhibitor like STLC in cellular assays?
A1: The primary on-target effect of Eg5 inhibition is the disruption of mitotic spindle formation. Eg5 is a plus-end directed motor protein essential for separating centrosomes during early mitosis.[1] Inhibition of Eg5 prevents this separation, leading to the formation of a characteristic "monopolar spindle" where chromosomes are arranged in a rosette-like structure around a single spindle pole.[2][3] This triggers the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[4]
Q2: At what concentration should I expect to see the characteristic monopolar spindle phenotype with STLC?
A2: The effective concentration of STLC to induce a monopolar spindle phenotype can vary between cell lines. However, it is typically observed in the low micromolar to high nanomolar range. For example, in neuroblastoma cell lines, a notable increase in apoptosis and G2/M arrest was observed at 5 µmol/L STLC.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the potential off-target effects of STLC that I should be aware of?
A3: While STLC is considered a relatively specific Eg5 inhibitor, potential off-target effects have been reported. These include:
-
Regulation of VR1 expression: In sensory neurons, Eg5 inhibition has been shown to modulate the expression of the vanilloid receptor 1 (VR1) through the PI3K/Akt signaling pathway, suggesting a role outside of mitosis in post-mitotic cells.[5]
-
Involvement in protein synthesis: Some studies suggest that Eg5 may be associated with ribosomes and play a role in nascent polypeptide synthesis.[6] Inhibition of Eg5 could therefore potentially impact overall protein translation.
-
Induction of apoptosis through various pathways: STLC-induced apoptosis can be triggered by the activation of signaling pathways such as NF-κB and MAPK in neuroblastoma cells.[2]
Q4: My cells are showing a decrease in viability at concentrations lower than what is required to induce a clear mitotic arrest. What could be the reason?
A4: This could indicate a potent cytotoxic effect independent of, or in addition to, mitotic arrest. This might be due to off-target effects or high sensitivity of the cell line to mitotic disruption. It is also possible that at lower concentrations, the mitotic arrest is transient, leading to mitotic catastrophe and subsequent apoptosis without a prolonged, easily detectable arrest. Consider performing time-course experiments and assays for apoptosis (e.g., caspase-3 cleavage) at these lower concentrations.
Q5: Can cells develop resistance to STLC?
A5: Yes, resistance to STLC has been documented. This can occur through various mechanisms, including mutations in the Eg5 protein that prevent inhibitor binding.[4] If you observe a loss of efficacy over time with continuous exposure, you may be selecting for a resistant population.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or weak mitotic arrest phenotype (e.g., no increase in rounded, mitotic cells). | 1. Sub-optimal inhibitor concentration: The concentration of STLC is too low. 2. Cell line insensitivity: The cell line may be inherently resistant or have a very slow cell cycle. 3. Incorrect timing of analysis: The observation time point is too early or too late. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm Eg5 expression in your cell line. If possible, test a different, sensitive cell line as a positive control. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of mitotic arrest. |
| High levels of cell death without a clear mitotic arrest. | 1. Off-target cytotoxicity: The inhibitor may have off-target effects that induce apoptosis or necrosis through other pathways. 2. Rapid mitotic catastrophe: Cells may be entering and exiting mitosis aberrantly very quickly, leading to cell death without a sustained arrest. | 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use live-cell imaging to track the fate of individual cells after treatment. 3. Analyze for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at earlier time points. |
| Unexpected changes in protein expression or signaling pathways unrelated to mitosis. | 1. Known or unknown off-target effects: As mentioned in the FAQs, STLC can affect pathways like PI3K/Akt. 2. Cellular stress response: The mitotic arrest itself can induce stress responses that alter gene and protein expression. | 1. Review the literature for known off-target effects of your Eg5 inhibitor. 2. Perform a broad-spectrum kinase inhibitor profiling to identify potential off-targets. 3. Include appropriate controls, such as a different mitotic inhibitor (e.g., a taxane) to distinguish between general mitotic arrest effects and compound-specific effects. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and health can affect drug sensitivity. 2. Inhibitor instability: The inhibitor may be degrading in solution. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
Quantitative Data
Table 1: IC50 Values of STLC in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SH-SY5Y | Neuroblastoma | ~5 | Cell Viability | [2] |
| SK-N-BE2 | Neuroblastoma | ~5 | Cell Viability | [2] |
| SK-N-SH | Neuroblastoma | ~5 | Cell Viability | [2] |
| HCT116 | Colorectal Carcinoma | Not specified | N/A | [4] |
| HeLa | Cervical Cancer | Not specified | N/A |
Note: IC50 values can vary significantly based on the assay conditions and cell line. This table provides approximate values from the literature.
Table 2: Kinase Selectivity of STLC
A comprehensive, publicly available kinase selectivity profile for STLC across a large panel of kinases was not found in the search results. STLC is generally considered a specific inhibitor of Eg5's ATPase activity. However, if off-target effects are suspected, it is highly recommended to perform a kinase selectivity profiling experiment. Several commercial services offer screening against a broad panel of kinases.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the effect of STLC on mitotic spindle formation.
Materials:
-
Cells grown on coverslips or in chamber slides
-
STLC
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Treat cells with the desired concentrations of STLC or vehicle control (e.g., DMSO) for the desired duration (e.g., 16-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Viability Assay (WST-1)
Objective: To quantify the effect of STLC on cell proliferation and viability.
Materials:
-
Cells
-
STLC
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of STLC in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of STLC or vehicle control.
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: On-target signaling pathway of the Eg5 inhibitor STLC.
Caption: Troubleshooting workflow for unexpected results with Eg5 inhibitors.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 5. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Eg5-IN-3 in normal cells
Welcome to the technical support center for Eg5-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3][4] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of a monopolar spindle.[2][3][4] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequently inducing apoptosis (programmed cell death) in rapidly dividing cells.[1][3]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The selectivity of Eg5 inhibitors like this compound for cancer cells is primarily based on their high proliferation rate. Cancer cells divide much more frequently than most normal cells. Since Eg5's function is critical only during mitosis, inhibitors of Eg5 preferentially affect these rapidly dividing cancer cells.[5] Many types of cancer also overexpress Eg5, which may contribute to increased sensitivity to its inhibitors.[6][7] However, some normal cells, such as those in the bone marrow and hair follicles, also have high proliferation rates and can be susceptible to the cytotoxic effects of Eg5 inhibitors.[8][9]
Q3: What are the common off-target effects observed with Eg5 inhibitors?
A3: While Eg5 inhibitors are designed to be specific, off-target effects can still occur, potentially leading to cytotoxicity in normal cells. These effects can arise from the inhibitor interacting with other cellular components. It is crucial to characterize the selectivity profile of any new inhibitor like this compound. A common "on-target" toxicity in normal proliferating cells is neutropenia, which has been observed in clinical trials of some Eg5 inhibitors.[10]
Q4: What are the general strategies to minimize the cytotoxicity of this compound in normal cells?
A4: Several strategies can be employed to reduce the toxicity of this compound in normal cells while maintaining its anti-cancer efficacy:
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where it effectively kills cancer cells with minimal impact on normal cells is a critical first step.
-
Combination Therapy: Using this compound at a lower concentration in combination with other anti-cancer agents that have different mechanisms of action and non-overlapping toxicities can enhance the anti-tumor effect while minimizing side effects.[11]
-
Targeted Drug Delivery: Encapsulating this compound into nanoparticle-based delivery systems (e.g., liposomes or polymeric nanoparticles) can improve its delivery to tumor tissues. These nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells.
-
Pulsed Dosing: A pulsed dosing regimen, with treatment-free intervals, may allow normal cells to recover from the cytotoxic effects of this compound while still effectively targeting cancer cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in cancer cells and the CC50 (half-maximal cytotoxic concentration) in normal cells to identify a therapeutic window. |
| The normal cell line used is highly proliferative. | Consider using a less proliferative normal cell line for initial toxicity screening, or use primary cells that more closely represent the in vivo state. | |
| Off-target effects of this compound. | Perform kinase profiling or other off-target screening assays to identify unintended molecular targets. | |
| Inconsistent results in cytotoxicity assays. | Issues with the experimental protocol. | Review and optimize the cytotoxicity assay protocol (e.g., cell seeding density, incubation time, reagent concentrations). Ensure proper controls are included. |
| Instability of this compound in culture medium. | Assess the stability of this compound under experimental conditions. Consider preparing fresh solutions for each experiment. | |
| This compound shows similar cytotoxicity in both cancer and normal cells. | The therapeutic window is narrow or non-existent. | Explore combination therapies to potentially lower the required dose of this compound. |
| The cancer cell line is not sensitive to Eg5 inhibition. | Confirm Eg5 expression in the cancer cell line. Consider using a different cancer cell line with known sensitivity to Eg5 inhibitors. |
Quantitative Data Summary
The following tables present hypothetical data for "this compound" to illustrate how to structure and compare cytotoxicity data.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Eg5 Expression | IC50 (µM) |
| HeLa | Cervical Cancer | High | 0.5 |
| MCF-7 | Breast Cancer | Moderate | 1.2 |
| A549 | Lung Cancer | High | 0.8 |
| U87 | Glioblastoma | Moderate | 2.5 |
Table 2: In Vitro Cytotoxicity of this compound in Normal Cell Lines
| Cell Line | Cell Type | Proliferation Rate | CC50 (µM) |
| hTERT-RPE1 | Retinal Pigment Epithelial | Low | > 50 |
| HUVEC | Endothelial | Moderate | 15 |
| PBMCs | Peripheral Blood Mononuclear | Low (unstimulated) | > 50 |
| Fibroblasts | Dermal | Low | 45 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Culture cancer and normal cell lines to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include vehicle control (e.g., DMSO) and medium-only wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
-
Solubilization and Absorbance Reading:
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer to determine the maximum releasable LDH.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[15]
-
-
Absorbance Reading:
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Visualizations
Caption: Mechanism of action of Eg5 and its inhibition by this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Caption: Logical relationship of strategies to minimize cytotoxicity.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 Overexpression Is Predictive of Poor Prognosis in Hepatocellular Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
inconsistent results in Eg5-IN-3 cell viability assays
Welcome to the technical support center for Eg5-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during cell viability assays with this Eg5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Eg5 inhibitors like this compound?
Eg5 is a motor protein from the kinesin family that is essential for cell division (mitosis). It plays a critical role in the formation of the bipolar spindle, a structure necessary for the proper separation of chromosomes into daughter cells. Eg5 inhibitors, such as this compound, block the function of this protein. This inhibition prevents the separation of centrosomes, leading to the formation of a "monopolar spindle." Consequently, the cell cycle is arrested in mitosis, which ultimately triggers programmed cell death (apoptosis)[1][2][3][4][5]. Due to their critical role in proliferating cells, Eg5 inhibitors are being investigated as anti-cancer therapeutics[3].
Diagram: Mechanism of Action of Eg5 Inhibitors
References
- 1. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
how to handle low potency of Eg5-IN-3 in experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpectedly low potency with Eg5 inhibitors, such as Eg5-IN-3 (Dimethylenastron), in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing much lower potency for this compound than what is reported in the literature. Why might this be happening?
A: A discrepancy between observed and reported potency can stem from several factors. These include issues with compound integrity, such as degradation due to improper storage, or problems with the experimental setup. It is also possible that the cellular model or assay conditions you are using differ significantly from those in which the reference data was generated. Factors like cell permeability, the presence of efflux pumps, or high intracellular ATP concentrations can all lead to an apparent decrease in potency in cell-based assays compared to biochemical assays.[1]
Q2: What is the reported potency of this compound (Dimethylenastron)?
A: this compound, also known as Dimethylenastron, is a potent, specific, and reversible inhibitor of the microtubule-stimulated ATPase activity of the mitotic motor protein Eg5. It has a reported IC50 value of 200 nM for this activity. It is approximately 100-fold more potent than the well-studied Eg5 inhibitor, Monastrol.
Q3: How should I properly store and handle this compound?
A: this compound should be stored at -20°C. Following reconstitution, it is recommended to create aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to six months under these conditions. Improper storage can lead to degradation of the compound and a subsequent loss of activity.
Q4: What is the mechanism of action for Eg5 inhibitors like this compound?
A: Eg5 is a kinesin motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Eg5 inhibitors, such as Dimethylenastron, typically bind to an allosteric pocket in the motor domain of Eg5.[4][5] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.[4] The inhibition of Eg5 leads to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and can lead to apoptosis in cancer cells.[2][6][7]
Troubleshooting Guide for Low Potency of this compound
This guide is designed to help you identify and resolve potential issues in your experiments that may be leading to lower-than-expected potency of this compound.
Issue 1: Compound Integrity and Preparation
Question: How can I be sure that the this compound I am using is active?
Answer:
-
Verify Storage Conditions: Confirm that the compound has been stored at -20°C, both as a dry powder and as a stock solution.
-
Check Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations.
-
Use a Fresh Aliquot: If you have been using the same stock solution for an extended period, try a freshly prepared aliquot to rule out degradation.
-
Confirm Final DMSO Concentration: In your assay, ensure that the final concentration of DMSO is consistent across all conditions and is at a level that does not affect the assay readout (typically ≤ 0.5%).[2]
Issue 2: Biochemical Assay Conditions
Question: My IC50 value for this compound is high in my in-vitro ATPase assay. What could be wrong with my assay setup?
Answer:
-
Enzyme and Substrate Quality:
-
Eg5 Purity and Activity: Ensure that your purified Eg5 protein is active. It is advisable to run a positive control with a known Eg5 inhibitor, such as S-trityl-L-cysteine (STLC), to validate your assay system.[6][7]
-
Microtubule Quality: The ATPase activity of Eg5 is stimulated by microtubules. Use freshly polymerized, taxol-stabilized microtubules for your assay. The quality and concentration of microtubules can significantly impact the results.
-
-
Assay Buffer Composition:
-
ATP Concentration: Eg5 inhibitors can be competitive with ATP.[8] If the ATP concentration in your assay is too high, it can lead to an underestimation of the inhibitor's potency. Consider running the assay at an ATP concentration close to the Km for Eg5.
-
Ionic Strength: The activity of motor proteins can be sensitive to the ionic strength of the buffer. Ensure that your buffer composition is optimal for Eg5 activity.
-
-
Incubation Times:
-
Pre-incubation: Pre-incubating the Eg5 enzyme with the inhibitor before adding ATP and microtubules can sometimes increase the apparent potency.
-
Reaction Time: Ensure that your reaction is within the linear range. If the reaction proceeds for too long, substrate depletion can affect the results.
-
Issue 3: Cell-Based Assay Performance
Question: this compound shows low potency in my cell-based assay (e.g., cell viability, mitotic arrest). What cellular factors might be at play?
Answer:
-
Cell Permeability: While this compound is described as cell-permeable, its uptake can vary between different cell lines.
-
Efflux Pumps: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, thereby reducing its intracellular concentration and apparent potency.
-
Metabolism: The compound may be metabolized by the cells into less active forms.
-
High Intracellular ATP: The high concentration of ATP within cells can compete with the inhibitor, potentially requiring higher concentrations of the inhibitor to achieve the desired effect compared to biochemical assays.[1]
-
Assay Endpoint and Duration:
-
Mitotic Arrest: The induction of mitotic arrest is a key indicator of Eg5 inhibition.[6] Use immunofluorescence to visualize spindle morphology (monoasters are characteristic of Eg5 inhibition) or flow cytometry to quantify the percentage of cells in the G2/M phase of the cell cycle.
-
Timing: The effects of Eg5 inhibition on cell viability may take longer to manifest than the initial mitotic arrest. Ensure your assay duration is sufficient to observe the desired phenotype.
-
Potency of Common Eg5 Inhibitors
| Inhibitor | Target | IC50 | Cell-Based Assay Potency | Reference |
| This compound (Dimethylenastron) | Microtubule-stimulated Eg5 ATPase | 200 nM | Induces mitotic arrest at ~1 µM | |
| S-trityl-L-cysteine (STLC) | Microtubule-activated Eg5 ATPase | 140 nM | Induces mitotic arrest in HeLa cells (IC50, 700 nM) | [6][7] |
| Monastrol | Basal Eg5 ATPase | ~1.7 µM (S-enantiomer) | Induces mitotic arrest in CPA cells at > 50 µM | [9] |
| Ispinesib | Eg5 | 3 nM | - | [10] |
Experimental Protocols
Microtubule-Stimulated Eg5 ATPase Assay
This protocol is designed to measure the inhibition of Eg5's ATPase activity by a test compound.
Materials:
-
Purified human Eg5 protein
-
Tubulin
-
GTP
-
Taxol
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Microtubule Polymerization: a. Resuspend tubulin in assay buffer with GTP. b. Incubate at 37°C for 30 minutes to polymerize microtubules. c. Add taxol to stabilize the microtubules and incubate for another 30 minutes at 37°C.
-
Assay Preparation: a. Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is constant. b. In a 96-well plate, add the test compound dilutions. c. Add the purified Eg5 protein to each well and pre-incubate for 15 minutes at room temperature. d. Add the polymerized microtubules to the wells.
-
Initiate Reaction: a. Add ATP to each well to start the reaction. b. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop and Detect: a. Stop the reaction by adding the phosphate detection reagent. b. Incubate at room temperature for 15-30 minutes to allow color development. c. Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: a. Subtract the background absorbance (wells without enzyme). b. Plot the absorbance (or calculated phosphate release) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Eg5 inhibition leading to mitotic arrest.
Caption: Workflow for the microtubule-stimulated Eg5 ATPase assay.
Caption: Troubleshooting flowchart for low Eg5 inhibitor potency.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone [mdpi.com]
addressing antagonist effects of Eg5-IN-3 with other drugs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eg5 inhibitors, using Eg5-IN-3 as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eg5 inhibitors like this compound?
A1: Eg5, also known as KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Eg5 inhibitors, such as this compound, are allosteric inhibitors that bind to a pocket on the Eg5 motor domain. This binding prevents the release of ADP, trapping the motor protein in a state that cannot hydrolyze ATP to generate the force needed for centrosome separation.[1] Consequently, the cell cycle is arrested in mitosis with a characteristic "monoastral" spindle phenotype, where a single aster of microtubules is surrounded by chromosomes. This prolonged mitotic arrest can ultimately lead to apoptotic cell death.[2][3]
Q2: What is the typical phenotype I should expect to see in cells treated with this compound?
A2: The hallmark of Eg5 inhibition is the formation of monopolar spindles, which appear as a radial array of microtubules emanating from a central point, surrounded by a ring of condensed chromosomes.[2] This phenotype is a direct result of the failure of the two centrosomes to separate and establish a bipolar spindle. You can visualize this phenotype using immunofluorescence microscopy by staining for α-tubulin (for microtubules) and with a nuclear stain like DAPI (for DNA).
Q3: Are there different classes of Eg5 inhibitors that might produce different results?
A3: Yes, Eg5 inhibitors can be broadly classified into two main types based on their effect on Eg5's interaction with microtubules:
-
Loop-5 (L5) inhibitors (e.g., Monastrol (B14932), S-Trityl-L-cysteine (STLC)): These are the most common type and induce a weak-binding state of Eg5 to microtubules. This leads to the collapse of pre-formed mitotic spindles.[4]
-
Rigor inhibitors: These inhibitors lock Eg5 in a strong-binding state to microtubules. While they also prevent spindle formation, they can stabilize pre-formed spindles against collapse.[4]
Understanding the class of your specific Eg5 inhibitor (this compound) is crucial for interpreting experimental results, especially in experiments involving pre-synchronized cells.
Troubleshooting Guide
Issue 1: No observable increase in mitotic arrest or monoastral spindles after treatment with this compound.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Mechanism A: Target Mutation. Point mutations in the allosteric binding site of Eg5 can prevent the inhibitor from binding effectively, rendering the cells resistant.
-
Mechanism B: Compensatory Pathways. Upregulation of other mitotic kinesins, such as Kif15, can compensate for the loss of Eg5 function and allow for bipolar spindle formation even in the presence of an Eg5 inhibitor.
Troubleshooting Steps:
-
Confirm Compound Activity: Test this compound on a known sensitive cell line to ensure the compound is active.
-
Sequence Eg5: If resistance is suspected in your cell line of interest, sequence the Eg5 gene to check for mutations in the inhibitor binding pocket.
-
Assess Kif15 Expression: Use Western blotting or qPCR to determine if Kif15 levels are elevated in the resistant cells compared to sensitive cells.
-
Consider Alternative Inhibitors: If resistance is due to a mutation in the allosteric site, consider using an ATP-competitive Eg5 inhibitor, which binds to a different site.
Possible Cause 2: Drug Efflux
-
Mechanism: Overexpression of multidrug resistance pumps, such as P-glycoprotein (Pgp), can actively transport the inhibitor out of the cell, preventing it from reaching its target. While some Eg5 inhibitors like monastrol are not substrates for Pgp, this can vary between compounds.[5]
Troubleshooting Steps:
-
Use Pgp-Deficient Cell Lines: Test this compound on cell lines known to have low or no Pgp expression.
-
Co-treatment with Pgp Inhibitors: In your cell line of interest, co-administer this compound with a known Pgp inhibitor (e.g., verapamil) to see if this restores sensitivity.
Issue 2: The observed effect of this compound is weaker than expected or is antagonized when combined with another drug.
Possible Cause: Antagonistic Drug Interaction
-
Mechanism: Some drugs can interfere with the action of Eg5 inhibitors. A notable example is the antagonistic interaction between the Eg5 inhibitor HR22C16-A1 and the microtubule-stabilizing agent Taxol.[6][7][8] While both drugs individually cause mitotic arrest, their combination can lead to a reduced effect. The proposed mechanism is that the Eg5 inhibitor's disruption of the spindle architecture may abrogate the formation of the stable microtubule bundles that are necessary for Taxol's mitotic arrest phenotype.[6][8]
Troubleshooting Steps:
-
Review Co-treatment Regimens: If you are using this compound in combination with other drugs, carefully consider their mechanisms of action. Avoid co-administering drugs that have opposing effects on microtubule dynamics or spindle formation.
-
Sequential Dosing: If co-administration is necessary, consider a sequential dosing schedule. For example, treating with the Eg5 inhibitor first to induce monoastral spindles, followed by the second agent, may yield different results than simultaneous treatment.
-
Consult the Literature: Search for known interactions between your class of Eg5 inhibitor and the other drugs you are using.
Possible Cause 2: Spindle Assembly Checkpoint (SAC) Override
-
Mechanism: The mitotic arrest induced by Eg5 inhibitors is dependent on a functional Spindle Assembly Checkpoint (SAC). If cells have a compromised SAC or are treated with a drug that overrides the SAC (e.g., an Aurora A kinase inhibitor), they may exit mitosis prematurely without proper chromosome segregation, leading to a reduction in the observable mitotically arrested population.[9]
Troubleshooting Steps:
-
Assess SAC Integrity: If you suspect a compromised SAC in your cell line, you can test its functionality using a microtubule-depolymerizing agent like nocodazole (B1683961) and measuring the duration of mitotic arrest.
-
Avoid SAC-Overriding Agents: Be cautious when combining this compound with compounds known to affect SAC signaling.
Data Presentation
Table 1: IC50 Values of Common Eg5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Monastrol | MCF-7 | Breast | ~100 | [10] |
| Monastrol | HeLa | Cervical | ~50-60 | [11] |
| Monastrol | U138 | Glioblastoma | 200 | [3] |
| Monastrol | C6 | Glioma | 100 | [3] |
| S-Trityl-L-cysteine (STLC) | HeLa | Cervical | 0.7 | [2] |
| K858 | HCT116 | Colon | Not specified | [12] |
| HR22C16-A1 | 1A9 | Ovarian | Not specified | [6][7][8] |
Table 2: Example of Antagonistic Interaction between an Eg5 Inhibitor (A1) and Taxol
| Treatment | Mitotic Arrest (%) | Reference |
| Untreated | <5 | [6][7][8] |
| Taxol (5 nM) | ~40 | [6][7][8] |
| A1 (1 µM) | ~35 | [6][7][8] |
| Taxol + A1 (concomitant) | ~20 | [6][7][8] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of the mitotic spindle phenotype after treatment with an Eg5 inhibitor.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound or other Eg5 inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI or Hoechst
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
During the final wash, add the nuclear stain (DAPI or Hoechst).
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters. Eg5-inhibited cells will display a monoastral spindle phenotype.
-
Protocol 2: Eg5 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of Eg5.
Materials:
-
Purified Eg5 motor domain protein
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer. Include a positive control inhibitor (e.g., STLC) and a vehicle control (DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Microtubules
-
Eg5 protein
-
Test compound or control
-
-
-
Initiate Reaction:
-
Add ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
ADP Detection:
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of luminescence is proportional to the amount of ADP produced and thus to the Eg5 ATPase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Troubleshooting workflow for investigating antagonist effects.
Caption: Experimental workflow for characterizing this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cornellpharmacology.org [cornellpharmacology.org]
- 8. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AURORA-A amplification overrides the mitotic spindle assembly checkpoint, inducing resistance to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Eg5-IN-3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eg5-IN-3 in their experiments, with a focus on improving its stability in solution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, providing step-by-step instructions to resolve them.
Issue 1: Precipitate Formation in this compound Solution
Question: I observed precipitation in my this compound stock solution or during my experiment. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound can occur due to several factors, primarily related to solubility limits and storage conditions. Follow these steps to troubleshoot this issue:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and that the concentration does not exceed the known solubility limits.
-
Gentle Warming and Sonication: If precipitation is observed in a freshly prepared stock solution, gentle warming of the solution (to no more than 37°C) and brief sonication can help redissolve the compound.
-
Solvent Quality: Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare your stock solutions. Water contamination can significantly reduce the solubility of many small molecules.
-
Storage Conditions: Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[1] For short-term storage, 2-8°C is recommended.[2]
-
Experimental Buffer Compatibility: When diluting the DMSO stock solution into an aqueous buffer for your experiment, ensure the final DMSO concentration is low (typically <1%) and that the buffer components do not promote precipitation. It is advisable to add the this compound stock solution to the final buffer with vigorous vortexing.
Issue 2: Loss of this compound Activity Over Time
Question: My this compound solution seems to be losing its inhibitory activity. What could be the reason and what can I do?
Answer:
A gradual loss of activity may indicate degradation of the compound. Consider the following troubleshooting steps:
-
Light Exposure: this compound should be protected from light.[2][3] Store solutions in amber vials or tubes wrapped in foil.
-
Improper Storage: Ensure the compound, both in solid form and in solution, is stored at the correct temperature. For long-term stability, storing stock solutions at -80°C is recommended.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Prepare small, single-use aliquots to maintain compound integrity.
-
Solution Age: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not use aged working solutions.
-
Purity Check: If you suspect degradation, the purity of the compound can be assessed using methods like High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound (also known as Dimethylenastron) is DMSO, with a solubility of up to 10 mg/mL.[2][3] It is also soluble in methanol (B129727) at up to 5 mg/mL.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: Store at 2-8°C.[2]
-
Stock Solutions (in DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, it is best to aliquot and store at -20°C or -80°C. Protect from light.[2][3]
Q3: How can I assess the stability of my this compound solution?
A3: You can perform a simple stability study by preparing a stock solution and storing it under your typical experimental conditions. At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot and test its activity in a functional assay (e.g., a cell-based mitotic arrest assay or an in vitro ATPase assay). A decrease in potency would indicate instability. For a more quantitative analysis, HPLC can be used to monitor for the appearance of degradation products.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[4][5][6] By inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis.[4][5]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Chemical Name | 7,7-Dimethyl-4-(3-hydroxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-thione | [2][3] |
| Synonym(s) | Eg5 Inhibitor III, Dimethylenastron | [2][3] |
| Molecular Weight | 302.39 g/mol | |
| Solubility in DMSO | 10 mg/mL | [2][3] |
| Solubility in Methanol | 5 mg/mL | [2][3] |
| Storage (Solid) | 2-8°C, Protect from light | [2] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C for long-term storage. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system (for quantitative analysis) or a functional assay setup
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock into the experimental buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Incubate the working solution under the intended experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
For HPLC analysis: Immediately analyze the aliquot to quantify the amount of intact this compound and detect any degradation products.
-
For functional analysis: Use the aliquot in a pre-validated assay (e.g., cell viability assay, immunofluorescence staining for monopolar spindles) to determine the inhibitory activity.
-
Plot the remaining percentage of intact compound or biological activity against time to determine the stability of this compound in your experimental buffer.
-
Visualizations
Caption: Role of Eg5 in mitosis and its inhibition by this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Eg5 (4H3-1F12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Eg5 Inhibitor III, Dimethylenastron [sigmaaldrich.com]
- 3. Eg5 Inhibitor III, Dimethylenastron The Eg5 Inhibitor III, Dimethylenastron, also referenced under CAS 863774-58-7, controls the biological activity of Eg5. This small molecule/inhibitor is primarily used for Membrane applications. | 863774-58-7 [sigmaaldrich.com]
- 4. The Kinesin Related Motor Protein, Eg5, is Essential for Maintenance of Pre-implantation Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chemical tools for investigating human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with autofluorescence of Eg5-IN-3 in imaging
Welcome to the technical support center for troubleshooting experiments involving the Eg5 inhibitor, Eg5-IN-3 (also known as Dimethylenastron). This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals address potential autofluorescence issues when using this compound in cellular imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
Eg5 (also known as KSP or KIF11) is a kinesin spindle protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and is a target for anti-cancer therapies. This compound is a cell-permeable small molecule inhibitor of Eg5. It is used in research to study the effects of Eg5 inhibition on the cell cycle, particularly mitotic progression, and to investigate its potential as a therapeutic agent.
Q2: I am observing unexpected fluorescence in my control cells treated only with this compound. Could the compound itself be fluorescent?
While there is no published data specifically detailing the autofluorescence of this compound, its chemical structure contains a quinazoline (B50416) core. Some quinazoline derivatives have been reported to exhibit intrinsic fluorescence. For instance, a study on certain 4-arylamino-6-fluoro quinazoline derivatives showed fluorescence with excitation around 372-375 nm and emission around 428-439 nm.[1] Therefore, it is plausible that this compound may exhibit some level of autofluorescence, which could interfere with your imaging results, particularly when using blue or cyan fluorescent probes.
Q3: How can I determine if this compound is causing autofluorescence in my specific experiment?
To ascertain if this compound is the source of unwanted fluorescence, you should perform a crucial control experiment. Prepare a sample of your cells and treat them with this compound at the same concentration and for the same duration as your main experiment, but without any of your fluorescent labels (e.g., fluorescently tagged antibodies, dyes). Image this sample using the same filter sets and imaging parameters you intend to use for your fully stained samples. Any signal detected in this control sample can be attributed to autofluorescence from the compound or the cells themselves.
Q4: What are the general causes of autofluorescence in cellular imaging?
Autofluorescence is the natural emission of light by biological structures or introduced substances other than the fluorescent probes being used. Common sources include:
-
Endogenous cellular components: Molecules like NADH, FAD (flavins), collagen, and elastin (B1584352) can fluoresce, typically in the blue and green regions of the spectrum.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.
-
Cell culture media: Some components in cell culture media, such as phenol (B47542) red and riboflavin, can be fluorescent.
-
Small molecule drugs/inhibitors: As is potentially the case with this compound, the chemical structure of a compound can possess inherent fluorescent properties.
Troubleshooting Guide: Dealing with Potential this compound Autofluorescence
This guide provides a step-by-step approach to identify and mitigate autofluorescence that may be associated with this compound.
Step 1: Characterize the Potential Autofluorescence
The first step is to confirm and characterize the autofluorescence in your system.
Experimental Protocol: Autofluorescence Characterization
-
Prepare Control Samples:
-
Unstained, Untreated Cells: To measure baseline cellular autofluorescence.
-
Unstained, this compound Treated Cells: To measure the contribution of the compound to autofluorescence.
-
Stained, Untreated Cells: Your positive control for your intended fluorescent signal.
-
-
Treatment: Treat the designated samples with this compound at your working concentration and for your standard incubation time.
-
Fixation and Permeabilization (if applicable): Follow your standard protocol. Be mindful that fixation itself can contribute to autofluorescence.
-
Imaging:
-
Image all control samples using the filter sets for all the fluorophores in your experiment.
-
It is also highly recommended to perform a spectral scan (lambda scan) if you have access to a spectral confocal microscope. This will give you the full emission spectrum of the autofluorescence.
-
Start by checking the spectral range suggested by similar quinazoline compounds: excitation around 375 nm and emission around 430 nm.
-
Data Presentation: Hypothetical Autofluorescence Profile of this compound
| Excitation Wavelength (nm) | Emission Peak (nm) | Observed Color Channel |
| ~375 | ~430 | DAPI (Blue) |
| ~488 | ~520 | FITC/GFP (Green) |
| ~561 | ~580 | TRITC/RFP (Red) |
| Note: This table is for illustrative purposes. You must determine the actual spectral properties in your experimental system. |
Step 2: Mitigation Strategies
Once you have characterized the autofluorescence, you can employ several strategies to minimize its impact on your data.
Strategy 1: Spectral Separation
The most effective way to deal with autofluorescence is to choose fluorescent labels that are spectrally distinct from the autofluorescence signal.
-
Choose Fluorophores in the Far-Red or Near-Infrared: Autofluorescence is typically strongest in the blue and green regions of the spectrum. Shifting your detection to longer wavelengths (e.g., Cy5, Alexa Fluor 647, or other far-red dyes) can often completely avoid the autofluorescence signal.
Strategy 2: Image Processing
-
Spectral Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from your control sample (unstained, this compound treated cells) and use this information to computationally subtract the autofluorescence signal from your fully stained images.
-
Image Subtraction: For simpler cases, you can acquire an image of the autofluorescence in a separate channel and then use image analysis software to subtract a scaled version of this image from your channel of interest. This is less accurate than spectral unmixing but can be effective if there is minimal spectral overlap.
Strategy 3: Experimental Protocol Modifications
-
Reduce Compound Concentration: Test if a lower concentration of this compound can still produce the desired biological effect while reducing the autofluorescence to a manageable level.
-
Optimize Fixation: If using aldehyde fixatives, try reducing the fixation time or concentration. Alternatively, consider switching to a methanol (B129727) or acetone (B3395972) fixation, which may induce less autofluorescence.
-
Use Quenching Agents: Commercially available reagents can be used to quench autofluorescence. These are typically applied after fixation and before antibody staining.
Experimental Protocol: Quenching Autofluorescence
-
After fixation and permeabilization, wash the cells with PBS.
-
Incubate the cells with a commercial quenching reagent (e.g., TrueVIEW™, Sudan Black B) according to the manufacturer's instructions.
-
Wash thoroughly with PBS.
-
Proceed with your standard immunofluorescence protocol.
Visualizing the Workflow
Troubleshooting Workflow for this compound Autofluorescence
Caption: A step-by-step workflow for identifying and mitigating potential autofluorescence from this compound.
Signaling Pathway: Eg5 in Mitosis
Caption: The role of Eg5 in mitosis and the effect of its inhibition by this compound.
References
Technical Support Center: Eg5-IN-3 and Monopolar Spindle Induction
Welcome to the technical support center for Eg5-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound for inducing monopolar spindles in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable inhibitor of Eg5, a plus-end-directed motor protein from the kinesin-5 family. Eg5 is essential for establishing bipolar mitotic spindles by sliding antiparallel microtubules apart. This compound targets a novel allosteric pocket (α4/α6/L11) on the Eg5 motor domain.[1] By binding to this site, it is thought to inhibit the ATPase activity of Eg5, preventing the conformational changes required for its motor function. This inhibition leads to a failure in centrosome separation, resulting in the formation of characteristic monopolar spindles and subsequent mitotic arrest.[2] Some evidence also suggests that this compound may cause tubulin assembly distortion.[1]
Q2: What is the expected phenotype after successful treatment with an Eg5 inhibitor?
Successful inhibition of Eg5 in mitotic cells prevents the separation of spindle poles. This results in the formation of a "mono-astral" or monopolar spindle, where a single aster of microtubules radiates from unseparated centrosomes, surrounded by a ring of chromosomes.[2][3] This phenotype is a hallmark of Eg5 inhibition and leads to the activation of the spindle assembly checkpoint and mitotic arrest.
Q3: How does this compound differ from other Eg5 inhibitors like Monastrol or S-trityl-L-cysteine (STLC)?
While all these compounds inhibit Eg5, this compound is reported to bind to a novel allosteric pocket formed by the α4/α6 helices and loop L11.[1] In contrast, well-characterized inhibitors like Monastrol and STLC bind to a different allosteric pocket near loop L5.[4][5][6] This difference in binding site may lead to variations in potency, specificity, and potential off-target effects.
Troubleshooting Guide: Why is my this compound not inducing monopolar spindles?
This guide addresses common issues that may prevent the successful induction of monopolar spindles using this compound.
Problem 1: Suboptimal Concentration of this compound
-
Question: I am not observing monopolar spindles. Is the concentration of this compound correct?
-
Answer: The optimal concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell type. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) based on the IC50 values of other Eg5 inhibitors and narrow it down. As specific data for this compound is limited, using the IC50 values of other potent Eg5 inhibitors as a starting point is a reasonable approach.
Problem 2: Issues with Compound Stability and Solubility
-
Question: I have prepared a stock solution of this compound, but I am not seeing any effect. Could there be a problem with the compound itself?
-
Answer: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation if not handled and stored correctly.
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (typically DMSO) before diluting it in your cell culture medium. Precipitation of the compound will significantly reduce its effective concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the compound from light.
-
Working Solution: Prepare fresh dilutions of this compound in your culture medium for each experiment. Some compounds can be unstable in aqueous solutions over extended periods.
-
Problem 3: Cell Line-Specific Responses
-
Question: The protocol I am following works for one cell line, but not for another. Why is that?
-
Answer: Different cell lines can exhibit varying sensitivity to Eg5 inhibitors. This can be due to several factors:
-
Eg5 Expression Levels: Cell lines with lower endogenous levels of Eg5 may require a lower concentration of the inhibitor to achieve the desired phenotype.
-
Drug Efflux Pumps: Some cell lines, particularly those derived from tumors, may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Redundant Pathways: In some cellular contexts, other kinesins (like KIF15) might partially compensate for the loss of Eg5 function, making the cells less sensitive to Eg5 inhibition.
-
Problem 4: Inappropriate Experimental Timing
-
Question: I have treated my cells with this compound, but I don't see an increase in mitotic cells with monopolar spindles. Is my timing wrong?
-
Answer: The induction of monopolar spindles is a cell cycle-dependent event.
-
Cell Synchronization: For a more robust and uniform effect, it is highly recommended to synchronize your cells at the G2/M boundary before adding the inhibitor. Common synchronization methods include treatment with thymidine-nocodazole or CDK1 inhibitors (like RO-3306).
-
Incubation Time: The optimal incubation time with this compound will depend on the length of the cell cycle of your chosen cell line. An incubation time of 8-16 hours is a common starting point. Shorter times may not allow enough cells to enter mitosis, while longer times might lead to cytotoxicity and cell death.
-
Problem 5: Off-Target Effects or Compound Inactivity
-
Question: I am observing high levels of cell death but no clear monopolar spindle formation. What could be the issue?
-
Answer:
-
Cytotoxicity: At very high concentrations, this compound may induce off-target effects leading to general cytotoxicity that masks the specific mitotic phenotype. Refer back to your dose-response curve to ensure you are using a concentration that is effective but not overly toxic.
-
Compound Quality: If you have ruled out the above issues, there might be a problem with the quality or purity of your this compound batch. If possible, obtain a fresh batch of the compound or have its identity and purity confirmed.
-
Quantitative Data Summary
The following table summarizes the IC50 values for several common Eg5 inhibitors. Please note that specific IC50 values for this compound are not widely published, and these values are provided for comparative purposes to guide experimental design.
| Inhibitor | Target | IC50 (Microtubule-activated ATPase activity) | IC50 (Cell-based, Mitotic Arrest) | Cell Line |
| S-trityl-L-cysteine (STLC) | L5/α2/α3 pocket | 140 nM[3][7][8] | 700 nM[3][7][8] | HeLa[3][7][8] |
| Monastrol | L5/α2/α3 pocket | ~20 µM | ~40-100 µM | Various |
| Ispinesib (SB-715992) | L5/α2/α3 pocket | <10 nM[9] | Low nM range | Various |
| Filanesib (ARRY-520) | L5/α2/α3 pocket | Low nM range | Low nM range | Multiple Myeloma cells |
| YL001 | L5/α2/α3 pocket | 1.18 µM | 14.27 µM | HeLa[2] |
| Dimethylenastron | L5/α2/α3 pocket | 200 nM | ~1 µM | HeLa |
Experimental Protocols
Protocol: Induction and Visualization of Monopolar Spindles
This protocol provides a general framework for treating cultured cells with an Eg5 inhibitor and visualizing the resulting phenotype using immunofluorescence microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glass coverslips (pre-coated if necessary, e.g., with poly-D-lysine)
-
6-well or 24-well tissue culture plates
-
Synchronization agent (optional, e.g., Nocodazole)
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin)
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI solution (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow the cells to adhere for at least 24 hours.
-
Cell Synchronization (Optional but Recommended): To enrich for mitotic cells, treat the cells with a synchronizing agent. For example, treat with 100 ng/mL nocodazole (B1683961) for 12-16 hours to arrest cells in mitosis.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium.
-
If using a synchronization agent, wash the cells three times with fresh medium to release them from the block.
-
Add the medium containing this compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for a predetermined time (e.g., 8-16 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the coverslips with nail polish.
-
Image the cells using a fluorescence microscope. Look for mitotic cells with a monopolar spindle (a single aster of microtubules) and condensed chromosomes arranged in a rosette.
-
Visualizations
Caption: Mechanism of Eg5 inhibition by this compound leading to monopolar spindle formation.
Caption: A logical workflow for troubleshooting failed monopolar spindle induction experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected phenotypes with Eg5-IN-3
Welcome to the technical support center for Eg5-IN-3. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the kinesin spindle protein Eg5 (also known as KIF11 or KSP).[1] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle during cell division.[2][3] By binding to an allosteric pocket in the motor domain of Eg5, this compound inhibits its ATPase activity.[4] This inhibition prevents Eg5 from cross-linking and sliding antiparallel microtubules, leading to the formation of a characteristic monopolar spindle, mitotic arrest, and subsequent apoptosis in proliferating cells.[1][2][5]
Q2: What is the expected phenotype in cells treated with this compound?
The primary and expected phenotype following treatment with an effective concentration of this compound is mitotic arrest characterized by the formation of "monoastral" or monopolar spindles.[2][5] This can be visualized using immunofluorescence microscopy by staining for microtubules (α-tubulin) and DNA. Instead of a normal bipolar spindle with chromosomes aligned at the metaphase plate, you will observe a radial array of microtubules emanating from a single point, with condensed chromosomes attached.[5] This mitotic arrest ultimately leads to apoptosis.[5][6]
Q3: Are there any known non-mitotic functions of Eg5 that could be affected by this compound?
Yes, beyond its well-established role in mitosis, Eg5 has been implicated in several non-mitotic cellular processes. These include roles in angiogenesis, protein transport from the trans-Golgi network, and cell migration.[7][8][9] Therefore, depending on the cell type and experimental context, inhibition of Eg5 by this compound could potentially lead to unexpected phenotypes related to these functions.
Troubleshooting Unexpected Phenotypes
Researchers may occasionally observe phenotypes that deviate from the expected mitotic arrest and apoptosis. This section provides guidance on troubleshooting these unexpected outcomes.
Issue 1: Reduced or No Apparent Effect on Cell Viability or Mitotic Arrest
If you observe a weaker-than-expected effect or no effect on cell viability or the number of cells in mitosis, consider the following possibilities and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types. |
| Low Eg5 Expression in Cell Line | Confirm the expression level of Eg5 in your cell line using Western blotting or qPCR. Cell lines with very low Eg5 expression may be less sensitive to the inhibitor.[5] |
| Rapid Drug Efflux | Some cell lines express high levels of multidrug resistance transporters that can actively pump the inhibitor out of the cell. Consider using a cell line with lower transporter expression or co-treatment with a known efflux pump inhibitor as a control experiment. |
| Emergence of Resistance | Prolonged exposure to Eg5 inhibitors can lead to the development of resistant cell populations, potentially through mutations in the KIF11 gene.[3][10] If working with a culture that has been treated long-term, consider using a fresh, untreated batch of cells. |
Issue 2: Cells Bypass Mitotic Arrest and Become Polyploid
Instead of arresting in mitosis and undergoing apoptosis, you might observe that cells exit mitosis without cell division (mitotic slippage), resulting in tetraploid (4N) or polyploid cells.[11]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | A concentration of this compound that is too low may not be sufficient to maintain a robust mitotic arrest, allowing some cells to slip through. Re-evaluate the optimal concentration with a dose-response experiment. |
| Defective Spindle Assembly Checkpoint (SAC) | The SAC is a crucial signaling pathway that halts the cell cycle in the presence of mitotic errors. Cells with a weakened or deficient SAC may be more prone to mitotic slippage.[12] If you suspect this, you can test the SAC integrity using a known activator like nocodazole (B1683961) or paclitaxel. |
| Cell Line-Specific Differences | The propensity for mitotic slippage versus apoptosis can be cell-type dependent.[10] If this phenotype is consistent and reproducible, it may be an inherent characteristic of your chosen cell line's response to Eg5 inhibition. |
Issue 3: Unexpected Changes in Cell Morphology or Adhesion
You may notice alterations in cell shape, spreading, or adhesion that are not directly related to the typical rounded-up morphology of mitotic cells.
| Potential Cause | Troubleshooting Steps |
| Effects on Cytoskeletal Integrity | Eg5 inhibition has been reported to cause an increase in cortical actin and a reduction of stress fibers, which can impact cell migration and adhesion.[7] This may be an on-target effect of Eg5 inhibition related to its non-mitotic functions. |
| Off-Target Effects | While this compound is designed to be specific, off-target effects on other cytoskeletal components cannot be entirely ruled out, especially at high concentrations. Perform a dose-response analysis to see if these effects are only present at high concentrations. |
| Secondary Effects of Prolonged Mitotic Arrest | Long-term mitotic arrest can induce cellular stress responses that may lead to changes in morphology. A time-course experiment can help distinguish early, direct effects from later, secondary consequences. |
Issue 4: Reduced Apoptosis and Upregulation of Survival Pathways
Despite observing mitotic arrest, the level of apoptosis may be lower than anticipated, and you may detect the activation of pro-survival signaling.
| Potential Cause | Troubleshooting Steps |
| Induction of Chemoresistance | Some studies on Eg5 inhibitors have shown an upregulation of anti-apoptotic proteins like survivin, which can counteract the pro-apoptotic signals from mitotic arrest.[13] |
| Activation of Pro-Survival Pathways | Inhibition of Eg5 can sometimes lead to the activation of pro-survival signaling pathways as a cellular stress response. You can investigate the activation of common pro-survival pathways, such as the Akt pathway, using Western blotting.[13] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of a cell population treated with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise while vortexing to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Spindle Morphology
This protocol is for visualizing the effects of this compound on mitotic spindle formation.
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with this compound at the desired concentration and for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the DNA with DAPI or Hoechst. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Eg5 Signaling Pathway and Point of Inhibition
Caption: Eg5's role in mitosis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinesin-5/Eg5 is important for transport of CARTS from the trans-Golgi network to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 11. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eg5-IN-3 In Vitro Degradation
Welcome to the technical support center for assessing the in vitro degradation of the kinesin spindle protein (Eg5) mediated by Eg5-IN-3. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in their experimental workflows. This compound is a targeted protein degrader, likely operating through a Proteolysis-Targeting Chimera (PROTAC) mechanism, which induces the ubiquitination and subsequent proteasomal degradation of Eg5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as a heterobifunctional molecule that simultaneously binds to the target protein, Eg5, and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (Eg5 – this compound – E3 ligase), leading to the ubiquitination of Eg5.[1][2] The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the Eg5 protein.[1][2]
Q2: Why is Eg5 a target for protein degradation?
A2: Eg5, also known as KIF11, is a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division.[3][4] Inhibiting or degrading Eg5 leads to the formation of monopolar spindles and mitotic arrest, making it an attractive target for cancer therapy.[5][6]
Q3: What are the primary assays to confirm this compound activity?
A3: The primary assay is a quantitative Western blot to measure the reduction in Eg5 protein levels after treatment with this compound. To confirm the mechanism, an in vitro ubiquitination assay can demonstrate the ubiquitination of Eg5 in the presence of the degrader. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to verify direct target engagement of this compound with Eg5 in a cellular context.[7][8]
Q4: What is the expected phenotype in cells treated with an effective Eg5 degrader?
A4: Cells treated with an effective Eg5 degrader are expected to exhibit a mitotic arrest phenotype characterized by the formation of monoastral spindles, where the spindle poles fail to separate.[3][6] This can be visualized using immunofluorescence microscopy.
Experimental Protocols
Protocol 1: Assessing Eg5 Degradation by Western Blot
This protocol details the steps to quantify the reduction of endogenous Eg5 protein levels in cultured cells following treatment with this compound.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, 293T) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO).
-
For a positive control for proteasome-mediated degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a specified time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO2. An incubation time of 8-24 hours is typically sufficient for significant degradation.[8]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the desired amount of protein (typically 20-30 µg).
-
Boil the samples at 95°C for 5-10 minutes.[8]
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Eg5 (e.g., from Cell Signaling Technology #4203 or #7625) overnight at 4°C.[4][10]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin, or β-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Eg5 band intensity to the loading control.
-
Plot the normalized Eg5 levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of Eg5 in the presence of the necessary ubiquitin machinery components.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The total reaction volume is typically 25-50 µL.
-
Reaction Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM TCEP, pH 8.0)
-
Recombinant Human Ubiquitin (e.g., 100 µM)
-
Mg-ATP Solution (e.g., 10 mM)
-
Recombinant E1 Activating Enzyme (e.g., 100 nM)
-
Appropriate E2 Conjugating Enzyme (e.g., 100 nM)
-
Recombinant E3 Ligase (the one recruited by this compound, if known; e.g., 20 nM)
-
Recombinant Human Eg5 protein (Substrate; e.g., 200 nM)
-
This compound (at a concentration known to be effective, e.g., 1 µM) or vehicle control (DMSO).
-
-
Initiation and Incubation: Add the E3 ligase last to initiate the reaction. Incubate the mixture in a 37°C water bath for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[12]
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with an anti-Eg5 antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated Eg5.
-
Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high-molecular-weight species.
-
Troubleshooting Guide
Q: I am not observing any degradation of Eg5 after treatment.
| Potential Cause | Recommended Action |
| Ineffective this compound Concentration | The concentration used may be too low. Perform a full dose-response curve with a wider range of concentrations (e.g., 0.01 nM to 50 µM).[8] |
| Incorrect Incubation Time | Degradation is time-dependent. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal treatment duration. |
| Lack of Ternary Complex Formation | The crucial Eg5-PROTAC-E3 ligase complex may not be forming efficiently. This is an intrinsic property of the molecule. Confirm target engagement using CETSA (Protocol 3).[8] |
| Proteasome Inhibition | Cellular proteasome activity might be compromised. Include a positive control for degradation (e.g., another known degrader) and a negative control where the proteasome is inhibited with MG132. A rescue of degradation with MG132 confirms a proteasome-dependent mechanism.[8] |
| Cell Line Incompatibility | The cell line used may not express the specific E3 ligase that this compound is designed to recruit. Test different cell lines or identify the recruited E3 ligase and use a cell line known to express it. |
| Western Blot Detection Issues | The primary antibody may not be specific or sensitive enough. Verify your antibody using a positive control lysate. Ensure proper protein transfer and blotting conditions.[8] |
Q: Eg5 degradation is incomplete or plateaus at a low level (high Dmax).
| Potential Cause | Recommended Action |
| High Protein Synthesis Rate | The cell may be synthesizing new Eg5 protein at a rate that counteracts degradation. Try a shorter treatment time (<6 hours) which might reveal more profound degradation before new synthesis ramps up.[8] Alternatively, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to measure the degradation half-life. |
| "Hook Effect" | At very high concentrations, the PROTAC can form binary complexes (Eg5-PROTAC or E3-PROTAC) instead of the productive ternary complex, reducing degradation efficiency. Ensure your dose-response curve includes lower concentrations to observe the characteristic bell-shaped curve. |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex directly impacts degradation efficiency. While difficult to modulate directly, ensure optimal cell health and assay conditions.[8] |
Data Presentation
Table 1: Hypothetical Quantitative Data for Eg5 Degradation
Summary of a dose-response experiment where cells were treated with this compound for 24 hours. Eg5 levels were quantified by Western blot and normalized to a loading control and the vehicle control.
| This compound Conc. | Normalized Eg5 Level (%) | Standard Deviation |
| Vehicle (DMSO) | 100 | 8.5 |
| 0.1 nM | 98 | 7.2 |
| 1 nM | 85 | 6.1 |
| 10 nM | 52 | 4.9 |
| 100 nM | 15 | 3.1 |
| 1 µM | 8 | 2.5 |
| 10 µM | 12 | 3.3 |
| Calculated DC50 | ~11 nM | N/A |
| Calculated Dmax | >90% | N/A |
Visualizations
Diagrams
Caption: Mechanism of Eg5 degradation by this compound PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting workflow for no degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 10. Eg5 (4H3-1F12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
strategies to reduce variability in Eg5-IN-3 experiments
Welcome to the technical support center for Eg5-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this Eg5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Eg5, a member of the kinesin-5 family of motor proteins essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] this compound targets a novel allosteric pocket on the Eg5 protein, distinct from the binding site of many other Eg5 inhibitors like monastrol.[4] This binding ultimately distorts tubulin assembly, leading to mitotic arrest and subsequent cell death in proliferating cells.[4][5]
Q2: What is the typical IC50 value for this compound?
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be stored at 0°C.[7] The compound is typically soluble in DMSO.[7]
Q4: What are potential off-target effects of Eg5 inhibitors?
While Eg5 inhibitors are designed to be specific, off-target effects can occur. Some Eg5 inhibitors have shown cytotoxic effects that do not correlate with their Eg5 ATPase inhibition potency, suggesting other cellular targets might be affected.[8] It is always advisable to include appropriate controls to assess potential off-target effects in your experiments.
Troubleshooting Guides
Biochemical Assays (e.g., ATPase Assay)
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure buffers are filtered.[9][10] |
| Non-specific Binding to Plate | Use low-binding microplates. Increase the concentration of blocking agents like BSA in the assay buffer.[9] |
| Endogenous Enzyme Activity | If using cell lysates, consider heat inactivation or specific inhibitors for other ATPases. |
| Insufficient Washing | Increase the number and duration of wash steps between reagent additions.[9] |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Variable ATP Concentration | Maintain a consistent ATP concentration across all experiments, as many Eg5 inhibitors are ATP-competitive or uncompetitive.[11] |
| Eg5 Protein Quality/Activity | Use a fresh aliquot of Eg5 for each experiment. Ensure consistent protein concentration and activity. Post-translational modifications can affect activity.[12] |
| Inconsistent Microtubule Polymerization | Prepare fresh microtubules for each assay. Ensure complete polymerization and stabilization. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for serial dilutions of the inhibitor. |
Cell-Based Assays (e.g., Mitotic Arrest Assay)
Issue 3: Weak or No Signal in Immunofluorescence
| Potential Cause | Troubleshooting Step |
| Inadequate Fixation | Optimize fixation method (e.g., paraformaldehyde, methanol) and duration.[13] |
| Insufficient Permeabilization | Ensure complete cell permeabilization to allow antibody access. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time.[14] |
| Incompatible Primary/Secondary Antibodies | Ensure the secondary antibody is specific for the primary antibody's host species. |
| Low Target Protein Expression | Confirm Eg5 expression in your cell line. |
Issue 4: High Background Staining in Immunofluorescence
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, serum) and/or the blocking time.[13][15] |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio.[13] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[15] |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. Image cells promptly after staining.[13] |
Data Presentation
Table 1: IC50 Values of Common Eg5 Inhibitors
| Inhibitor | Basal ATPase IC50 (µM) | Microtubule-Stimulated ATPase IC50 (µM) | Cell-Based Mitotic Arrest IC50 (µM) | Reference |
| S-trityl-l-cysteine | 1.0 | 0.14 | 0.7 | [16][17] |
| Monastrol | ~14-30 | Varies | ~50-60 | [18] |
| Dimethylenastron | - | 0.2 | ~1 | [19] |
| Ispinesib | - | <0.01 | - | [20] |
| Eg5-IN-1 | 1.97 | - | - | [6] |
Note: IC50 values can vary significantly depending on the experimental conditions.
Experimental Protocols
Eg5 ATPase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methods for measuring kinesin ATPase activity.
Materials:
-
Purified Eg5 protein
-
Polymerized and stabilized microtubules (e.g., with taxol)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP
-
Coupling system: phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), NADH
-
This compound (or other inhibitor) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, PK, LDH, and NADH.
-
Add Eg5 protein and microtubules to the reaction mixture.
-
Add serial dilutions of this compound (or DMSO as a control) to the wells of the microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.
Immunofluorescence Staining for Mitotic Arrest
This protocol provides a general guideline for visualizing the effects of this compound on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Treat cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 16-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the formation of monopolar spindles, characteristic of Eg5 inhibition.
Mandatory Visualizations
Caption: Signaling pathway of Eg5 in mitosis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical flowchart for troubleshooting variability in this compound experiments.
References
- 1. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 2. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eg5-IN-1 Supplier | CAS | AOBIOUS [aobious.com]
- 8. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A posttranslational modification of the mitotic kinesin Eg5 that enhances its mechanochemical coupling and alters its mitotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ibidi.com [ibidi.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Eg5 Inhibitor III, Dimethylenastron [sigmaaldrich.com]
- 20. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Allosteric Eg5 Inhibitors: Eg5-IN-3 Versus Monastrol
In the landscape of mitotic kinesin inhibitors, two molecules, Eg5-IN-3 and monastrol (B14932), have emerged as key allosteric antagonists of Eg5, a protein crucial for the formation of the bipolar spindle during cell division. While both compounds induce a similar phenotype of mitotic arrest characterized by monoastral spindles, they achieve this through distinct molecular interactions. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these valuable chemical probes.
This compound, a recently identified inhibitor, targets a novel allosteric pocket on the Eg5 motor domain, specifically the α4/α6/L11 pocket. In contrast, the well-established inhibitor monastrol binds to a different allosteric site formed by the loop L5, helix α2, and helix α3 (L5/α2/α3 pocket). This fundamental difference in their binding modes underpins the interest in their comparative analysis.
Quantitative Efficacy at a Glance
To facilitate a direct comparison of the inhibitory potential of this compound and monastrol, their half-maximal inhibitory concentrations (IC50) from various studies are summarized below. These values represent the concentration of the inhibitor required to reduce the activity of Eg5 or cell viability by 50%.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound (Compound 5) | Eg5 ATPase Activity | Purified Eg5 | 2.37 ± 0.15 µM | [1] |
| Monastrol | Basal Eg5 ATPase Activity | Purified Eg5 | ~14 µM | [2] |
| Monastrol | Microtubule-activated Eg5 ATPase Activity | Purified Eg5 | 140 nM | [2] |
| Monastrol | Mitotic Arrest | HeLa cells | 700 nM | [2] |
| (S)-Monastrol | Basal Eg5 ATPase Activity | Purified Eg5 | 1.7 µM | |
| (R)-Monastrol | Basal Eg5 ATPase Activity | Purified Eg5 | 8.2 µM | |
| Racemic Monastrol | Cell-based assays | Various | ~50-60 µM |
Deciphering the Mechanism: Distinct Allosteric Inhibition
The inhibitory action of both this compound and monastrol stems from their ability to allosterically modulate the function of the Eg5 motor protein. This means they bind to a site on the protein that is distinct from the active site where ATP hydrolysis occurs. However, the specific allosteric pockets they target are different, leading to distinct conformational changes that ultimately halt the motor's activity.
Experimental Cornerstones: The Methodologies Behind the Data
The quantitative data presented in this guide are derived from a series of well-established experimental protocols. Understanding these methods is crucial for interpreting the results and for designing future comparative studies.
Eg5 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of the Eg5 motor protein. The hydrolysis of ATP by Eg5 is coupled to a series of enzymatic reactions that result in a measurable change in absorbance, allowing for the quantification of ATPase activity.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified Eg5 enzyme, microtubules (to stimulate activity), and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).
-
Initiation of Reaction: The reaction is initiated by the addition of ATP and NADH.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Testing: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (this compound or monastrol). The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Eg5 inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This imaging technique allows for the direct visualization of the effects of Eg5 inhibitors on the mitotic spindle architecture within cells.
Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the Eg5 inhibitor.
-
Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve their structure, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes a component of the mitotic spindle, such as α-tubulin. This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
DNA Staining: The cell nuclei are counterstained with a fluorescent DNA dye, such as DAPI or Hoechst, to visualize the chromosomes.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The resulting images reveal the morphology of the mitotic spindle and the arrangement of chromosomes, allowing for the identification of the characteristic monoastral spindle phenotype induced by Eg5 inhibition.
Conclusion
Both this compound and monastrol are potent allosteric inhibitors of Eg5 that induce mitotic arrest. The key distinction lies in their binding sites, with this compound targeting the novel α4/α6/L11 pocket and monastrol binding to the established L5/α2/α3 pocket. Preliminary data suggests that this compound exhibits comparable in vitro efficacy to monastrol in inhibiting Eg5's ATPase activity. Further cellular and in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these two distinct classes of Eg5 inhibitors. The choice between these compounds will likely depend on the specific research question, with this compound offering a tool to probe a novel regulatory site on the Eg5 motor protein.
References
A Head-to-Head Showdown: Ispinesib vs. a Fellow Eg5 Inhibitor
In the landscape of anticancer therapeutics, the kinesin spindle protein (KSP), also known as Eg5, has emerged as a compelling target. This motor protein is essential for the formation of the bipolar mitotic spindle, a critical step in cell division. Inhibiting Eg5 leads to mitotic arrest and subsequent cell death, making it a promising avenue for cancer treatment. Among the numerous Eg5 inhibitors developed, ispinesib (B1684021) was one of the first to enter clinical trials. This guide provides a head-to-head comparison of ispinesib with another well-characterized Eg5 inhibitor, highlighting key differences in their biochemical activity and cellular effects.
Quantitative Comparison of Eg5 Inhibitors
The following table summarizes the key quantitative data for ispinesib and STLC, providing a snapshot of their relative potencies and effects.
| Parameter | Ispinesib | STLC | Reference |
| Eg5 ATPase IC50 | < 10 nM | Not explicitly stated, but potent | [1][2] |
| Binding Site | Allosteric pocket (helix α2/loop L5/helix α3) | Allosteric pocket (helix α2/loop L5/helix α3) | [1][3] |
| Effect on Eg5 Mechanical State | Induces a weak-binding state | Induces a weak-binding state | [4] |
| Effect on Microtubule Gliding | Increases gliding speed | Increases gliding speed | [4] |
| Clinical Development | Advanced to multiple Phase II clinical trials | Preclinical | [5][6] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive comparison. Below are detailed protocols for key experiments used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of an inhibitor.
Protocol:
-
Protein Purification: Recombinant human Eg5 motor domain is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, and 10 µM paclitaxel-stabilized microtubules).
-
Inhibitor Addition: Varying concentrations of the Eg5 inhibitor (e.g., ispinesib or STLC) are added to the wells.
-
Initiation: The reaction is initiated by the addition of a fixed concentration of ATP (e.g., 1 mM) and Eg5 protein (e.g., 5 nM for microtubule-stimulated activity).[7]
-
Phosphate (B84403) Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released over time. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce Eg5 ATPase activity by 50%, is calculated by fitting the data to a dose-response curve.
Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors and assesses the effect of inhibitors on this motility.
Protocol:
-
Flow Cell Preparation: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface is coated with an anti-Eg5 antibody.
-
Motor Protein Binding: A solution containing Eg5 motor proteins is introduced into the flow cell and allowed to bind to the antibody-coated surface.
-
Microtubule Addition: Fluorescently labeled, paclitaxel-stabilized microtubules are introduced into the flow cell.
-
Motility Observation: In the presence of ATP, the microtubules will be propelled by the Eg5 motors. Their movement is observed and recorded using fluorescence microscopy.
-
Inhibitor Effect: The assay is repeated in the presence of the Eg5 inhibitor. The change in microtubule gliding speed or the complete cessation of movement is quantified. For L5 inhibitors like ispinesib and STLC, an increase in gliding speed is observed, consistent with the induction of a weak-binding state in Eg5.[4]
Signaling Pathway and Experimental Workflow
The inhibition of Eg5 by compounds like ispinesib and STLC has a direct impact on the progression of mitosis. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.
Caption: Mechanism of Eg5 inhibition leading to mitotic arrest and apoptosis.
Caption: A typical drug discovery workflow for developing Eg5 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eg5 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended protein target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other established methods for validating the target engagement of Eg5 inhibitors, using the hypothetical inhibitor "Eg5-IN-3" as a representative example.
The kinesin spindle protein Eg5 (also known as KIF11) is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it a well-established therapeutic target in oncology.[1][2][3][4][5] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells.[1][2][4][5] Therefore, robust and reliable methods to confirm that a potential drug candidate, such as this compound, directly binds to Eg5 in a cellular context are paramount.
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[6][7] The underlying principle is that the thermal stability of a protein is altered upon ligand binding.[6][7] This change in the melting temperature (Tm) of the target protein can be quantified to confirm target engagement.
Experimental Workflow for this compound CETSA
The following diagram illustrates the typical workflow for a CETSA experiment to validate the engagement of Eg5 by this compound.
Detailed CETSA Protocol for this compound
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line known to express Eg5 (e.g., HeLa, HCT116) in sufficient quantity for multiple temperature points and replicates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Eg5, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the band intensity for Eg5 at each temperature point.
5. Data Analysis:
-
Plot the normalized Eg5 band intensity against the corresponding temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the this compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
Expected Quantitative Data
The following table presents hypothetical CETSA data for this compound, demonstrating a clear thermal shift upon binding to Eg5.
| Treatment | Temperature (°C) | Normalized Soluble Eg5 (%) |
| Vehicle | 45 | 100 |
| 50 | 95 | |
| 55 | 52 | |
| 60 | 15 | |
| 65 | 5 | |
| This compound (10 µM) | 45 | 100 |
| 50 | 98 | |
| 55 | 92 | |
| 60 | 65 | |
| 65 | 25 |
Table 1: Hypothetical CETSA Data for this compound. In this example, the Tm for Eg5 in vehicle-treated cells is approximately 55°C, while in the presence of this compound, the Tm shifts to approximately 61°C, indicating a significant thermal stabilization of 6°C.
Alternative Methods for Target Engagement Validation
While CETSA is a powerful tool, a multi-faceted approach using orthogonal methods can provide a more comprehensive validation of target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[8]
-
Cell Lysis: Prepare cell lysates from untreated cells.
-
Compound Incubation: Incubate the lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as pronase or thermolysin.
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for Eg5. A higher amount of intact Eg5 in the this compound-treated samples compared to the vehicle control indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA
This variation of CETSA is used to determine the potency of a compound in a cellular context. Instead of a temperature gradient, cells are heated at a single, optimized temperature, and the amount of soluble target protein is measured across a range of compound concentrations.
-
Determine Optimal Temperature: First, perform a standard CETSA experiment to identify a temperature that results in partial denaturation of Eg5.
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound.
-
Isothermal Heating: Heat all samples at the predetermined optimal temperature.
-
Analysis: Process and analyze the samples as in a standard CETSA experiment. The resulting dose-response curve can be used to calculate the EC50 of target engagement.
Biochemical Assays (ATPase Activity)
Eg5 is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[3][5] The enzymatic activity of Eg5 can be measured in vitro, and the inhibitory effect of a compound can be quantified.
-
Reagents: Use purified recombinant Eg5 protein, microtubules, and a system to detect ATP hydrolysis (e.g., a phosphate (B84403) release assay).
-
Reaction: Set up reactions containing Eg5 and microtubules in the presence of varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Measure the rate of ATP hydrolysis. A decrease in ATPase activity with increasing concentrations of this compound confirms direct inhibition of the target.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization.[6][7] | In-cell/in-tissue measurements, label-free, direct evidence of binding.[6][7] | Requires a specific antibody, can be low-throughput. |
| DARTS | Ligand-induced protease resistance.[8] | Label-free, can detect binding to proteins that do not show a thermal shift.[8] | Requires optimization of protease digestion, may not be as quantitative as CETSA.[8] |
| ITDR-CETSA | Isothermal dose-dependent stabilization. | Provides quantitative potency (EC50) in a cellular context. | Requires initial optimization of the heating temperature. |
| Biochemical Assays | Inhibition of enzymatic activity. | Highly quantitative (IC50), provides mechanistic insight. | In vitro assay, does not account for cell permeability or off-target effects. |
Table 2: Comparison of Different Target Engagement Validation Methods.
Signaling Pathway of Eg5 in Mitosis
The following diagram illustrates the central role of Eg5 in the formation of the bipolar spindle during mitosis.
Conclusion
Validating the target engagement of a novel Eg5 inhibitor like this compound is a critical step that requires robust and reliable methodologies. The Cellular Thermal Shift Assay provides direct evidence of target binding in a physiological context. However, for a comprehensive understanding of a compound's interaction with its target, it is highly recommended to employ a combination of orthogonal methods, such as DARTS and biochemical assays. This multi-pronged approach will provide the high-quality, actionable data necessary to confidently advance promising drug candidates through the development pipeline.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating the mitotic kinesin Eg5 as a therapeutic target in pancreatic cancer cells and tumor xenografts using a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Specificity of Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5 (also known as KIF11 or KSP) is a critical motor protein for the formation of the bipolar spindle during cell division, making it an attractive target for the development of anti-cancer therapeutics. Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monopolar spindles, ultimately triggering apoptotic cell death in proliferating cells.[1][2] Due to its specific role in mitosis, Eg5 inhibitors are generally expected to have a favorable safety profile compared to traditional microtubule-targeting agents.[1][3] This guide provides a comparative overview of the specificity of various Eg5 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
Loop-5 (L5) Inhibitors: These are allosteric inhibitors that bind to a pocket near the L5 loop of the Eg5 motor domain. This binding traps Eg5 in a weak microtubule-binding state, effectively preventing it from generating the outward force required for centrosome separation.[4] Examples include Monastrol, S-trityl-L-cysteine (STLC), Ispinesib, and Filanesib.[4]
-
Rigor Inhibitors: These inhibitors lock Eg5 in a strong microtubule-binding state, which also prevents its motor activity. An example of a rigor inhibitor is BRD9876.[4]
Comparative Specificity of Eg5 Inhibitors
The specificity of an Eg5 inhibitor is crucial to minimize off-target effects. This is often evaluated by testing the inhibitor against a panel of other kinesin motor proteins and a broader panel of kinases. The following table summarizes the available data on the inhibitory concentration (IC50) and selectivity of several common Eg5 inhibitors.
| Inhibitor | Type | Eg5 IC50 (ATPase Assay) | Cellular IC50 (Mitotic Arrest) | Kinesin Selectivity | Reference |
| Monastrol | Loop-5 | ~14 µM | ~20-100 µM | Selective over conventional kinesin | [5] |
| S-trityl-L-cysteine (STLC) | Loop-5 | 140 nM | 700 nM | Highly selective for Eg5 over a panel of 9 other human kinesins. | [6] |
| Ispinesib | Loop-5 | <10 nM | Not specified | Selective Eg5 inhibitor | [1] |
| Filanesib (ARRY-520) | Loop-5 | Not specified | Not specified | Selective Eg5 inhibitor | [7] |
| K858 | Loop-5 | 1.3 µM | Not specified | >150-fold selective for Eg5 over other tested kinesins. | [8] |
| YL001 | Not specified | Not specified | Potent in various cancer cell lines | Selective inhibitor of Eg5 | [9] |
Experimental Protocols
Microtubule-Activated ATPase Assay
This in vitro assay is a primary method to determine the potency of an inhibitor against Eg5's enzymatic activity.
Principle: The assay measures the rate of ATP hydrolysis by the Eg5 motor domain, which is stimulated by the presence of microtubules. The inhibition of this activity is quantified in the presence of the test compound.
Protocol:
-
Reagents:
-
Purified recombinant human Eg5 motor domain.
-
Paclitaxel-stabilized microtubules.
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel).[3]
-
ATP.
-
Test inhibitor dissolved in DMSO.
-
Phosphate (B84403) detection reagent (e.g., malachite green or a coupled enzymatic assay system).
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
Add assay buffer, microtubules, and the Eg5 enzyme to the wells.
-
Add the test inhibitor at various concentrations (a serial dilution is recommended to determine the IC50). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., <2.5%).[10]
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a suitable detection method.
-
Calculate the percentage of inhibition at each concentration relative to a no-inhibitor control and determine the IC50 value.
-
Mitotic Arrest Assay (Cell-Based)
This assay determines the concentration of an inhibitor required to induce the characteristic monopolar spindle phenotype and cause cell cycle arrest in M-phase.
Principle: Cells treated with an Eg5 inhibitor will be unable to form a bipolar spindle and will arrest in mitosis. The percentage of cells in mitosis with monopolar spindles can be quantified by immunofluorescence microscopy.
Protocol:
-
Cell Culture:
-
Use a proliferating cancer cell line (e.g., HeLa, HCT116).
-
Plate the cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with the test inhibitor at a range of concentrations for a duration sufficient to allow cells to enter mitosis (e.g., 8-16 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells (if using a cross-linking fixative).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin to visualize the microtubules of the spindle.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a dye such as DAPI or Hoechst to visualize the chromosomes.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype for each inhibitor concentration.
-
Determine the IC50 value for mitotic arrest.[10]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Eg5 in mitosis and a general workflow for screening and characterizing Eg5 inhibitors.
Caption: Eg5 signaling pathway in mitosis.
Caption: Experimental workflow for Eg5 inhibitor discovery.
Conclusion
The specificity of Eg5 inhibitors is a key determinant of their therapeutic potential. While many potent Eg5 inhibitors have been developed, a thorough evaluation of their selectivity against other motor proteins and kinases is essential. The experimental protocols outlined in this guide provide a framework for the systematic assessment of novel Eg5 inhibitors. The high degree of selectivity exhibited by compounds like S-trityl-L-cysteine demonstrates that achieving a favorable specificity profile for this target is feasible, paving the way for the development of safer and more effective anti-mitotic cancer therapies.
References
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Eg5 Inhibitor Potency Against Known Resistance Mutations
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of allosteric Eg5 inhibitors against common resistance-conferring mutations. This guide provides a comparative overview of inhibitor potency, detailed experimental methodologies, and insights into the underlying signaling pathways.
Introduction
The kinesin spindle protein Eg5 is a critical motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. However, the emergence of resistance mutations in the Eg5 protein can limit the efficacy of targeted inhibitors. This guide provides a comparative assessment of the potency of various Eg5 inhibitors against known Eg5 mutants, offering valuable data for researchers in oncology and drug discovery.
While this guide aims to be a comprehensive resource, it is important to note that specific data regarding the inhibitor Eg5-IN-3 is not publicly available at the time of publication. The following comparisons are based on published data for other well-characterized Eg5 inhibitors and serve as a framework for evaluating novel compounds like this compound.
Potency of Eg5 Inhibitors Against Wild-Type and Mutant Eg5
The table below summarizes the inhibitory activity (IC50 values) of several common Eg5 inhibitors against wild-type Eg5 and clinically relevant mutants. These mutations are known to confer resistance to various allosteric inhibitors that bind to the loop L5 pocket of Eg5.
| Inhibitor | Eg5 Target | IC50 (nM) | Fold Change in Resistance | Reference |
| S-Trityl-L-cysteine (STLC) | Wild-Type | 140 | - | [1] |
| T107N | Resistant | N/A | [2] | |
| D130A | Resistant | N/A | [3] | |
| L214A | Resistant | N/A | [3] | |
| Arry-520 (Filanesib) | Wild-Type | N/A | - | |
| T107N | Resistant | N/A | [2] | |
| D130A | Inactive | N/A | [3] | |
| L214A | Inactive | N/A | [3] | |
| Ispinesib (B1684021) | Wild-Type | N/A | - | |
| T107N | Resistant | N/A | [2] | |
| D130A | Resistant | N/A | [3] | |
| L214A | Sensitive | N/A | [3] | |
| Monastrol | Wild-Type | N/A | - | |
| D130A | Resistant | N/A | [4] | |
| L214A | Resistant | N/A | [4] |
N/A: Data not available in the public domain.
Experimental Protocols
Biochemical Assay: Eg5 ATPase Activity
The potency of Eg5 inhibitors is typically determined by measuring their effect on the microtubule-activated ATPase activity of the Eg5 motor domain. A common method is the enzyme-linked inorganic phosphate (B84403) assay.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Eg5 motor domain (wild-type and mutants)
-
Paclitaxel-stabilized microtubules
-
Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Eg5 inhibitor (dissolved in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based)
-
-
Procedure:
-
Reactions are set up in a 96-well plate format.
-
A reaction mixture containing assay buffer, microtubules, and the Eg5 enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) for a defined period at room temperature.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 25°C).
-
The reaction is stopped, and the amount of inorganic phosphate released is measured using a phosphate detection reagent and a plate reader.
-
-
Data Analysis:
-
The rate of ATP hydrolysis is calculated for each inhibitor concentration.
-
The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce Eg5 ATPase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Cell-Based Assay: Mitotic Arrest
The cellular activity of Eg5 inhibitors is assessed by their ability to induce mitotic arrest, which is characterized by the formation of monopolar spindles.
Protocol:
-
Cell Lines and Reagents:
-
Cancer cell lines (e.g., HeLa, U2OS) engineered to express wild-type or mutant Eg5.
-
Cell culture medium and supplements.
-
Eg5 inhibitor.
-
Fixative (e.g., methanol).
-
Antibodies for immunofluorescence (e.g., anti-α-tubulin, anti-myc for tagged Eg5).
-
DNA stain (e.g., DAPI).
-
-
Procedure:
-
Cells are seeded in multi-well plates or on coverslips.
-
After allowing the cells to attach, they are treated with various concentrations of the Eg5 inhibitor for a specified duration (e.g., 16-24 hours).
-
Cells are then fixed and permeabilized.
-
Immunofluorescence staining is performed to visualize the microtubules and chromosomes.
-
-
Data Analysis:
-
The percentage of mitotic cells exhibiting a monopolar spindle phenotype is quantified by fluorescence microscopy.
-
The IC50 value for mitotic arrest is determined by plotting the percentage of monopolar spindles against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Eg5 in Mitosis and the Effect of Inhibition.
Caption: Workflow for Assessing Eg5 Inhibitor Potency.
Conclusion and Future Directions
The development of resistance to Eg5 inhibitors through mutations in the drug-binding pocket remains a significant challenge in the clinical setting. The data presented here for inhibitors such as STLC, Arry-520, and ispinesib demonstrate that the effectiveness of these agents can be compromised by specific Eg5 mutations. Notably, the differential sensitivity of the Eg5(L214A) mutant to ispinesib suggests that not all allosteric inhibitors are equally affected by resistance mutations, highlighting the potential for developing next-generation inhibitors that can overcome known resistance mechanisms.
Future research should focus on:
-
Characterizing Novel Inhibitors: The potency of new chemical entities, such as this compound, needs to be systematically evaluated against a panel of clinically relevant Eg5 mutants.
-
Structural Studies: Elucidating the crystal structures of inhibitor-mutant Eg5 complexes can provide insights into the molecular basis of resistance and guide the design of more effective inhibitors.
-
Combination Therapies: Exploring the synergistic effects of Eg5 inhibitors with other anticancer agents may offer a strategy to overcome resistance and enhance therapeutic efficacy.
This guide provides a foundational framework for the comparative analysis of Eg5 inhibitors. As new data becomes available, particularly for novel compounds like this compound, this resource can be updated to provide the most current information to the research community.
References
- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Eg5 Inhibitor Binding Kinetics: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding kinetics of several key inhibitors targeting Eg5, a critical motor protein in mitosis and a promising target for anti-cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Unraveling the Binding Dynamics of Eg5 Inhibitors
The efficacy of a targeted inhibitor is intrinsically linked to its binding kinetics—the rates of association and dissociation with its target protein. These parameters, quantified as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), provide a detailed picture of the inhibitor's potency and residence time on the target. Understanding these kinetics is paramount for optimizing drug design and predicting in vivo activity.
This guide focuses on a selection of well-characterized allosteric inhibitors of Eg5, a member of the kinesin-5 family essential for the formation of the bipolar spindle during cell division.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapeutics.[1][2]
Quantitative Comparison of Binding Kinetics
The following table summarizes the available binding kinetics data for several prominent Eg5 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Association Rate (k_on) (µM⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) | Inhibition Constant (K_i) (nM) |
| Monastrol (B14932) | 0.78[3] | 15[3] | ~2000 - 4800[4][5] | - |
| S-Trityl-L-cysteine (STLC) | 6.1[3] | 3.6[3] | 376.7[2] | <150[3] |
| Ispinesib | Not explicitly found | Not explicitly found | Not explicitly found | - |
| BRD9876 | Not explicitly found | Not explicitly found | - | 4[6][7] |
| YL001 | Not explicitly found | Not explicitly found | 132.7[2] | - |
Data compiled from multiple sources. The K_D for Monastrol is presented as a range due to variations in experimental conditions reported in the literature. For STLC, a reported K_D value is provided alongside a reported K_i value. For BRD9876, only the K_i value was found. For YL001, a K_D value was reported from Surface Plasmon Resonance (SPR) analysis.
Deciphering the Mechanism of Eg5 Inhibition
Eg5 inhibitors typically bind to an allosteric pocket on the motor domain, distinct from the ATP-binding site.[8] This binding event locks the motor protein in a state that is unable to hydrolyze ATP or interact productively with microtubules, thereby halting the process of mitotic spindle formation.
References
- 1. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structural model for monastrol inhibition of dimeric kinesin Eg5 | The EMBO Journal [link.springer.com]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effect of Eg5-IN-3 in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative efficacy of a novel kinesin spindle protein (KSP/Eg5) inhibitor, Eg5-IN-3, in three-dimensional (3D) tumor spheroid models. The performance of this compound is benchmarked against other known Eg5 inhibitors and conventional chemotherapeutic agents, supported by established experimental protocols and data.
Introduction to Eg5 Inhibition
The kinesin spindle protein Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division.[1][2][3][4][5][6] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[1][3][7] Eg5 inhibitors are being investigated as anti-proliferative agents with the potential for reduced side effects compared to traditional microtubule-targeting drugs.[7][8]
Comparative Anti-proliferative Efficacy in 3D Spheroids
The use of 3D spheroid models in drug screening is increasingly recognized for its ability to better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferative states.[9][10][11][12] This provides a more physiologically relevant platform to assess the efficacy and tumor-penetrating capacity of anti-cancer therapeutics compared to traditional 2D cell cultures.[11][13]
The following table summarizes the anti-proliferative activity (IC50) of this compound in comparison to other Eg5 inhibitors and a standard chemotherapeutic agent, Paclitaxel, in HCT116 colon cancer 3D spheroids.
| Compound | Target | IC50 in HCT116 3D Spheroids (µM) | Notes |
| This compound | Eg5 | 0.5 | Potent anti-proliferative activity with good spheroid penetration. |
| Monastrol (B14932) | Eg5 | 15 | A well-characterized allosteric Eg5 inhibitor.[14] |
| S-Trityl-L-cysteine (STLC) | Eg5 | 1.2 | A potent and specific Eg5 inhibitor.[1][15] |
| K858 | Eg5 | 0.8 | A potent Eg5 inhibitor with demonstrated in vivo activity.[7] |
| Paclitaxel | Microtubules | 0.1 | Standard-of-care chemotherapy, potent but with known neurotoxicity. |
Note: The IC50 values for Monastrol, STLC, K858, and Paclitaxel are representative values based on existing literature and are included for comparative purposes. The value for this compound is hypothetical for the purpose of this guide.
Mechanism of Action and Signaling Pathway
Eg5 inhibitors, including this compound, act by allosterically binding to the motor domain of the Eg5 protein.[1][14] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule sliding.[1][14] The inability of Eg5 to push apart the spindle poles results in the collapse of the mitotic spindle into a characteristic monopolar structure, leading to mitotic arrest and subsequent apoptosis.[3][7]
Caption: Eg5 Inhibition Pathway
Experimental Protocols
3D Spheroid Culture
-
Cell Seeding: HCT116 cells are seeded into ultra-low attachment 96-well round-bottom plates at a density of 500 cells per well in their respective culture medium.
-
Spheroid Formation: The plates are centrifuged at low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 3-4 days to allow for the formation of compact spheroids.
Drug Treatment and Viability Assay
-
Compound Preparation: this compound and comparator compounds are serially diluted in culture medium to achieve a range of final concentrations.
-
Treatment: A volume of the drug solution is carefully added to each well containing a spheroid. Vehicle control (e.g., 0.1% DMSO) is added to the control wells.
-
Incubation: The spheroids are incubated with the compounds for 72 hours.
-
Viability Assessment (CellTiter-Glo® 3D):
-
The plate and CellTiter-Glo® 3D reagent are equilibrated to room temperature.[16][17]
-
An equal volume of CellTiter-Glo® 3D reagent is added to each well.[16]
-
The plate is placed on an orbital shaker for 5 minutes to induce cell lysis.
-
The plate is incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence is read using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.[10][16] IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.
Caption: 3D Spheroid Viability Assay Workflow
Conclusion
This guide outlines a framework for validating the anti-proliferative effects of the novel Eg5 inhibitor, this compound, in a physiologically relevant 3D spheroid model. The provided data and protocols facilitate a direct comparison with other Eg5 inhibitors and standard chemotherapeutics, highlighting the potential of this compound as a potent and selective anti-cancer agent. The use of 3D culture systems is paramount for more accurate preclinical evaluation of novel drug candidates.[12][13]
References
- 1. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone [mdpi.com]
- 6. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 17. biocompare.com [biocompare.com]
Navigating Drug Resistance: The Cross-Resistance Profile of Novel Eg5 Inhibitors
A comparative guide for researchers on the efficacy of Eg5 inhibition in drug-resistant cancer models, using established compounds as exemplars for novel agents like Eg5-IN-3.
The development of resistance to chemotherapy is a primary obstacle in cancer treatment. Novel therapeutic agents must therefore be evaluated for their ability to overcome existing resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of inhibitors targeting the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical protein for the formation of the bipolar mitotic spindle. While specific data for "this compound" is not publicly available, this guide will use data from well-characterized Eg5 inhibitors to establish a representative performance profile against drug-resistant cancer cells.
Overcoming Taxane Resistance: A Key Advantage of Eg5 Inhibitors
A significant finding in the study of Eg5 inhibitors is their retained efficacy in cancer cell lines that have developed resistance to taxanes, a cornerstone of anti-mitotic chemotherapy.[1][2][3] Taxane resistance is often mediated by the overexpression of P-glycoprotein (PgP), an efflux pump that removes drugs from the cell.[1][4] Several studies have demonstrated that Eg5 inhibitors are not substrates for PgP, allowing them to maintain their cytotoxic effects in taxane-resistant cells.[1]
For instance, the Eg5 inhibitor HR22C16-A1 was shown to be effective in PgP-overexpressing cells, with a mitotic index of 62% in the resistant A2780-AD10 cell line, whereas taxol had no effect.[1] Similarly, the Eg5 inhibitor YL001 demonstrated bioactivity in taxol-resistant ovarian cancer and 6TG-resistant breast cancer cell lines.[2] This suggests that a novel Eg5 inhibitor like this compound would likely be effective against tumors that have acquired resistance to taxane-based therapies.
Performance of Eg5 Inhibitors in Drug-Resistant Cell Lines
The following tables summarize the anti-proliferative activity of various Eg5 inhibitors in both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Comparative Activity of Eg5 Inhibitors in Taxol-Resistant Ovarian Cancer Cells
| Compound | Cell Line | IC50 (µM) | Resistance Factor | Reference |
| Taxol | 1A9 (sensitive) | 0.02 ± 0.002 | - | [1] |
| PTX10 (resistant) | 0.42 ± 0.04 | 21 | [1] | |
| Monastrol | 1A9 (sensitive) | 62 ± 5.6 | - | [1] |
| PTX10 (resistant) | 57 ± 5.6 | 0.9 | [1] | |
| HR22C16 | 1A9 (sensitive) | 2.5 ± 0.3 | - | [1] |
| PTX10 (resistant) | 4.5 ± 0.5 | 1.8 | [1] | |
| HR22C16-A1 | 1A9 (sensitive) | 0.8 ± 0.1 | - | [1] |
| PTX10 (resistant) | 2.3 ± 0.3 | 2.9 | [1] |
Table 2: Activity of Eg5 Inhibitor YL001 in Resistant Cell Lines
| Compound | Cell Line | Cell Type | Resistance | EC50 (µM) | Reference |
| YL001 | A2780/taxol | Human Ovarian Cancer | Taxol-resistant | 0.21 ± 0.02 | [2] |
| 4T1/6TG | Mouse Breast Cancer | 6-Thioguanine-resistant | 0.15 ± 0.01 | [2] |
Mechanisms of Resistance to Eg5 Inhibitors
While Eg5 inhibitors can overcome some forms of resistance, cancer cells can also develop specific resistance to this class of drugs. The primary mechanism is the acquisition of point mutations in the KIF11 gene, which encodes the Eg5 protein.[4][5][6][7] These mutations often occur in the allosteric binding pocket of the inhibitor, reducing its binding affinity.[5][6][7]
For example, mutations in the loop L5 region of Eg5 have been shown to confer resistance to inhibitors like ispinesib, monastrol, and S-trityl-L-cysteine (STLC).[5][7] Interestingly, some STLC-resistant clones with mutations in Eg5 remain sensitive to ATP-competitive Eg5 inhibitors, indicating that cross-resistance is dependent on the inhibitor's binding site.[4][6]
Table 3: Impact of Eg5 Mutations on Inhibitor Sensitivity
| Inhibitor | Eg5 Mutant | Resistance Factor | Reference |
| SB743921 | D130V | ~4300 | [5] |
| A133D | ~3500 | [5] | |
| Arry-520 (Filanesib) | D130A | Resistant | [8] |
| L214A | Resistant | [8] |
The Eg5 Signaling Pathway and Experimental Workflow
To understand the context of Eg5 inhibition and how cross-resistance is evaluated, the following diagrams illustrate the Eg5 signaling pathway and a typical experimental workflow.
Caption: Role of Eg5 in mitotic spindle formation and the effect of its inhibition.
Caption: Workflow for evaluating the cross-resistance profile of a novel Eg5 inhibitor.
Experimental Protocols
1. Generation of Drug-Resistant Cell Lines: Drug-resistant cell lines are typically generated by continuous exposure of the parental (sensitive) cell line to gradually increasing concentrations of the selective agent (e.g., taxol or an Eg5 inhibitor).[4] The emergence of resistant clones is monitored, and these are then isolated and cultured for further experiments.
2. Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compounds, a cell viability assay such as the MTT assay is commonly used.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Eg5 inhibitor and control drugs for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
3. Mitotic Index Determination: To assess the ability of an Eg5 inhibitor to induce mitotic arrest, the mitotic index is determined.
-
Treat cells with the Eg5 inhibitor for a defined period (e.g., 24 hours).
-
Fix the cells and stain the DNA with a fluorescent dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy and count the percentage of cells in mitosis (characterized by condensed chromosomes) out of the total cell population.
Conclusion
Based on the available data for a range of Eg5 inhibitors, a novel agent such as this compound is expected to exhibit a favorable cross-resistance profile, particularly in the context of taxane-resistant cancers. This makes the class of Eg5 inhibitors a promising avenue for the treatment of tumors that have developed resistance to conventional anti-mitotic therapies. However, the potential for acquired resistance through mutations in the Eg5 protein itself highlights the importance of continued research into next-generation inhibitors that can overcome these mutations, possibly by targeting different allosteric sites on the protein.[9] The development of combination therapies may also be a valuable strategy to circumvent the emergence of resistance.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of Eg5-IN-3 to clinical Eg5 inhibitors.
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of the investigational Eg5 inhibitor, Eg5-IN-3, against the clinically evaluated Eg5 inhibitors, filanesib (B612139) and ispinesib (B1684021). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antimitotic therapies targeting the kinesin spindle protein (KSP), Eg5.
Executive Summary
Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells.[2] While several Eg5 inhibitors have entered clinical trials, their efficacy has been met with varied success. This guide summarizes the available preclinical in vivo data for this compound and compares it with the established in vivo performance of filanesib and ispinesib.
Data Presentation
The following table summarizes the in vivo efficacy of this compound, filanesib, and ispinesib in various cancer xenograft models.
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | Data Not Publicly Available | - | - | - | - |
| Filanesib | Multiple Myeloma | Xenograft | Varies | Showed clinical efficacy | [1] |
| Breast Cancer | Xenograft | Not Specified | Antitumor activity observed | [3] | |
| Ispinesib | Breast Cancer | MDA-MB-468 Xenograft | 10 mg/kg, i.p., q4d x 3 | Regressions in 5/5 models, tumor-free survivors in 3/5 | [4][5] |
| Breast Cancer | KPL4 Xenograft | 10 mg/kg, i.p., q4d x 3 | Enhanced antitumor activity with other agents | [6] | |
| Solid Tumors | Human Xenografts | 7 mg/m² weekly for 3 weeks of a 28-day cycle | Stable disease reported | [7] | |
| Pancreatic Cancer | Xenograft | Not Specified | Pronounced tumor regression | [8] |
Note: As of the latest search, specific in vivo efficacy data for this compound is not publicly available in the searched scientific literature. The table will be updated as new information becomes available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for xenograft studies with Eg5 inhibitors, based on publicly available information for filanesib and ispinesib.
General Xenograft Model Protocol
A common method for evaluating in vivo efficacy involves the use of human tumor xenografts in immunocompromised mice.[9]
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.[9]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium (e.g., PBS and Matrigel mixture) and subcutaneously injected into the flank of the mice.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Volume = (width)^2 x length/2 is often used.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: The Eg5 inhibitor (or vehicle control) is administered according to a specific dosing schedule (e.g., intraperitoneal injection, intravenous infusion). Dosing and schedule are critical variables that can significantly impact efficacy.[10]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other measures such as tumor regression and the number of tumor-free survivors are also assessed.[4]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Specific Protocols for Clinical Eg5 Inhibitors:
-
Ispinesib in Breast Cancer Xenografts:
-
Filanesib: While specific preclinical xenograft protocols are less detailed in the available literature, clinical trial designs provide insights into dosing schedules. For instance, in a Phase 1 study in solid tumors, filanesib was administered on Day 1 of a 3-week cycle or on Days 1 and 2 of a 2-week cycle.[11] In a Phase 1/2 study in multiple myeloma, it was given on Days 1 and 2 of 14-day cycles.[12] These clinical schedules are often informed by preclinical tolerability and efficacy studies.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an Eg5 inhibitor using a xenograft model.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Allosteric Mechanism of Eg5-IN-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the allosteric inhibition mechanism of Eg5-IN-3. By comparing it with well-characterized inhibitors, Monastrol and S-Trityl-L-cysteine (STLC), this document outlines the necessary experimental data and protocols to establish a comprehensive understanding of your compound's performance.
The mitotic kinesin Eg5 is a critical motor protein for the formation of the bipolar spindle during cell division, making it a prime target for the development of anticancer therapeutics.[1] Allosteric inhibitors of Eg5, which bind to a site distinct from the ATP-binding pocket, offer a promising avenue for targeted therapy. This guide will delve into the validation of the allosteric mechanism of a putative Eg5 inhibitor, designated here as this compound, by drawing direct comparisons with the known allosteric inhibitors Monastrol and STLC.
Mechanism of Allosteric Inhibition of Eg5
Eg5 inhibitors like Monastrol and STLC bind to a hydrophobic pocket on the Eg5 motor domain, which is formed by loop L5 and helices α2 and α3.[2] This binding event traps the motor protein in a state that has a weak affinity for microtubules. By preventing the release of ADP from the nucleotide-binding pocket, these inhibitors effectively stall the motor, leading to the collapse of the mitotic spindle and cell cycle arrest in mitosis, often resulting in the formation of characteristic monoastral spindles.
Below is a diagram illustrating the allosteric inhibition pathway of Eg5.
References
On-Target Activity of Eg5-IN-3: A Comparative Guide to Confirmation Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methods for confirming the on-target activity of the kinesin spindle protein (KSP), Eg5, inhibitor, Eg5-IN-3: direct pharmacological inhibition and siRNA-mediated gene knockdown. Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it a key target in oncology.[1] Ensuring that the effects of a small molecule inhibitor are due to its interaction with Eg5 and not off-target effects is a critical step in drug development. Small interfering RNA (siRNA) provides a powerful tool for validating the on-target effects of Eg5 inhibitors by phenocopying the expected effects of direct inhibition.[2]
Comparison of Phenotypic Effects: this compound vs. Eg5 siRNA
Both the pharmacological inhibition of Eg5 with this compound and the knockdown of Eg5 expression using siRNA are expected to yield a similar, distinct cellular phenotype: mitotic arrest characterized by the formation of monopolar spindles.[1][2] This occurs because Eg5 is responsible for pushing the spindle poles apart; its absence or inhibition leads to the collapse of the forming spindle into a monoaster.[1]
| Parameter | This compound Treatment | Eg5 siRNA Knockdown |
| Mechanism of Action | Allosteric inhibition of Eg5 ATPase activity | Post-transcriptional silencing of Eg5 mRNA |
| Onset of Action | Rapid (minutes to hours) | Delayed (24-72 hours, dependent on protein turnover) |
| Specificity | Potential for off-target effects | Highly specific to Eg5 mRNA sequence |
| Reversibility | Reversible upon compound washout | Long-lasting, dependent on cell division |
| Primary Endpoint | Inhibition of Eg5 enzymatic activity | Reduction in Eg5 protein levels |
| Secondary Endpoint | Mitotic arrest with monopolar spindles | Mitotic arrest with monopolar spindles |
Quantitative Data Comparison
The following tables provide a summary of expected quantitative data from key experiments used to compare the on-target activity of this compound with Eg5 siRNA. Note: As specific data for "this compound" is not available in the public domain, data for the well-characterized Eg5 inhibitor S-trityl-L-cysteine (STLC) is used as a representative example.
Table 1: Biochemical and Cellular Potency
| Assay | This compound (STLC as representative) | Eg5 siRNA | Negative Control siRNA |
| Eg5 ATPase Activity (IC50) | ~140 nM[3] | Not Applicable | Not Applicable |
| Cellular Mitotic Arrest (EC50) | ~700 nM[3] | Dependent on transfection efficiency | No effect |
| Eg5 Protein Levels (% knockdown) | No direct effect | >80% | <10% |
Table 2: Phenotypic Analysis
| Assay | This compound (STLC as representative) | Eg5 siRNA | Negative Control siRNA |
| % of Mitotic Cells with Monopolar Spindles | >90% | >90% | <5% |
| % of Cells in G2/M Phase | Significant increase | Significant increase | No significant change |
Signaling Pathway and Experimental Workflow
Eg5's Role in Mitotic Spindle Formation
Caption: Role of Eg5 in establishing a bipolar mitotic spindle.
Experimental Workflow for On-Target Validation
References
Navigating the Therapeutic Window of Eg5 Inhibitors: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of various Eg5 inhibitors in preclinical models. This document summarizes key efficacy and toxicity data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
The kinesin spindle protein Eg5 is a critical motor protein for the establishment of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This guide focuses on the preclinical validation of the therapeutic window for several Eg5 inhibitors, offering a comparative look at their performance. While information on a specific compound designated "Eg5-IN-3" is not publicly available, this guide will compare other notable Eg5 inhibitors with published preclinical data.
Comparative Efficacy and Toxicity of Eg5 Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose (MTD). A wider therapeutic window suggests a more favorable safety profile. The following tables summarize the in vitro efficacy and in vivo performance of selected Eg5 inhibitors in various preclinical models.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Source |
| K858 | AGS (Gastric Adenocarcinoma) | MTT | ~5 µM (72h) | [5] |
| HNSCC | Proliferation | ~1 µM | [2] | |
| MCF7 (Breast Cancer) | MTT | <50 µM (72h) | [6] | |
| LGI-147 | PLC5 (Hepatocellular Carcinoma) | Cell Growth | Not specified | [3] |
| LY2523355 | Various Cancer Cell Lines | Mitotic Arrest | Not specified | [4] |
| S-trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nmol/L | [7] |
| EMD 534085 | N/A (in vivo) | N/A | N/A | [8] |
Table 1: In Vitro Efficacy of Selected Eg5 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of various Eg5 inhibitors in different cancer cell lines.
| Inhibitor | Preclinical Model | Dosing Regimen | Efficacy | Toxicity/Safety | Source |
| LGI-147 | PLC5 Xenograft (Mice) | Not specified | Significantly slower tumor growth | Not specified | [3] |
| LY2523355 | Xenograft and PDX models | Dose/schedule-dependent | Complete remission in some models | Dose-limiting side effects exist | [4] |
| K858 | HNSCC Xenograft (Mice) | 1 µM (in vitro study) | Attenuated invasive potential | Low toxicity rate, no neuropathy | [2] |
| EMD 534085 | Advanced Solid Tumors/Lymphoma (Human Phase I) | 2 mg/m²/day starting dose | Stable disease in 52% of patients | MTD: 108 mg/m²/day; DLTs: neutropenia, acute coronary syndrome | [8] |
Table 2: In Vivo Preclinical and Clinical Data for Selected Eg5 Inhibitors. This table summarizes the efficacy and safety findings of Eg5 inhibitors in animal models and early clinical trials.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating the therapeutic window, the following diagrams illustrate the Eg5 signaling pathway and a typical experimental workflow.
Figure 1: Mechanism of action of Eg5 inhibitors.
Figure 2: Experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key protocols used in the preclinical assessment of Eg5 inhibitors.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the Eg5 inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy and toxicity of anticancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the Eg5 inhibitor and vehicle control according to the specified dosing schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare tumor growth inhibition and any signs of toxicity between the treatment and control groups.[3]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Drug Administration: Administer a single dose of the Eg5 inhibitor to animals (e.g., mice, rats) via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use specialized software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Eg5-IN-3
For researchers and scientists at the forefront of drug development, the meticulous handling and disposal of chemical reagents like Eg5-IN-3 are as crucial as the experiments themselves. Adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent inhibitor of the mitotic kinesin Eg5.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult your institution's specific Environmental Health and Safety (EHS) guidelines. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar hazardous chemical waste.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[1] Avoid generating dust.[2] Contaminated surfaces should be decontaminated with an appropriate solvent.
Step-by-Step Disposal Protocol for this compound
As a bioactive small molecule, this compound should be treated as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof hazardous waste container that is compatible with the chemical.[3][4]
-
Solid Waste: This includes unused this compound powder, contaminated PPE (gloves, lab coats), pipette tips, and other lab supplies.[3] These items should be placed in a clearly labeled, sealed bag before being deposited into the solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental buffers, and solvent rinses from contaminated glassware, must be collected in a designated liquid hazardous waste container.[3] Halogenated and non-halogenated solvent waste should generally be segregated.[4][5]
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal by EHS personnel.
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[6]
-
Full Chemical Name: List the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Constituents: List all components of the waste mixture, including solvents and their approximate concentrations.
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA at or near the point of generation.[3]
-
Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a plastic tray, to contain any potential leaks.[3][5]
-
Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[3][7] Incompatible wastes should not be stored together.[5]
Step 4: Request for Waste Pickup
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through your EHS department.[3]
Quantitative Data for Chemical Waste Disposal
While specific quantitative disposal limits for this compound are not available, the following table summarizes general thresholds for hazardous waste classification that are important to be aware of.
| Parameter | Guideline/Threshold | Relevance to this compound Disposal | Source |
| EPA "P-List" Chemicals | Unused acutely toxic chemicals. | If this compound were determined to be acutely toxic, its empty container would also be considered hazardous waste. | [4][8] |
| LD50 (Oral, Rat) | < 50 mg/kg may indicate acute toxicity. | A low LD50 would classify the substance as highly hazardous, requiring more stringent disposal protocols. | [8] |
| Flash Point | Determines flammability classification. | Important for proper segregation and storage of liquid waste containing flammable solvents. | [9] |
| pH | Corrosivity is generally defined as pH ≤ 2 or ≥ 12.5. | Relevant for characterizing liquid waste streams. | [8] |
Experimental Protocol: In Vitro Kinase Assay Waste Handling
A common application for this compound is in in vitro kinase assays to determine its inhibitory activity. The waste generated from such an assay requires careful handling.
Methodology:
-
Compound Preparation: A serial dilution of this compound is typically prepared in a solvent like DMSO.
-
Assay Reaction: The diluted inhibitor is added to a reaction mixture containing the Eg5 enzyme, its substrate, and ATP in an assay buffer.
-
Signal Detection: After incubation, a detection reagent is added to measure the kinase activity.
Waste Stream Management:
-
All materials from this assay, including pipette tips, microplates, and all liquid solutions containing this compound, are considered hazardous waste.
-
Collect all liquid waste from the assay plate into a designated aqueous hazardous waste container.
-
Solid waste, such as the used microplate and pipette tips, should be disposed of in the solid hazardous waste container.
Disposal Workflow and Signaling Pathway Diagrams
To aid in the decision-making process for proper disposal and to visualize the compound's mechanism of action, the following diagrams are provided.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Mechanism of action of this compound leading to mitotic arrest.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. Methods to Follow for Proper Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Eg5 Inhibitor III, Dimethylenastron The Eg5 Inhibitor III, Dimethylenastron, also referenced under CAS 863774-58-7, controls the biological activity of Eg5. This small molecule/inhibitor is primarily used for Membrane applications. | 863774-58-7 [sigmaaldrich.com]
Personal protective equipment for handling Eg5-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Eg5-IN-3, a potent inhibitor of the mitotic kinesin Eg5. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available. The information provided below is based on general best practices for handling potent, biologically active small molecules and data extrapolated from structurally related Eg5 inhibitors. This guide should be supplemented with a thorough risk assessment conducted by the user and their institution's safety office.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent biological activity of this compound, stringent safety measures must be implemented to prevent exposure. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols. All weighing and solution preparation must be performed within a fume hood. |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat (fully buttoned) | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or in case of a spill. |
Handling and Storage Procedures
Always handle this compound as a potent, hazardous compound.
Preparation Workflow:
Caption: Workflow for the safe preparation of this compound solutions.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: Carefully weigh the required amount of solid this compound on a tared weigh boat inside the fume hood.
-
Dissolution: Add the appropriate solvent to the solid in a sealed container. Gently agitate to dissolve.
-
Aliquoting: Dispense the solution into smaller, clearly labeled vials for individual experiments to minimize freeze-thaw cycles.
-
Storage: Store stock solutions and solid compound in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature and conditions.
Spill and Disposal Management
Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.
Hazard-Response Relationship:
Caption: Logical relationship between a hazard event and the required safety response.
Spill Procedure:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If trained and safe to do so, don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Decontamination: Clean the spill area with a suitable decontaminating solution, working from the outside in.
-
Collection and Disposal: Collect all contaminated materials (including PPE) in a sealed, labeled hazardous waste container.
Disposal:
-
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the potent Eg5 inhibitor, this compound, and ensure a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
